Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
Description
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Properties
IUPAC Name |
methyl 2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(17)19-4)9-5-7-10(16)8-6-9/h5-8,11,16H,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJGPDQDXKDZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
Introduction: The Significance of Non-Proteinogenic Amino Acids in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and biotechnological research, the exploration of non-proteinogenic amino acids (npAAs) has emerged as a pivotal strategy for the development of novel therapeutics. These unique molecular building blocks, which are not among the 20 common amino acids naturally incorporated into proteins, offer a vast and largely untapped chemical space for designing molecules with enhanced efficacy, improved stability, and novel biological activities.[1] Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, a derivative of 4-hydroxyphenylglycine, represents a key intermediate in the synthesis of more complex molecules, including peptide mimetics and pharmacologically active compounds.
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate. It is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies. The protocols and analyses presented herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.
The Strategic Role of the Boc Protecting Group
The synthesis of complex organic molecules often necessitates a strategic approach to managing the reactivity of various functional groups. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. This selective protection and deprotection allows for precise control over the synthetic pathway, preventing unwanted side reactions and ensuring that chemical transformations occur at the desired locations within the molecule.
The introduction of the Boc group onto the nitrogen atom of 4-hydroxyphenylglycine methyl ester is a critical step. It effectively "masks" the nucleophilicity of the amino group, thereby enabling subsequent chemical modifications at other sites of the molecule without interference. The bulky nature of the Boc group also imparts specific conformational properties that can be advantageous in certain synthetic contexts. The lability of the Boc group to acids like trifluoroacetic acid (TFA) allows for its clean removal, regenerating the free amine for further reactions, such as peptide bond formation.
Synthesis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step process commencing with the readily available D-4-hydroxyphenylglycine. The first step involves the esterification of the carboxylic acid moiety, followed by the protection of the amino group with a Boc anhydride.
Step 1: Esterification of D-4-hydroxyphenylglycine
The initial step focuses on the conversion of the carboxylic acid group of D-4-hydroxyphenylglycine into its corresponding methyl ester. This transformation is crucial for enhancing the solubility of the starting material in organic solvents and for activating the carboxyl group for subsequent reactions if needed. A common and effective method for this esterification is the use of trimethylchlorosilane (TMSCl) in methanol.
Experimental Protocol: Synthesis of Methyl 2-amino-2-(4-hydroxyphenyl)acetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend D-4-hydroxyphenylglycine (1 equivalent) in methanol (5-10 volumes).
-
Reagent Addition: Cool the suspension to 0-10°C using an ice bath. Slowly add trimethylchlorosilane (2 equivalents) dropwise to the stirred suspension.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to obtain a solid. Dissolve the solid in water and neutralize the solution to a pH of 8.5-9 with a 10% aqueous solution of sodium carbonate or sodium hydroxide.[2]
-
Purification: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield Methyl 2-amino-2-(4-hydroxyphenyl)acetate as a white solid.
Step 2: Boc Protection of Methyl 2-amino-2-(4-hydroxyphenyl)acetate
With the methyl ester in hand, the next critical step is the protection of the primary amino group. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for this transformation, typically carried out in the presence of a base.
Experimental Protocol: Synthesis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
-
Reaction Setup: Dissolve Methyl 2-amino-2-(4-hydroxyphenyl)acetate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Reagent Addition: Add a base, such as triethylamine (TEA) or sodium bicarbonate (if in an aqueous medium), to the solution. Then, add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise or as a solution in the reaction solvent.
-
Reaction Progression: Stir the reaction mixture at room temperature overnight. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up and Isolation: Once the reaction is complete, if using an organic solvent, wash the reaction mixture with a weak aqueous acid (e.g., 1 M citric acid), water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate as a pure product.
Graphical Representation of the Synthetic Workflow
Caption: Synthetic pathway for Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate.
Comprehensive Characterization of the Final Product
The identity, purity, and structural integrity of the synthesized Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate must be rigorously confirmed through a combination of spectroscopic techniques.
| Parameter | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₅ | PubChem |
| Molecular Weight | 281.30 g/mol | PubChem |
| Appearance | White to off-white solid or colorless oil | Inferred |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to confirm the presence of all expected functional groups and to verify the overall structure of the target compound.
Expected ¹H NMR Spectral Data (500 MHz, CDCl₃, δ in ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to OH) |
| ~6.80 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to OH) |
| ~5.30 | d, J ≈ 7.0 Hz | 1H | α-H |
| ~5.00 | br s | 1H | NH |
| ~3.75 | s | 3H | -OCH ₃ |
| ~1.45 | s | 9H | -C(CH ₃)₃ |
Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃, δ in ppm):
| Chemical Shift (ppm) | Assignment |
| ~172.0 | C =O (ester) |
| ~155.5 | C =O (Boc) |
| ~155.0 | Ar-C -OH |
| ~128.5 | Ar-C H |
| ~128.0 | Ar-C (quaternary) |
| ~115.5 | Ar-C H |
| ~80.0 | -C (CH₃)₃ |
| ~57.0 | α-C |
| ~52.5 | -OC H₃ |
| ~28.3 | -C(C H₃)₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic -OH |
| ~3350 | N-H stretch | Amide N-H |
| ~2980 | C-H stretch | Aliphatic C-H |
| ~1740 | C=O stretch | Ester C=O |
| ~1700 | C=O stretch | Carbamate C=O (Boc) |
| 1610, 1515 | C=C stretch | Aromatic C=C |
| ~1250, ~1160 | C-O stretch | Ester and Carbamate C-O |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Expected Mass Spectrometry Data:
-
Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 282.13, and/or the sodium adduct [M+Na]⁺ at m/z 304.11.
Graphical Representation of the Characterization Workflow
Caption: Workflow for the analytical characterization of the synthesized compound.
Conclusion and Future Perspectives
This guide has detailed a robust and reproducible methodology for the synthesis and characterization of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate. The presented two-step synthetic route is efficient and utilizes readily available starting materials. The comprehensive characterization protocol, employing NMR, FTIR, and mass spectrometry, ensures the unambiguous identification and purity assessment of the final product.
As a versatile building block, Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is poised for application in a variety of synthetic endeavors within the pharmaceutical and materials science industries. Its strategic design, incorporating a protected amino group and a reactive ester, allows for its seamless integration into peptide synthesis, the construction of complex heterocyclic scaffolds, and the development of novel polymers. The continued exploration of such non-proteinogenic amino acid derivatives will undoubtedly fuel innovation and lead to the discovery of new molecules with significant therapeutic potential.
References
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Fichtner, M., et al. (2017). Biosynthesis of novel non-proteinogenic amino acids. Frontiers in Microbiology. Available at: [Link]
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Jin, Z. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
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PubChem. (n.d.). Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
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An In-Depth Technical Guide to Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate: Properties, Characterization, and Applications
Introduction: A Key Intermediate in Pharmaceutical Synthesis
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, a derivative of the non-proteinogenic amino acid 4-hydroxyphenylglycine, is a compound of significant interest in the realms of medicinal chemistry and drug development. Its structure incorporates a crucial tert-butyloxycarbonyl (Boc) protecting group on the amine, rendering it a stable and versatile building block for complex molecular architectures. The strategic presence of the Boc group allows for controlled, sequential reactions, a cornerstone of modern peptide synthesis and the development of novel therapeutics. This guide provides a comprehensive overview of the physical and chemical properties of this important intermediate, outlines detailed protocols for its characterization, and discusses its applications for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The physical and chemical characteristics of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate are fundamental to its handling, storage, and application in synthetic chemistry.
Structural and General Properties
| Property | Value | Source |
| IUPAC Name | methyl (2R)-2-(tert-butoxycarbonylamino)-2-(4-hydroxyphenyl)acetate | [1] |
| Molecular Formula | C₁₄H₁₉NO₅ | [1][2] |
| Molecular Weight | 281.30 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| CAS Number | 141518-55-0 | [2] |
Solubility and Thermal Properties
Computed Physicochemical Data
Computational models provide valuable insights into the behavior of the molecule.
| Descriptor | Value | Source |
| XLogP3 | 2.2 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Polar Surface Area | 84.9 Ų | [1] |
Spectroscopic Characterization
Accurate spectroscopic analysis is paramount for the verification of the identity and purity of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
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Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.8-7.3 ppm), corresponding to the protons on the para-substituted phenyl ring.
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α-Proton: A singlet or doublet (depending on the coupling with the N-H proton) for the chiral proton is anticipated around δ 5.2-5.4 ppm.
-
Methyl Ester Protons: A singlet corresponding to the three protons of the methyl ester group is expected around δ 3.7 ppm.
-
Boc Protons: A singlet integrating to nine protons for the tert-butyl group will be prominent around δ 1.4 ppm.
-
N-H Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected for the amine proton.
-
O-H Proton: A broad singlet for the phenolic hydroxyl proton, also with a variable chemical shift.
¹³C NMR (Predicted):
-
Carbonyl Carbons: Two signals in the downfield region (δ 170-175 ppm and ~155 ppm) corresponding to the ester and carbamate carbonyls, respectively.
-
Aromatic Carbons: Signals in the aromatic region (δ 115-160 ppm).
-
α-Carbon: A signal for the chiral carbon is expected around δ 55-60 ppm.
-
Methyl Ester Carbon: A signal around δ 52 ppm.
-
Boc Carbons: Signals for the quaternary and methyl carbons of the tert-butyl group are expected around δ 80 ppm and δ 28 ppm, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Expected Characteristic IR Absorptions:
-
O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (Amine): A moderate band around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C=O Stretch (Ester and Carbamate): Strong absorptions around 1740 cm⁻¹ and 1700 cm⁻¹, respectively.
-
C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.
-
C-O Stretch: Bands in the region of 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 282.1, and a sodium adduct [M+Na]⁺ at m/z 304.1.
Chemical Properties and Reactivity
The chemical behavior of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is largely dictated by the Boc protecting group and the other functional moieties present.
The Role and Reactivity of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. Its primary function is to temporarily block the nucleophilicity and basicity of the amino group, allowing for selective reactions at other sites of the molecule.
-
Stability: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. This stability makes it orthogonal to other protecting groups like Fmoc (fluorenylmethyloxycarbonyl), which is base-labile.
-
Cleavage (Deprotection): The Boc group is readily removed under acidic conditions. Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), is commonly used for this purpose. The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton. Carbon dioxide is also released during this process.
Caption: NMR Sample Preparation Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy of a Solid Sample
Objective: To obtain an infrared spectrum of the solid compound to identify its functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Ensure the ATR crystal is clean and collect a background spectrum.
-
Sample Application: Place a small amount of the solid Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) Sample Preparation
Objective: To prepare a dilute solution of the analyte for molecular weight determination.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.
-
Filtration: If any particulates are visible, filter the final solution through a 0.22 µm syringe filter.
-
Analysis: Introduce the sample into the ESI-MS system.
Conclusion
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is a strategically important molecule in synthetic organic and medicinal chemistry. Its well-defined physical and chemical properties, particularly the stability and reactivity of the Boc protecting group, make it an invaluable tool for the construction of complex molecular entities. A thorough understanding of its characteristics and the appropriate analytical techniques for its characterization, as outlined in this guide, is essential for its effective utilization in research and development.
References
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PubChem. Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate. [Link]
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Wiley-VCH. Detailed Synthetic Procedures. [Link]
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PubChem. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. [Link]
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Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]
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Briti Scientific. Certificate of Analysis - Methyl 2-amino-2-(4-hydroxyphenyl)acetate. [Link]
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MySkinRecipes. Methyl (2R)-2-[(tert-butoxy)carbonyl]amino-2-(4-hydroxyphenyl)acetate. [Link]
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SpectraBase. Methyl (4-hydroxyphenyl)acetate - Optional[ATR-IR] - Spectrum. [Link]
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NIH. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]
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NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
- Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
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MDPI. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. [Link]
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Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]
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Table of Characteristic IR Absorptions. [Link]
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MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]
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ResearchGate. Tautomerism and H-1 and C-13 NMR assignment of methyl derivatives of 9-hydroxyphenalenone. [Link]
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NIH. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate (CAS Number: 143323-49-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate, registered under CAS number 143323-49-3. This compound, a key chiral building block in synthetic organic chemistry, is particularly valuable in the development of novel pharmaceutical agents. This document delves into its structural characteristics, physicochemical parameters, and practical considerations for its use in a laboratory setting. The synthesis and potential applications are also discussed to provide a holistic understanding of its relevance in drug discovery and development.
Introduction and Chemical Identity
Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate is a derivative of the non-proteinogenic amino acid 4-hydroxyphenylglycine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function and the methyl ester at the carboxylic acid terminus makes it a versatile intermediate for peptide synthesis and the construction of complex molecular architectures.
It is crucial to distinguish this compound from structurally related molecules. Initial database inquiries can sometimes erroneously associate this CAS number with other chemical entities. This guide unequivocally pertains to the N-Boc protected methyl ester of 4-hydroxyphenylglycine.
Molecular Structure and Identifiers
The structural integrity of a molecule is fundamental to its chemical behavior. The stereochemistry at the alpha-carbon is a critical feature of this compound, with both the (R) and (S) enantiomers, as well as the racemic mixture, being subjects of chemical synthesis and application.
Key Identifiers:
-
CAS Number: 143323-49-3
-
Chemical Name: Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate
-
Synonyms: N-Boc-4-hydroxyphenylglycine methyl ester, N-(tert-butoxycarbonyl)-4-hydroxyphenylglycine methyl ester
-
Molecular Formula: C₁₄H₁₉NO₅[1]
-
Molecular Weight: 281.30 g/mol [1]
Caption: 2D representation of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate.
Physicochemical Properties
The physicochemical properties of this intermediate are critical for its handling, reaction setup, and purification. The following table summarizes key computed and, where available, experimental data.
| Property | Value | Source |
| Molecular Weight | 281.30 g/mol | PubChem[1] |
| XLogP3 | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
| Topological Polar Surface Area | 84.9 Ų | PubChem[2] |
| Physical Form | White to yellow solid | Commercial Suppliers |
| Solubility | Soluble in DMSO | Briti Scientific (for related compound) |
Synthesis and Handling
General Synthetic Approach
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate typically starts from 4-hydroxyphenylglycine. The synthetic strategy involves two primary transformations: N-protection and O-methylation.
Caption: Generalized synthetic workflow.
Experimental Protocol: Esterification of N-Boc-4-hydroxyphenylglycine
A common method for the esterification of the carboxylic acid is reaction with a suitable methylating agent in the presence of a base or under acidic conditions. A general procedure for the synthesis of the unprotected methyl ester involves reacting D-p-hydroxyphenylglycine with methanol and trimethylchlorosilane. Following the reaction, the product is isolated by neutralization and filtration. For the N-Boc protected version, a similar esterification can be employed on N-Boc-4-hydroxyphenylglycine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N-Boc-4-hydroxyphenylglycine in an appropriate solvent (e.g., methanol), a suitable esterifying agent is added. This can be as simple as catalytic acid (e.g., H₂SO₄) or using reagents like trimethylsilyldiazomethane for milder conditions.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically neutralized. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate.
Handling and Storage
-
Storage: The compound should be stored in a cool, dry place, tightly sealed to prevent degradation.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.
Applications in Research and Development
The primary application of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
-
Peptide Synthesis: As a protected amino acid ester, it is a key component in the solid-phase or solution-phase synthesis of peptides containing the 4-hydroxyphenylglycine residue. This non-proteinogenic amino acid is a constituent of some natural products with biological activity.
-
Drug Discovery: The 4-hydroxyphenylglycine scaffold is present in a number of bioactive compounds. This intermediate allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
Spectral Data
While a publicly available experimental spectrum for CAS 143323-49-3 is not readily found, predicted ¹H NMR data for a closely related compound, 4-hydroxyphenyl acetate, can provide some insight into the expected regions for the aromatic protons. Experimental ¹H and ¹³C NMR data for other acetophenone derivatives show characteristic shifts for the methyl and aromatic protons and carbons, which can serve as a reference for spectral analysis of the title compound.
Conclusion
Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate (CAS 143323-49-3) is a valuable chiral intermediate with well-defined, albeit primarily computed, physicochemical properties. Its utility in peptide synthesis and as a scaffold in drug discovery underscores its importance for researchers in the chemical and pharmaceutical sciences. While experimental data on some of its physical properties remain to be fully documented in publicly accessible literature, this guide provides a comprehensive summary of the currently available information, offering a solid foundation for its safe and effective use in research and development.
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Briti Scientific. Certificate of Analysis - Methyl 2-amino-2-(4-hydroxyphenyl)acetate. [Link]
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PubChem. Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. [Link]
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Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate structural analysis.
An In-Depth Technical Guide to the Structural Analysis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
Abstract
Methyl 2-(tert-butoxycarbonylamino)-2-(4-hydroxyphenyl)acetate, a derivative of the amino acid L-tyrosine, is a pivotal building block in modern peptide synthesis and pharmaceutical research.[1] Its precise chemical structure, stereochemistry, and purity are paramount to the successful synthesis of complex target molecules. This guide provides a comprehensive, multi-technique approach to the structural elucidation and quality control of this compound. Authored from the perspective of a senior application scientist, it moves beyond mere procedural descriptions to explain the underlying scientific principles and rationale behind each analytical choice. We will delve into the integrated use of chromatography, mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to build an unassailable structural confirmation.
Foundational Analysis: Purity Assessment
Before any structural characterization, establishing the purity of the analyte is a non-negotiable prerequisite. Spectroscopic techniques rely on the analysis of a homogenous sample; impurities can introduce extraneous signals that confound data interpretation.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the industry standard for assessing the purity of protected amino acids.[] The nonpolar nature of the Boc group and the aromatic side chain makes it well-suited for separation on C18 columns.
Experimental Protocol: HPLC Purity Analysis
-
System Preparation : Utilize a standard HPLC system equipped with a UV detector (254 nm and 280 nm).
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient : A typical gradient would be 5% to 95% Solvent B over 20-30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Sample Preparation : Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Injection : Inject 10-20 µL of the sample.
-
Analysis : The purity is determined by the area percentage of the main peak in the chromatogram. A purity level of >99.0% is often desired for synthetic applications.
Causality : The acidic TFA sharpens peaks by ion-pairing with any free amines and suppresses silanol interactions on the column. The gradient elution ensures that both the starting material and any potential impurities with different polarities are effectively separated and eluted.
Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound, confirming its elemental composition, and its fragmentation pattern, which acts as a structural fingerprint. Electrospray ionization (ESI) is the preferred soft ionization technique for this type of molecule.[3]
Data Interpretation :
-
Molecular Ion Peak : For Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate (C₁₅H₂₁NO₅), the expected monoisotopic mass is 295.14 g/mol .[4] In positive ion mode ESI-MS, one would expect to see the protonated molecule [M+H]⁺ at m/z 296.15 and potentially adducts like the sodium adduct [M+Na]⁺ at m/z 318.13.
-
Fragmentation Pattern : The Boc group is notoriously labile in the mass spectrometer.[5] Its fragmentation provides strong evidence for its presence. The most common fragmentation pathways involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3][6]
Table 1: Expected MS Fragmentation
| m/z (Positive Mode) | Identity | Description |
| 296.15 | [M+H]⁺ | Protonated molecular ion |
| 240.09 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group[6] |
| 196.08 | [M+H - Boc]⁺ | Loss of the entire Boc group (C₅H₉O₂) (100 Da) |
| 138.07 | [C₈H₁₀O₂]⁺ | Fragment corresponding to the 4-hydroxyphenylacetyl moiety |
Diagram 1: Key MS Fragmentation Pathways
Caption: Primary fragmentation of the protonated molecule in ESI-MS.
Functional Group Identification: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule. The vibrations of specific bonds absorb infrared radiation at characteristic frequencies.
Data Interpretation :
The IR spectrum provides a clear signature of the molecule's architecture. The presence of the Boc group, the ester, the secondary amide, and the phenol are all confirmed by characteristic absorption bands.[7]
Table 2: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic hydroxyl |
| ~3300 | N-H stretch | Boc-protected amine (amide) |
| ~1740 | C=O stretch | Methyl ester |
| ~1690 | C=O stretch | Boc carbamate[7] |
| ~1520 | N-H bend | Amide II band[7] |
| 1600-1450 | C=C stretch | Aromatic ring |
| ~1250 & ~1160 | C-O stretch | Ester and Carbamate |
Causality : The two distinct carbonyl (C=O) stretches are a critical diagnostic feature. The ester carbonyl typically appears at a higher frequency than the carbamate carbonyl due to differences in electronic resonance. The broadness of the O-H stretch is indicative of hydrogen bonding.
Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular framework with high confidence.
¹H NMR Spectroscopy
Data Interpretation :
The ¹H NMR spectrum provides a wealth of information through chemical shift, integration (proton count), and multiplicity (splitting pattern). The spectrum is highly predictable for this structure.[8][9]
Table 3: Predicted ¹H NMR Assignments (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.00 | Doublet | 2H | Ar-H (ortho to OH) | Deshielded by the aromatic ring current. |
| ~6.75 | Doublet | 2H | Ar-H (meta to OH) | Shielded relative to ortho protons.[9] |
| ~6.10 | Singlet (broad) | 1H | Ar-OH | Phenolic proton, often broad and exchangeable. |
| ~5.05 | Doublet | 1H | NH | Coupled to the α-proton. |
| ~4.50 | Multiplet | 1H | α-CH | Coupled to both the NH and β-CH₂ protons. |
| ~3.70 | Singlet | 3H | -OCH ₃ | Protons of the methyl ester. |
| ~3.00 | Multiplet | 2H | β-CH ₂ | Diastereotopic protons adjacent to the chiral center. |
| ~1.40 | Singlet | 9H | -C(CH ₃)₃ | Equivalent protons of the tert-butyl group.[9] |
¹³C NMR Spectroscopy
Data Interpretation :
The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.
Table 4: Predicted ¹³C NMR Assignments (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173.0 | C =O (Ester) | Typical chemical shift for an ester carbonyl.[9] |
| ~155.5 | C =O (Boc) | Typical chemical shift for a carbamate carbonyl.[9] |
| ~155.0 | Ar-C -OH | Aromatic carbon attached to the hydroxyl group. |
| ~130.5 | Ar-C H (ortho) | Aromatic methine carbons. |
| ~128.0 | Ar-C (ipso) | Aromatic carbon attached to the side chain. |
| ~115.5 | Ar-C H (meta) | Aromatic methine carbons. |
| ~80.0 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |
| ~56.0 | α-C H | Alpha-carbon of the amino acid backbone. |
| ~52.5 | -OC H₃ | Methyl carbon of the ester. |
| ~37.0 | β-C H₂ | Beta-carbon of the side chain. |
| ~28.5 | -C(C H₃)₃ | Methyl carbons of the Boc group.[10] |
Diagram 2: Integrated Spectroscopic Analysis Workflow
Caption: A logical workflow for the complete structural analysis.
Conclusion: A Self-Validating System
The structural analysis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is a case study in methodical, evidence-based chemical science. No single technique provides the complete picture. Instead, each experiment serves to validate the others. HPLC confirms the sample's integrity for analysis. Mass spectrometry provides the molecular formula and key fragmentation clues. IR spectroscopy confirms the presence of all essential functional groups. Finally, NMR spectroscopy meticulously maps the atomic connectivity, providing unambiguous proof of structure. By integrating these techniques, researchers can proceed with confidence, knowing their starting material is precisely defined and of the highest quality, thereby ensuring the integrity and reproducibility of their subsequent scientific endeavors.
References
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Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-52. Available from: [Link]
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PubChem. Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate. Available from: [Link]
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Ramesh, V., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(11), 1310-21. Available from: [Link]
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Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Available from: [Link]
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ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available from: [Link]
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ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. Available from: [Link]
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Reddit. I knew about the MS fragmentation pattern with Boc protected amines.... Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). Available from: [Link]
-
PubChem. Boc-Tyr-OMe. Available from: [Link]
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PubChem. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. Available from: [Link]
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Ruifu Chemical. Boc-Tyr-OMe CAS 4326-36-7 N-Boc-L-Tyrosine Methyl Ester Purity >99.0% (HPLC) Factory. Available from: [Link]
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Physical Chemistry Chemical Physics. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
The structural integrity of intermediates like Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is paramount in multi-step syntheses. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the correct molecular structure and ensuring the absence of impurities. This guide will delve into the anticipated spectral features for each of these techniques, providing a detailed rationale for the expected signals and fragmentation patterns.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate comprises several key functional groups that will give rise to characteristic spectroscopic signals.
Caption: Molecular Structure Highlighting Key Functional Groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electron density around the proton, which is in turn affected by neighboring functional groups.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 9.5 - 10.0 | Broad Singlet | 1H | Ar-OH |
| ~ 7.1 - 7.3 | Doublet | 2H | Ar-H (ortho to -CH) |
| ~ 6.7 - 6.9 | Doublet | 2H | Ar-H (ortho to -OH) |
| ~ 5.2 - 5.4 | Doublet | 1H | NH |
| ~ 5.1 - 5.3 | Doublet | 1H | α-CH |
| ~ 3.7 | Singlet | 3H | -O-CH₃ |
| ~ 1.4 | Singlet | 9H | -C(CH₃ )₃ |
Expertise & Experience: The broad singlet for the phenolic proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration. The doublet multiplicity for the aromatic protons arises from coupling to their ortho neighbors on the para-substituted ring. The α-proton and the amide proton are expected to be doublets due to mutual coupling. The nine protons of the tert-butyl group are chemically equivalent and thus appear as a sharp singlet, a hallmark of the Boc protecting group.[1]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~ 172 | C =O (Ester) |
| ~ 156 | C =O (Boc) |
| ~ 155 | Ar-C -OH |
| ~ 128 | Ar-C H (ortho to -CH) |
| ~ 127 | Ar-C (ipso to -CH) |
| ~ 115 | Ar-C H (ortho to -OH) |
| ~ 80 | -C (CH₃)₃ |
| ~ 57 | α-C H |
| ~ 52 | -O-C H₃ |
| ~ 28 | -C(C H₃)₃ |
Trustworthiness: The chemical shifts of the carbonyl carbons of the ester and the Boc group are expected in the downfield region. The quaternary carbon of the tert-butyl group is also a key diagnostic signal for the presence of the Boc group. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing amino acid substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3400 (broad) | O-H Stretch | Phenol |
| ~ 3300 | N-H Stretch | Amide |
| ~ 2980 | C-H Stretch | Aliphatic (sp³) |
| ~ 1740 | C=O Stretch | Ester |
| ~ 1710 | C=O Stretch | Carbamate (Boc) |
| ~ 1610, 1515 | C=C Stretch | Aromatic Ring |
| ~ 1250, 1160 | C-O Stretch | Ester and Carbamate |
Authoritative Grounding: The broadness of the O-H stretching band is due to hydrogen bonding. The two distinct carbonyl stretching frequencies for the ester and the carbamate are crucial for confirming the presence of both functional groups. The exact positions of these bands can be influenced by the molecular environment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For a molecule of this size, electrospray ionization (ESI) is a common and gentle ionization technique.
Predicted Molecular Ions
| Ion | Predicted m/z |
| [M+H]⁺ | 282.1 |
| [M+Na]⁺ | 304.1 |
| [M-H]⁻ | 280.1 |
Molecular Formula: C₁₄H₁₉NO₅ Exact Mass: 281.13
Predicted Fragmentation Pattern
The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. The Boc group is known to undergo characteristic fragmentation.
References
A Technical Guide to the IUPAC Nomenclature of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
Abstract
This technical guide provides a comprehensive analysis of the systematic nomenclature for the compound commonly known as Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the molecule's structure to apply the formal rules set by the International Union of Pure and Applied Chemistry (IUPAC). We will explore the principles of functional group priority, parent chain selection, and substituent naming that collectively determine its unambiguous systematic name. This guide serves not only to identify the correct name but also to elucidate the logical framework behind the nomenclature, enhancing the reader's ability to name similarly complex, multifunctional molecules encountered in organic and medicinal chemistry.
Introduction: The Molecule in Context
The subject of this guide, Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, is a non-proteinogenic α-amino acid derivative. Its core structure is based on 4-hydroxyphenylglycine, an amino acid notable for its presence in the vancomycin class of antibiotics[1]. In this synthetic derivative, two key modifications are present:
-
N-Terminal Protection: The α-amino group is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used, acid-labile protecting group in peptide synthesis and organic chemistry, preventing the amine from acting as a nucleophile in undesired side reactions[2][3][4].
-
C-Terminal Esterification: The carboxylic acid is converted to a methyl ester. This modification neutralizes the charge of the carboxylate and increases the molecule's hydrophobicity, which can be crucial for purification or subsequent reaction steps[5].
Given its trifunctional nature—possessing an ester, a carbamate (from the Boc-protected amine), and a phenol—a systematic approach is essential for its formal naming. This guide will provide that systematic process.
Foundational Principles of IUPAC Nomenclature
The IUPAC system provides a standardized set of rules to ensure that any given chemical structure has only one formal name. For a multifunctional compound like the one , the process hinges on a key principle: functional group priority [6][7]. The functional group with the highest priority dictates the suffix of the parent name, while all other groups are treated as prefixes[8][9].
Hierarchy of Principal Functional Groups
A simplified hierarchy of common functional groups, in decreasing order of priority, is essential for this analysis.
| Priority | Functional Group Class | Formula | Suffix (if Principal) | Prefix (if Substituent) |
| 1 | Carboxylic Acids | -COOH | -oic acid | carboxy- |
| 2 | Esters | -COOR | -oate | alkoxycarbonyl- |
| 3 | Amides | -CONH₂ | -amide | carbamoyl- |
| 4 | Aldehydes | -CHO | -al | oxo- or formyl- |
| 5 | Ketones | >C=O | -one | oxo- |
| 6 | Alcohols (Phenols) | -OH | -ol | hydroxy- |
| 7 | Amines | -NH₂ | -amine | amino- |
This table summarizes the relative priorities that govern the naming of the target molecule. A more extensive list is maintained by IUPAC.[6][9]
The logical workflow for applying these principles is visualized below.
Caption: A generalized workflow for systematic IUPAC naming.
Step-by-Step Name Derivation
We will now apply the systematic workflow to determine the IUPAC name for the target molecule.
Step 1: Identify All Functional Groups
First, we dissect the molecule to identify all present functional groups.
Caption: Functional group identification in the target molecule.
The molecule contains:
-
An ester (methyl ester)
-
A carbamate linkage, which includes an N-substituted amine functionality.
-
A hydroxyl group attached to a benzene ring (a phenol).
Step 2: Determine the Principal Functional Group
Consulting the priority table (Section 2.1), the ester functional group outranks both the alcohol (phenol) and the amine functionality within the carbamate[8][9].
Step 3: Identify the Parent Structure
Esters are named based on the carboxylic acid and the alcohol from which they are derived[7][10].
-
The alcohol part is the group attached to the single-bonded oxygen. In this case, it is a methyl group. This will be the first word in the name.
-
The acid part forms the base of the name. The longest carbon chain containing the ester's carbonyl group has two carbons. This makes it a derivative of acetic acid. Therefore, the parent name is acetate .
Step 4: Identify and Name the Substituents
The parent "acetate" chain is numbered starting from the carbonyl carbon as C1, making the α-carbon C2.
Caption: Identification of the parent chain and its substituents.
Two distinct groups are attached to the C2 position:
-
4-hydroxyphenyl group: A phenyl ring substituted at the para (position 4) with a hydroxyl group. As a substituent, the hydroxyl group is named with the prefix "hydroxy-"[6].
-
Boc-amino group: This is an amino group (-NH-) substituted with a tert-butoxycarbonyl group. The systematic name for the Boc group is (tert-butoxy)carbonyl [11]. Therefore, the full substituent name is {[(tert-butoxy)carbonyl]amino} . Brackets are used to clarify the complex substituent structure.
Step 5: Assemble the Final IUPAC Name
The final name is assembled by following these rules:
-
Start with the name of the ester's alkyl group: Methyl .
-
List the substituents on the parent chain in alphabetical order.
-
{[(tert-butoxy)carbonyl]amino} comes before (4-hydroxyphenyl) .
-
-
Assign the locant (position number) to each substituent. Both are at position 2.
-
Attach the parent name: acetate .
Combining these parts yields the full systematic name. Note that stereochemistry (R or S) would be included at the beginning if specified, for example, as (2R)- or (2S)-[11][12]. Without this information, the stereochemistry is omitted.
Final IUPAC Name: Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate [11][12]
A more systematically pure, albeit less common, name for the Boc group is (2-methylpropan-2-yl)oxycarbonyl. This would lead to the name: Methyl 2-(4-hydroxyphenyl)-2-{[(2-methylpropan-2-yl)oxycarbonyl]amino}acetate [11][13]. However, the use of "tert-butoxycarbonyl" is widely accepted by IUPAC.
Conclusion
The systematic application of IUPAC nomenclature rules allows for the unambiguous naming of complex molecules critical to pharmaceutical and chemical research. By prioritizing the ester functional group, identifying the acetate parent chain, and systematically naming the substituents at the C2 position, we arrive at the formal IUPAC name: Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate . This methodical approach ensures clarity and precision in scientific communication, forming a cornerstone of chemical literacy for all development professionals.
References
-
MedLife Mastery. (n.d.). Priority Ordering of Functional Groups in Organic Chemistry Nomenclature. Retrieved from [Link]
-
Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]
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Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]
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IIT NEET JEE Chemistry. (2025, August 25). IUPAC Nomenclature Functional Group Priority Order. Retrieved from [Link]
-
eGPAT. (2017, August 8). Priority order of functional groups in IUPAC nomenclature. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10934864, Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
IUPAC. (n.d.). Nomenclature and Symbolism for Amino Acids and Peptides (3AA-6 to 3AA-10). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22135011, N-Boc-p-hydroxyphenylglycine methyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11300124, (S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4459028, Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
-
IUPAC. (1984). Nomenclature and Symbolism for Amino Acids and Peptides. Pure and Applied Chemistry, 56(5), 595-624. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, November 29). Naming Esters - IUPAC Nomenclature. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 4). Nomenclature of Amino acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129850949, 4-Hydroxy-d-(-)-phenylglycine methyl ester. Retrieved from [Link]
-
Human Metabolome Database. (2021, September 10). Showing metabocard for 4-Hydroxyphenylglycine (HMDB0244973). Retrieved from [Link]
-
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The Versatile Cornerstone: A Technical Guide to the Applications of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate in Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern drug discovery and development, certain molecular entities distinguish themselves not as therapeutic agents in their own right, but as indispensable building blocks for a multitude of bioactive compounds. Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, a non-proteinogenic α-amino acid derivative, represents one such cornerstone. This technical guide offers an in-depth exploration of its synthesis, properties, and, most importantly, its diverse and critical applications in medicinal chemistry.
Protected at the amine with a tert-butyloxycarbonyl (Boc) group, this chiral molecule provides a stable yet readily cleavable handle, essential for multi-step synthetic campaigns. Its core structure, featuring a 4-hydroxyphenylglycine moiety, is a privileged scaffold found in both blockbuster natural product antibiotics and novel synthetic molecules targeting complex diseases. This guide will illuminate the causality behind its utility, from the enzymatic synthesis of life-saving antibiotics to the rational design of next-generation therapeutics for neurological disorders and oncology.
| Compound Property | Value | Source |
| IUPAC Name | methyl (2R)-2-(tert-butoxycarbonylamino)-2-(4-hydroxyphenyl)acetate | PubChem[1] |
| Molecular Formula | C14H19NO5 | PubChem[1] |
| Molecular Weight | 281.30 g/mol | PubChem[1] |
| Appearance | White to off-white microcrystalline powder | NINGBO INNO PHARMCHEM CO.,LTD.[2] |
| Key Structural Features | Boc-protected amine, chiral center, 4-hydroxyphenyl group, methyl ester | - |
Pillar of Antibiotic Development: The Synthesis of β-Lactams
The most established and commercially significant application of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is as a key intermediate in the production of semi-synthetic β-lactam antibiotics.[3] The D-4-hydroxyphenylglycine side chain it provides is critical to the antibacterial spectrum and efficacy of widely prescribed drugs like amoxicillin and cephalexin.[2][3]
Enzymatic Synthesis of Amoxicillin
The industry has increasingly shifted from purely chemical synthesis routes to more environmentally benign enzymatic processes. In this "green chemistry" approach, the deprotected form of the title compound, D-p-hydroxyphenylglycine methyl ester (HPGM), is coupled with the β-lactam core, 6-aminopenicillanic acid (6-APA), under the catalysis of Penicillin G Acylase (PGA).[4][5]
The enzymatic route offers high stereoselectivity and avoids the use of harsh chlorinated solvents and low temperatures characteristic of traditional chemical methods.[4] The reaction is a kinetically controlled process where the enzyme facilitates the acylation of 6-APA by HPGM. However, the enzyme also catalyzes the hydrolysis of both the HPGM ester and the newly formed amoxicillin, making process optimization crucial.[6][7] Studies have shown that factors like pH, temperature, and the molar ratio of substrates are critical for maximizing the yield, which can reach up to 50% under optimized conditions.[1][4]
Experimental Protocol: Enzymatic Synthesis of Amoxicillin
-
Reaction Setup: A buffered aqueous solution is prepared, and the pH is adjusted (e.g., to 6.3).[4]
-
Substrate Addition: 6-aminopenicillanic acid (6-APA) and D-p-hydroxyphenylglycine methyl ester (HPGM) are added to the solution. A common molar ratio is 1:2 or 1:3 (6-APA:HPGM) to favor the synthesis reaction over hydrolysis.[4]
-
Enzyme Introduction: Immobilized Penicillin G Acylase (PGA) is introduced to the stirred reaction vessel. Immobilization on supports like glyoxyl-agarose prevents enzyme aggregation and allows for easier recovery and reuse.[6][8]
-
Reaction Monitoring: The reaction is maintained at a controlled temperature (e.g., 35°C) for several hours (e.g., 480 minutes).[1][4] The pH is kept constant via titration.
-
Product Isolation: The progress of amoxicillin formation is monitored by HPLC. Upon completion, the enzyme is filtered off, and the amoxicillin is precipitated from the solution by adjusting the pH, then isolated and purified.
Caption: Enzymatic synthesis of amoxicillin workflow.
Modulating the Brain: A Scaffold for GPR88 Agonists
Beyond its classical role in antibiotics, the 4-hydroxyphenylglycine framework is at the forefront of neuroscience drug discovery. Derivatives of this scaffold have been identified as potent agonists for the orphan G protein-coupled receptor 88 (GPR88).[9] GPR88 is highly expressed in the striatum and is implicated in various basal ganglia-associated disorders, making it a compelling therapeutic target for psychiatric and neurodegenerative conditions.[9][10]
The synthesis of these novel modulators begins with Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate or a related precursor. The Boc-protected core allows for selective modification of other parts of the molecule. A typical synthetic strategy involves:
-
O-alkylation: The phenolic hydroxyl group is alkylated, often under Mitsunobu conditions, to introduce diverse side chains that can probe the receptor's binding pocket.[11][12]
-
Functional Group Interconversion: The methyl ester is often reduced to an alcohol or converted to an amide to explore structure-activity relationships (SAR).[9]
-
Amide Coupling: After deprotection of the Boc group, the resulting free amine is coupled with various carboxylic acids to build out the final molecule.[12]
These systematic modifications have led to the discovery of potent GPR88 agonists with improved pharmacological profiles compared to initial hit compounds.[11][13]
Sources
- 1. Enzymatic Synthesis of Amoxicillin with Immobilized Penicillin G Acylase [scientiairanica.sharif.edu]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. sid.ir [sid.ir]
- 5. CN114105795B - Synthesis method of amoxicillin production intermediate - Google Patents [patents.google.com]
- 6. Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - Simulation of Enzymatic Production of Amoxicillin - Toronto Metropolitan University - Figshare [rshare.library.torontomu.ca]
- 9. Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design, Synthesis, and Structure-Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Boc Protected Amino Acid Derivatives: Cornerstone of Modern Peptide Synthesis and Drug Discovery
Authored by: Gemini, Senior Application Scientist
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and biotechnological research, the strategic manipulation of reactive functional groups is paramount. The amine group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions and guide a synthetic sequence toward its desired target.[1] Among the vast arsenal of amine-protecting groups developed over the decades, the tert-butyloxycarbonyl (Boc) group has emerged as a pillar of modern chemistry.[2] Introduced in 1957, its unique combination of stability and controlled, acid-catalyzed lability revolutionized peptide synthesis and remains indispensable in the construction of complex molecules.[3]
This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of N-Boc protected amino acid derivatives. Moving beyond simple procedural descriptions, we will delve into the causality behind experimental choices, provide validated protocols, and illustrate the logical frameworks that govern the application of these critical reagents. From the fundamental principles of protection and deprotection to their central role in Solid-Phase Peptide Synthesis (SPPS) and the creation of novel therapeutics, this document serves as an authoritative resource for harnessing the full potential of Boc chemistry.
The Chemistry of the Boc Group: A Tale of Stability and Selective Lability
The widespread utility of the Boc group stems from a finely tuned balance of properties. It is robust enough to withstand a wide range of synthetic conditions yet can be removed with surgical precision when required.[2][4]
Core Chemical Properties
The Boc group is a carbamate ester that effectively "tames" the reactivity of the α-amino group.[2] This is achieved by delocalizing the nitrogen's lone pair of electrons into the adjacent carbonyl group, reducing both its nucleophilicity and basicity.
Its key features include:
-
Acid Lability: The Boc group is designed for cleavage under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][5] This selective removal is the cornerstone of its application in stepwise synthesis.
-
Stability to Base and Nucleophiles: N-Boc protected amino acids are exceptionally stable in the presence of bases and a wide array of nucleophilic reagents.[6][7]
-
Orthogonality to Other Protecting Groups: Crucially, the Boc group is stable under conditions used to remove other common protecting groups. For example, it is resistant to the basic conditions (e.g., piperidine) used to cleave the Fmoc group and the catalytic hydrogenation used to remove the Cbz (benzyloxycarbonyl) group.[2][6] This orthogonality allows for complex synthetic strategies where different protecting groups must be removed sequentially without affecting others.[8][9][10]
The Mechanism of N-Boc Protection
The most prevalent method for installing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O) , often called Boc anhydride, under basic conditions.[5][6][11]
The Causality Behind the Choice of Reagents:
-
Boc₂O: This reagent is a highly effective electrophile. The two carbonyl groups are activated by the electron-withdrawing carbonate linkage, making them susceptible to nucleophilic attack.
-
Base (e.g., NaOH, TEA): The amine of an amino acid is a good nucleophile, but its reactivity is significantly enhanced by deprotonation. A base is used to generate the more potent amino anion, which rapidly attacks the Boc anhydride.[5]
-
Solvent: A mixed solvent system, such as dioxane/water or THF/water, is often employed to dissolve both the polar amino acid and the nonpolar Boc anhydride.[5][11]
The reaction proceeds via a nucleophilic acyl substitution pathway. The amine attacks a carbonyl carbon of Boc₂O, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[12][13]
Caption: A simplified workflow of the N-Boc protection reaction.
The Mechanism of N-Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction. The key to this process is the formation of the highly stable tert-butyl carbocation .[1]
The Causality Behind the Reaction:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA. This makes the carbonyl carbon more electrophilic and weakens the adjacent bonds.[1][5][13]
-
Cleavage: The tert-butyl-oxygen bond cleaves, releasing the resonance-stabilized tert-butyl cation. This is the rate-determining step and is energetically favorable due to the stability of the tertiary carbocation.[1]
-
Decarboxylation: This cleavage results in an unstable carbamic acid intermediate, which spontaneously decomposes by losing carbon dioxide (CO₂) to yield the free, protonated amine.[1][5] The evolution of CO₂ gas is a thermodynamic driving force for the reaction and is a visual indicator that the deprotection is proceeding.[1]
Caption: The acid-catalyzed mechanism for Boc group removal.
Synthesis and Characterization of N-Boc Amino Acids
The reliable synthesis and rigorous characterization of N-Boc amino acids are foundational to their successful application. Purity and structural integrity at this stage prevent the accumulation of difficult-to-remove impurities in subsequent synthetic steps.
A Self-Validating Protocol for N-Boc Protection of L-Alanine
This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Materials:
-
L-Alanine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Sodium Hydroxide (NaOH) (2.0 equiv)
-
Dioxane and Deionized Water
-
Ethyl Acetate
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Dissolution (Rationale): Dissolve L-Alanine in a 1:1 mixture of dioxane and water containing NaOH.[5] The aqueous NaOH deprotonates the amino group to increase its nucleophilicity, while the dioxane co-solvent ensures the nonpolar Boc₂O remains in solution.
-
Reaction Setup (Rationale): Cool the solution to 0°C in an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Addition of Boc₂O (Rationale): Add Boc₂O (1.1 equivalents) portion-wise while stirring vigorously. Using a slight excess of the protecting agent ensures the reaction goes to completion.
-
Reaction Progression (Rationale): Allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, acidifying it, and spotting against a standard of the starting amino acid (visualized with ninhydrin stain). The disappearance of the starting material indicates completion.
-
Workup - Quenching and Solvent Removal (Rationale): Concentrate the mixture under reduced pressure to remove the dioxane. This prepares the mixture for the aqueous workup.
-
Workup - Extraction (Rationale): Wash the remaining aqueous layer with a nonpolar solvent like ethyl acetate or hexanes. This removes any unreacted Boc₂O and the t-BuOH byproduct. The desired product, being a salt at this high pH, remains in the aqueous layer.
-
Workup - Acidification and Isolation (Rationale): Cool the aqueous layer again to 0°C and carefully acidify to pH 2-3 with 1N HCl.[5] Protonation of the carboxylate makes the product neutral and thus extractable into an organic solvent. Perform this step cold to prevent premature acid-catalyzed deprotection of the newly formed Boc group.
-
Final Extraction and Drying (Rationale): Extract the product into ethyl acetate (3x). The multiple extractions ensure complete recovery. Combine the organic layers, wash with brine to remove residual water and salts, and dry over an anhydrous drying agent like MgSO₄.
-
Product Recovery (Rationale): Filter off the drying agent and evaporate the solvent under reduced pressure to yield the N-Boc-L-Alanine, which is typically a white crystalline solid.[2]
Comparative Data on Boc Protection Reagents
While Boc₂O is the most common reagent, other methods exist. The choice can be dictated by substrate, scale, and desired conditions.
| Substrate | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference(s) |
| Aniline | (Boc)₂O | None | 30 min | 95 | [4] |
| Aniline | (Boc)₂O / Amberlite-IR 120 | None | <1 min | 99 | [4] |
| Benzylamine | (Boc)₂O | Water/Acetone | 8 min | 98 | [4] |
| Pyrrolidine | (Boc)₂O / TEA | DCM | 1 h | 100 | [4] |
Analytical Characterization: A Quality Control Imperative
Unambiguous characterization is critical to confirm the identity and purity of the synthesized N-Boc amino acid.[14]
-
NMR Spectroscopy: This is the most powerful tool for structural confirmation.[14]
-
¹H NMR: The hallmark of a successful Boc protection is the appearance of a large singlet peak around 1.4 ppm , integrating to 9 protons, which corresponds to the chemically equivalent protons of the tert-butyl group.[14][15] The α-proton of the amino acid backbone is also a key diagnostic signal.
-
¹³C NMR: Definitive evidence is provided by signals corresponding to the quaternary carbon (~80 ppm), the methyl carbons (~28 ppm) of the tert-butyl group, and the carbamate carbonyl carbon (~155 ppm).[14][16]
-
-
Mass Spectrometry (MS): Confirms the correct molecular weight of the protected amino acid.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final product.
Table of Characteristic NMR Chemical Shifts
Note: Exact shifts (δ) in ppm can vary based on solvent and instrument.[14]
| Boc-Amino Acid | Solvent | ¹H Signal (t-Bu, 9H, s) | ¹³C Signal (C(CH₃)₃) | ¹³C Signal (C(CH₃)₃) | ¹³C Signal (C=O, carbamate) | Reference(s) |
| Boc-L-Alanine | CDCl₃ | ~1.44 ppm | ~28.3 ppm | ~79.5 ppm | ~155.5 ppm | [14] |
| Boc-Glycine | CDCl₃ | ~1.45 ppm | ~28.3 ppm | ~80.1 ppm | ~156.0 ppm | [14] |
| Boc-L-Glutamic Acid | DMSO-d₆ | ~1.38 ppm | ~28.1 ppm | ~78.0 ppm | ~155.5 ppm | [15] |
The Role of N-Boc Derivatives in Solid-Phase Peptide Synthesis (SPPS)
N-Boc amino acids were central to the development of SPPS by R.B. Merrifield, a technology that transformed peptide science. The "Boc/Bzl" strategy, though older than the now more common "Fmoc/tBu" strategy, remains highly valuable for the synthesis of certain peptides, particularly hydrophobic sequences or those containing specific modifications.[17][18]
The Boc/Bzl Protection Strategy
This strategy relies on a principle of differential acid lability . It is not a truly orthogonal system because both the temporary and permanent protecting groups are removed by acid; however, they are cleaved under vastly different acid strengths.[19][20][21]
-
Temporary Nα-Protection: The Boc group is used to protect the N-terminus. It is removed at the beginning of each coupling cycle using a moderate acid, typically 25-50% TFA in dichloromethane (DCM).[5][19][22]
-
Permanent Side-Chain Protection: Reactive amino acid side chains are protected with groups based on a benzyl (Bzl) ether, ester, or carbamate linkage. These groups are stable to the repeated TFA treatments but are cleaved at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[19][21][23]
The Boc-SPPS Workflow
The synthesis of a peptide on a solid support using Boc chemistry follows a repetitive cycle.
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 18. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. chempep.com [chempep.com]
- 23. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
Methodological & Application
Application Notes and Protocols for the Integration of 4-Hydroxyphenylglycine Derivatives in Solid-Phase Peptide Synthesis
Abstract
This document provides a detailed protocol for the use of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, a derivative of the non-canonical amino acid 4-hydroxyphenylglycine (Hpg), in solid-phase peptide synthesis (SPPS). A critical preparatory step, the saponification of the C-terminal methyl ester to the free carboxylic acid, is outlined to render the building block compatible with standard SPPS chemistries. The protocol addresses the strategic considerations for incorporating this sterically hindered amino acid, including the management of the unprotected phenolic side chain, selection of optimal coupling reagents, and final cleavage and deprotection methodologies. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of complex peptides.
Introduction: The Significance of 4-Hydroxyphenylglycine in Peptide Chemistry
Non-canonical amino acids are invaluable tools in medicinal chemistry and drug discovery, offering the ability to fine-tune the pharmacological properties of peptides, such as metabolic stability, receptor affinity, and bioavailability. 4-Hydroxyphenylglycine (Hpg), a structural analogue of tyrosine, is of particular interest. Its constrained α-carbon and phenolic side chain can introduce unique conformational properties into a peptide backbone and provide a handle for further chemical modification.
The provided starting material, Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate (Boc-Hpg-OMe), presents two key challenges for direct application in standard solid-phase peptide synthesis (SPPS):
-
C-Terminal Methyl Ester: SPPS relies on the activation of a free C-terminal carboxylic acid of the incoming amino acid for coupling to the N-terminal amine of the growing peptide chain on the solid support. The methyl ester in Boc-Hpg-OMe must first be hydrolyzed to the corresponding carboxylic acid.
-
Unprotected Phenolic Hydroxyl Group: The phenolic side chain of Hpg is nucleophilic and susceptible to undesired side reactions, such as acylation, during peptide synthesis.[1] This necessitates careful consideration of the synthetic strategy, particularly the choice of coupling reagents and, in some methodologies, the use of a side-chain protecting group.
This application note provides a comprehensive workflow, beginning with the necessary saponification of Boc-Hpg-OMe to the SPPS-compatible Boc-Hpg-OH, followed by a detailed protocol for its incorporation into a peptide sequence using the Boc/Bzl protection strategy.
Pre-synthesis Preparation: Saponification of Boc-Hpg-OMe
The foundational step for utilizing Boc-Hpg-OMe in SPPS is the selective hydrolysis of the methyl ester without compromising the acid-labile Boc protecting group. This is typically achieved under mild basic conditions.
Rationale for Saponification Conditions
The choice of base and solvent is critical. A mild base like lithium hydroxide (LiOH) in a mixture of aqueous and organic solvents (e.g., THF/water or Dioxane/water) at controlled temperatures (0°C to room temperature) is effective for saponification while minimizing the risk of Boc-deprotection or racemization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS to avoid over-exposure to basic conditions.
Detailed Saponification Protocol
Materials:
-
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate (Boc-Hpg-OMe)
-
Tetrahydrofuran (THF) or 1,4-Dioxane
-
Deionized Water
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve Boc-Hpg-OMe (1.0 eq) in a mixture of THF (or Dioxane) and water (e.g., 3:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of LiOH·H₂O (1.1 - 1.5 eq) in water dropwise to the reaction mixture.
-
Stir the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase with a UV indicator). The product, Boc-Hpg-OH, will have a lower Rf value than the starting material.
-
Upon completion (typically 2-4 hours), quench the reaction by adding 1 M HCl at 0°C until the pH of the aqueous phase is acidic (pH ~2-3).
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, Boc-L-4-hydroxyphenylglycine (Boc-Hpg-OH), as a solid.
-
Verify the identity and purity of the product by ¹H NMR and Mass Spectrometry before proceeding to SPPS.
Diagram 1: Saponification Workflow A visual representation of the conversion of the methyl ester to the carboxylic acid.
Caption: The SPPS cycle for incorporating Boc-Hpg-OH.
Final Cleavage and Deprotection
The final step is to cleave the completed peptide from the solid support and remove all side-chain protecting groups. The presence of the unprotected 4-hydroxyphenylglycine residue, similar to tyrosine, requires a carefully formulated cleavage cocktail containing "scavengers" to prevent side reactions. [2][3]
The Role of Scavengers
During acid-mediated cleavage, reactive carbocations are generated from the resin linker and side-chain protecting groups. These can electrophilically attack sensitive residues. [3]The phenolic ring of Hpg is susceptible to alkylation. Scavengers are nucleophilic species added to the cleavage cocktail to trap these reactive cations.
Recommended Cleavage Cocktail
For peptides containing sensitive residues like Hpg (similar to Tyr), Cys, Met, or Trp, Reagent K is a robust and commonly used cleavage cocktail. [4] Table 2: Composition of Reagent K
| Component | Volume/Weight % | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% (v/v) | Primary cleavage and deprotection agent. [3] |
| Phenol | 5% (v/v) | Scavenger for carbocations, protects Tyr/Hpg. [3] |
| Water | 5% (v/v) | Suppresses t-butylation of Trp, proton source. [3] |
| Thioanisole | 5% (v/v) | Scavenger, assists in deprotection of Arg(Pmc/Pbf). [3] |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Scavenger for trityl groups, prevents oxidation of Cys/Met. [3] |
Cleavage Protocol
-
Dry the peptide-resin thoroughly under vacuum.
-
Prepare the Reagent K cleavage cocktail fresh.
-
Add the cleavage cocktail to the resin (10-20 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Troubleshooting and Expert Insights
-
Incomplete Saponification: If the hydrolysis of the methyl ester is sluggish, slightly increasing the reaction time or the equivalent of LiOH can be effective. However, avoid prolonged exposure to the base to prevent potential side reactions.
-
Low Coupling Yield: For sequences where the Hpg residue is coupled to another hindered amino acid, consider using HATU as the coupling reagent and extending the reaction time. Microwave-assisted SPPS can also significantly improve coupling efficiency. [5]* Peptide Purity Issues after Cleavage: The presence of unexpected impurities may indicate insufficient scavenging during cleavage. Ensure the cleavage cocktail is freshly prepared and that an adequate volume is used. For particularly sensitive sequences, increasing the proportion of scavengers like phenol or TIS (triisopropylsilane) may be beneficial. [3]
Conclusion
The incorporation of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate into synthetic peptides is a multi-step process that begins with a crucial pre-synthesis saponification to generate the SPPS-compatible free acid. By employing a minimal protection strategy within a Boc-SPPS framework, utilizing potent coupling reagents like HBTU, and ensuring a robust cleavage protocol with appropriate scavengers, this valuable non-canonical amino acid can be successfully integrated into target peptide sequences. This guide provides a validated and scientifically grounded protocol to aid researchers in the synthesis of novel and complex peptides for a range of applications in science and medicine.
References
-
Aapptec Peptides. (n.d.). Cleavage Cocktails. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate. PubChem Compound Summary for CID 10934864. Retrieved from [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Piras, L., et al. (2026, January). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 32(1), e70064. Retrieved from [Link]
-
Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Angeles, A. R., et al. (n.d.). A cleavage cocktail for methionine-containing peptides. PubMed. Retrieved from [Link]
-
LifeTein. (2023, September 29). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Yang, Y., et al. (n.d.). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis Through A Minimal - Protection/Green Chemistry Strategy. Scribd. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. PubChem Compound Summary for CID 10932044. Retrieved from [Link]
-
ResearchGate. (2025, December 3). Side Reaction Analysis in Solid‐Phase Peptide Synthesis: A Case Study in the Glu–Asp–Tyr Motif | Request PDF. Retrieved from [Link]
-
DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]
-
RSC Publishing. (2024, September 18). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Retrieved from [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
PubMed. (n.d.). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Retrieved from [Link]
Sources
Application Notes & Protocols: The Strategic Utility of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate as a Chiral Building Block
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold in Modern Synthesis
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is a non-proteinogenic α-amino acid derivative that has emerged as a critical chiral building block in medicinal chemistry and organic synthesis. Its structure is distinguished by four key features: a stereodefined α-carbon, a tert-butyloxycarbonyl (Boc) protected amine, a methyl ester, and a p-hydroxyphenyl side chain. This unique combination makes it an invaluable precursor for synthesizing complex, stereochemically defined molecules.
The Boc group provides robust protection for the amine functionality under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions, a cornerstone of modern protecting group strategy.[1][2] The methyl ester and the phenolic hydroxyl group offer orthogonal handles for further synthetic elaboration, such as amide bond formation, hydrolysis, and etherification. Most importantly, the fixed chirality at the α-carbon allows for the direct introduction of a specific stereocenter, which is paramount in the development of pharmaceuticals where biological activity is often enantiomer-dependent.[2] These attributes position the title compound as a go-to intermediate for constructing peptide mimics (peptidomimetics), enzyme inhibitors, and other complex bioactive agents.[1][3]
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is essential for its effective use and storage.
| Property | Value | Source |
| IUPAC Name | methyl (2R)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | [4] |
| Molecular Formula | C₁₄H₁₉NO₅ | [4] |
| Molecular Weight | 281.30 g/mol | [4] |
| CAS Number | 141518-55-0 (for R-enantiomer) | [4] |
| Appearance | Typically a white to off-white solid | [5] |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane | [5] |
| Storage | Store at 2-8 °C to ensure long-term stability | [5] |
Core Synthetic Applications & Strategic Value
The utility of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate stems from its ability to undergo selective transformations at its three primary functional groups. The strategic sequence of these reactions enables the construction of complex molecular architectures.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the most common transformations involving this building block.
Protocol 1: Amine Deprotection (Boc Removal)
This procedure is fundamental for exposing the amine for subsequent coupling reactions. The use of trifluoroacetic acid (TFA) is standard for its efficacy and volatility, which simplifies product workup.[2]
Methodology:
-
Preparation: Dissolve Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath (0 °C). This is crucial to mitigate potential side reactions and control the exothermic nature of the acid addition.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. The volume of TFA is typically 20-50% of the total DCM volume.[6]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Purification: The resulting TFA salt of the amine can often be used directly in the next step. If purification is required, dissolve the residue in a minimal amount of solvent and precipitate the product by adding a non-polar solvent like diethyl ether, followed by filtration.
Rationale and Key Considerations:
-
Causality: TFA is a strong acid that protonates the tert-butyl group of the Boc protector, leading to its cleavage as gaseous isobutylene and CO₂, driving the reaction to completion.
-
Self-Validation: Complete disappearance of the starting material spot on TLC (visualized with ninhydrin stain, which will be positive for the product but not the Boc-protected starting material) confirms reaction completion.
-
Troubleshooting: If the reaction is sluggish, ensure the TFA is fresh and the DCM is anhydrous. Incomplete removal of TFA can interfere with subsequent base-catalyzed reactions; co-evaporation with a solvent like toluene can aid in its removal.
Protocol 2: Peptide Coupling
Following Boc deprotection, the newly freed amine is ready for amide bond formation. This protocol uses HBTU, a common and efficient coupling reagent.
Methodology:
-
Carboxylic Acid Activation: In a separate flask, dissolve the N-protected amino acid to be coupled (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HBTU (1.0 eq), HOBt (1.0 eq), and Diisopropylethylamine (DIEA, 2.0 eq). Stir at room temperature for 15-20 minutes to form the activated ester.
-
Amine Preparation: Dissolve the TFA salt product from Protocol 1 (1.0 eq) in anhydrous DMF. Add DIEA (1.5 eq) to neutralize the TFA salt and free the amine.
-
Coupling: Add the amine solution to the activated carboxylic acid solution.
-
Reaction: Stir the mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Dilute the reaction mixture with water and extract the product with an organic solvent such as Ethyl Acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Rationale and Key Considerations:
-
Causality: HBTU reacts with the carboxylic acid to form a highly reactive HOBt ester, which is susceptible to nucleophilic attack by the free amine, forming the stable amide bond. DIEA is a non-nucleophilic base used to neutralize acids without interfering in the coupling.
-
Self-Validation: The formation of a new, less polar spot on TLC and a product peak with the expected mass in LC-MS validates the success of the coupling.
-
Troubleshooting: Low yields can result from wet solvents or reagents. If the amine is sterically hindered, a more potent coupling agent (e.g., HATU) or elevated temperature may be required. Racemization of the activated amino acid can be minimized by pre-activating for a short period and running the reaction at 0 °C.
Protocol 3: Saponification (Methyl Ester Hydrolysis)
This protocol converts the methyl ester to a carboxylic acid, a necessary step for further coupling reactions at this terminus or for synthesizing the final free-acid drug molecule.
Methodology:
-
Preparation: Dissolve Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (typically a 3:1 to 1:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a solution of Lithium Hydroxide (LiOH, 1.5-2.0 eq) in water dropwise.
-
Reaction: Stir the reaction at 0 °C to room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (usually 1-4 hours).
-
Workup: Quench the reaction by adding 1N HCl at 0 °C until the pH is acidic (pH ~3-4).
-
Extraction: Extract the product with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Rationale and Key Considerations:
-
Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. LiOH is often preferred over NaOH or KOH at low temperatures to minimize the risk of racemization at the α-carbon.
-
Self-Validation: Successful saponification is confirmed by a baseline spot on TLC (for the carboxylate salt before acidification) and the correct mass for the free acid by LC-MS (negative ion mode).
-
Troubleshooting: If the reaction stalls, a co-solvent like methanol can be added to improve solubility. Over-reaction or harsh conditions can lead to Boc group cleavage; hence, careful monitoring is essential.
Conclusion
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is a high-value chiral synthon whose utility is defined by the predictable and selective reactivity of its functional groups. The protocols outlined here provide a robust framework for its incorporation into complex synthetic pathways. By understanding the causality behind each experimental step—from the choice of protecting group to the specific coupling reagents and reaction conditions—researchers can effectively leverage this building block to accelerate the discovery and development of novel chemical entities and pharmaceuticals.
References
-
PubChem. (n.d.). Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding (Boc-amino)methyl Acetate: Synthesis, Properties, and Applications in Peptide Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of (Boc-amino)methyl Acetate in Pharmaceutical Synthesis. Retrieved from [Link]
-
Briti Scientific. (n.d.). Certificate of Analysis - Methyl 2-amino-2-(4-hydroxyphenyl)acetate. Retrieved from [Link]
Sources
The Strategic Utility of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction
In the landscape of modern drug discovery and development, the efficient and stereocontrolled synthesis of complex molecular architectures is paramount. Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, a chiral non-proteinogenic amino acid derivative, has emerged as a cornerstone building block for the construction of a variety of pharmaceutical intermediates. Its trifunctional nature—a Boc-protected amine, a methyl ester, and a nucleophilic phenolic hydroxyl group—offers a versatile platform for diverse chemical transformations. This guide provides an in-depth exploration of the applications of this valuable synthon, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability across a wide range of reaction conditions and its straightforward, selective removal under acidic conditions.[1] This attribute is critical in multi-step pharmaceutical syntheses where the strategic protection and deprotection of functional groups are essential for achieving the desired molecular target.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. The properties of Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₅ | [2] |
| Molecular Weight | 281.30 g/mol | [2] |
| CAS Number | 141518-55-0 | [3][4] |
| Appearance | White to off-white solid | Commercially available |
| Purity | Typically ≥96% | [3] |
Core Synthetic Applications and Protocols
The strategic positioning of reactive sites in Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate allows for a sequential and controlled series of modifications, making it a highly valuable intermediate.
O-Alkylation of the Phenolic Hydroxyl Group: Gateway to Diverse Scaffolds
The phenolic hydroxyl group serves as a key handle for introducing a variety of substituents, significantly impacting the pharmacological profile of the final molecule. A common and effective method for this transformation is the Mitsunobu reaction, which proceeds with a clean inversion of stereochemistry if a chiral alcohol is used as the alkylating agent.[5]
Protocol 1: Mitsunobu O-Alkylation
This protocol describes the O-alkylation of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate with a generic primary or secondary alcohol.
Materials:
-
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate (1.0 eq)
-
Alcohol (e.g., 2-methylpentanol) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate and the desired alcohol in anhydrous THF, add triphenylphosphine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the O-alkylated product.[6]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can lead to the formation of unwanted byproducts.
-
Triphenylphosphine and DIAD/DEAD: This redox pair is the cornerstone of the Mitsunobu reaction, activating the alcohol for nucleophilic attack by the phenoxide.[5]
-
Stepwise Addition at 0 °C: The slow addition of the azodicarboxylate at reduced temperature helps to control the exothermic reaction and minimize side reactions.
Application Example: Synthesis of GPR88 Agonist Intermediates
GPR88 is an orphan G protein-coupled receptor that is a promising therapeutic target for central nervous system disorders.[3] Derivatives of 4-hydroxyphenylglycine have been identified as potent GPR88 agonists.[3][6] The O-alkylation of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is a key step in the synthesis of these compounds.[6]
Caption: Synthetic workflow for GPR88 agonists.
Amide Bond Formation: Building Peptide and Peptidomimetic Scaffolds
The methyl ester functionality of the title compound can be readily converted to an amide, a crucial linkage in a vast array of pharmaceuticals. This transformation can be achieved either through direct amidation or via hydrolysis to the carboxylic acid followed by a standard peptide coupling reaction.
Protocol 2: Direct Amidation
This protocol outlines the direct reaction of the methyl ester with an amine. This method is often more atom-economical but may require more forcing conditions.
Materials:
-
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate (1.0 eq)
-
Primary or secondary amine (2.0-3.0 eq)
-
Aprotic solvent (e.g., DMF, NMP)
-
Optional: Lewis acid catalyst (e.g., Ti(OiPr)₄)
Procedure:
-
Dissolve Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate and the amine in the chosen solvent.
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove excess amine and solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Protocol 3: Amide Coupling via the Carboxylic Acid
This two-step protocol involves the initial hydrolysis of the methyl ester, followed by a standard peptide coupling reaction. This is a more general and often milder approach.
Step 1: Saponification
-
Dissolve Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the starting material is consumed.
-
Acidify the reaction mixture with a mild acid (e.g., 1M HCl) to a pH of ~3-4.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers and concentrate to yield the carboxylic acid.
Step 2: Amide Coupling
Materials:
-
N-Boc-2-(4-hydroxyphenyl)glycine (from Step 1) (1.0 eq)
-
Amine (1.1 eq)
-
Coupling agent (e.g., HATU, HBTU, EDC/HOBt) (1.1-1.2 eq)
-
Non-nucleophilic base (e.g., DIPEA, Et₃N) (2.0-3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve the carboxylic acid and the amine in the anhydrous solvent.
-
Add the coupling agent and the base.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Work-up the reaction as described in Protocol 2 (steps 4-7).[7]
Causality Behind Experimental Choices:
-
Coupling Reagents: Reagents like HATU and HBTU are highly efficient for forming amide bonds by activating the carboxylic acid.[7] EDC in combination with HOBt is another classic and effective choice.
-
Base: A non-nucleophilic base is crucial to neutralize the acidic species formed during the reaction and to deprotonate the amine component without interfering with the coupling reaction.
Boc Deprotection: Unveiling the Primary Amine
The removal of the Boc protecting group is a critical step to enable further functionalization of the amino group. This is typically achieved under acidic conditions.
Protocol 4: Boc Deprotection
Materials:
-
Boc-protected substrate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Optional: Scavenger (e.g., triethylsilane, anisole)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction to completion by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can be used directly in the next step or neutralized with a base.[8][9]
Causality Behind Experimental Choices:
-
TFA: A strong acid that effectively cleaves the Boc group.[8]
-
Scavengers: The deprotection process generates a tert-butyl cation, which can cause unwanted side reactions. Scavengers are added to trap this reactive species.[9]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
Analytical methods for the quantification of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate.
Abstract
This document provides a comprehensive guide to the quantitative analysis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, a key intermediate in pharmaceutical synthesis. Accurate quantification is critical for ensuring reaction yield, purity, and consistency in drug development and manufacturing. We present detailed protocols for three robust analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The causality behind experimental choices, step-by-step protocols, and rigorous method validation strategies are discussed to ensure scientific integrity and generate trustworthy, reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is a non-standard amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group. This structure makes it a vital building block in the synthesis of complex peptides and active pharmaceutical ingredients (APIs). The Boc group's stability and ease of removal under specific acidic conditions are well-documented.[1] The precise quantification of this intermediate is not merely a procedural step but a cornerstone of quality control. It directly impacts process optimization, impurity profiling, and the ultimate safety and efficacy of the final drug product.
This guide moves beyond simple procedural lists to explain the rationale behind method selection and parameter optimization, empowering the scientist to not only execute but also adapt these protocols as needed. The validation of these methods is paramount, providing documented evidence that each procedure is suitable for its intended purpose.[2][3]
General Workflow for Analysis
A successful quantitative analysis follows a structured pathway from sample handling to data interpretation. The choice of technique often depends on the required sensitivity, selectivity, and available instrumentation.
Sources
Application Note: A Robust HPLC Method for the Analysis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
Abstract
This application note presents a comprehensive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate. This compound is a critical building block in the synthesis of various pharmaceutical agents, and its purity is paramount. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, both modified with formic acid to ensure optimal peak shape and resolution. The method is demonstrated to be linear, accurate, precise, and specific, making it suitable for quality control and in-process monitoring in research and drug development settings. This document provides a detailed protocol, from sample preparation to data analysis, and outlines the validation strategy according to the International Council for Harmonisation (ICH) guidelines.
Introduction
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is a key intermediate in organic synthesis, particularly in the preparation of peptidomimetics and other complex molecules of pharmaceutical interest. The presence of both a Boc-protected amine and a phenolic hydroxyl group gives the molecule a moderate polarity, making it well-suited for reversed-phase HPLC analysis. The Boc (tert-butyloxycarbonyl) protecting group is widely used in peptide synthesis due to its stability and ease of removal under acidic conditions. Accurate quantification and purity assessment of this intermediate are crucial to ensure the quality and yield of the final product.
This application note provides a step-by-step guide for the development and validation of an HPLC method for the analysis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate. The rationale behind the selection of chromatographic parameters is discussed in detail, providing a framework for adapting the method to similar compounds.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₅ | [1] |
| Molecular Weight | 281.30 g/mol | [1] |
| XLogP3 | 2.2 | [1] |
| pKa (Phenolic OH) | ~10 | [2] |
The XLogP3 value of 2.2 indicates that the compound is moderately hydrophobic, making it an ideal candidate for reversed-phase chromatography. The pKa of the phenolic hydroxyl group is approximately 10.[2][3][4][5][6] To ensure consistent retention and symmetrical peak shape, it is crucial to maintain the mobile phase pH well below this value to keep the hydroxyl group in its protonated state.
HPLC Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps, each designed to optimize a specific aspect of the separation.
Caption: A logical workflow for HPLC method development.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard analytical HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate reference standard of known purity.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 274 nm |
| Injection Volume | 10 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 15.0 | 80 |
| 17.0 | 80 |
| 17.1 | 30 |
| 20.0 | 30 |
Rationale for Parameter Selection
-
Column Chemistry: A C18 stationary phase is selected for its excellent retention of moderately polar to nonpolar compounds through hydrophobic interactions.[7][8]
-
Mobile Phase: A mixture of acetonitrile and water provides good solvating power and is UV transparent at the detection wavelength. Acetonitrile is often preferred over methanol for its lower viscosity and higher elution strength in reversed-phase chromatography. The addition of 0.1% formic acid to both mobile phase components serves two critical purposes:
-
It maintains a low pH (around 3-4), ensuring the phenolic hydroxyl group (pKa ~10) remains protonated, which prevents peak tailing and improves chromatographic efficiency.
-
It can improve the peak shape of acidic and basic compounds.[9]
-
-
Detection Wavelength: The 4-hydroxyphenyl chromophore in the analyte is expected to have a UV absorbance maximum around 274-280 nm. The UV spectrum of the closely related compound, 4-hydroxyphenylacetic acid, shows a maximum at approximately 274 nm.[10] A diode array detector can be used to confirm the optimal wavelength for maximum sensitivity.
-
Gradient Elution: A gradient elution is employed to ensure efficient elution of the main analyte peak while also providing good separation from any potential impurities that may have different polarities. The initial shallow gradient allows for the separation of more polar impurities, while the steeper increase in organic solvent content elutes the main compound and any less polar impurities within a reasonable run time.[11][12]
Sample Preparation
-
Standard Preparation: Accurately weigh approximately 10 mg of the Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate reference standard and dissolve it in 10 mL of the sample diluent to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the sample diluent.
-
Sample Preparation: Prepare the sample to be analyzed by dissolving it in the sample diluent to a concentration within the linear range of the method (e.g., 0.1 mg/mL).
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.[13][14]
Method Validation
The developed method should be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[10][15][][][18] The following parameters should be assessed:
Validation Workflow
Caption: Workflow for HPLC method validation according to ICH guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank, a placebo (if applicable), the standard, and a sample. Use a DAD to assess peak purity. | The analyte peak should be free from interference from the blank and placebo. Peak purity index should be > 0.99. |
| Linearity | Analyze a series of at least five concentrations over the range of 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of standard into a placebo or sample. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Six replicate injections of the standard solution at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | The analyte peak should be clearly distinguishable from the baseline. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | The precision at the LOQ should have an RSD ≤ 10%. |
| Robustness | Intentionally vary chromatographic parameters such as column temperature (±5 °C), flow rate (±0.1 mL/min), and mobile phase composition (±2%). | System suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits. |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate. The systematic approach to method development, grounded in the physicochemical properties of the analyte, ensures high-quality chromatographic data. The method is specific, linear, accurate, and precise, meeting the stringent requirements for pharmaceutical analysis. This protocol can be readily implemented in quality control laboratories for routine analysis and can serve as a starting point for the analysis of similar Boc-protected amino acid derivatives.
References
-
Proestos, C., & Komaitis, M. (2008). RP-HPLC analysis of the phenolic compounds of plant extracts. Investigation of their antioxidant capacity and antimicrobial activity. Journal of Agricultural and Food Chemistry, 56(1), 123-130. [Link]
-
Pezzola, S., Tarallo, S., Iannini, A., & Sabuzi, F. (2020). pKa for phenol derivatives with 6-311G+dp basis set. ResearchGate. [Link]
-
Chemistry LibreTexts. (2020). 5.5: Acid-base Properties of Phenols. [Link]
-
PubChem. (n.d.). Phenol. National Center for Biotechnology Information. [Link]
-
Pearson Education. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... [Link]
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IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]
-
PubChem. (n.d.). Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. [Link]
-
LCGC. (2017). Improving Sample Preparation in HPLC. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
-
NIST. (n.d.). Benzeneacetic acid, 4-hydroxy-. NIST WebBook. [Link]
-
AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
LCGC International. (2019). Gradient HPLC for Reversed-Phase Separations. [Link]
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Maisano, F., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131-137. [Link]
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Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
Authored by: A Senior Application Scientist
Introduction: Methyl 2-(tert-butoxycarbonylamino)-2-(4-hydroxyphenyl)acetate, a key chiral building block, is of significant interest to the pharmaceutical industry. Its structural motif is integral to the synthesis of various active pharmaceutical ingredients (APIs), including certain cephem-based antibacterial agents effective against pathogens like Helicobacter pylori[1]. The efficient and scalable synthesis of this compound is therefore a critical endeavor in drug development and manufacturing.
This document provides a comprehensive guide for the large-scale synthesis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate. The protocols detailed herein are designed to be robust, scalable, and prioritize safety and product purity. We will delve into the strategic considerations behind the synthetic route, offer a detailed step-by-step protocol, and discuss critical process parameters for successful scale-up.
Strategic Approach to Synthesis
The synthesis of the target compound from the readily available starting material, D-4-hydroxyphenylglycine, involves two primary transformations: the esterification of the carboxylic acid and the protection of the amine functionality with a tert-butoxycarbonyl (Boc) group. There are two viable synthetic sequences:
-
Route A: Esterification of D-4-hydroxyphenylglycine to form Methyl 2-amino-2-(4-hydroxyphenyl)acetate, followed by Boc protection.
-
Route B: Boc protection of D-4-hydroxyphenylglycine, followed by esterification of the carboxylic acid.
While both routes are chemically sound, Route A is often preferred for large-scale production. The initial esterification step can be performed under acidic conditions which are generally cost-effective. Subsequent Boc protection of the resulting amino ester is typically a high-yielding and clean reaction. This sequence can circumvent potential side reactions and purification challenges that may arise when esterifying the Boc-protected amino acid, such as the risk of Boc group removal under harsh esterification conditions[2].
The following protocol will focus on the more industrially applicable Route A .
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate.
Detailed Protocols for Large-Scale Synthesis
PART 1: Esterification of D-4-Hydroxyphenylglycine
This procedure details the formation of Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride. The use of trimethylchlorosilane (TMSCl) in methanol is a mild and effective method for this transformation, generating HCl in situ to catalyze the reaction.
Materials and Equipment:
-
Reactants: D-4-hydroxyphenylglycine, Methanol (anhydrous), Trimethylchlorosilane (TMSCl)
-
Work-up/Isolation: Ethyl acetate, Sodium carbonate solution (10%)
-
Equipment: Large-scale glass-lined reactor with overhead stirring, temperature control unit (chiller/heater), dropping funnel, and nitrogen inlet.
Protocol:
-
Reactor Setup: Charge the reactor with D-4-hydroxyphenylglycine (1.0 eq) and anhydrous methanol (5-8 L per kg of amino acid).
-
Inert Atmosphere: Purge the reactor with nitrogen to maintain an inert atmosphere.
-
Cooling: Cool the stirred suspension to 0-5°C using a chiller.
-
Reagent Addition: Slowly add trimethylchlorosilane (2.0-2.5 eq) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10°C.[3][4]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to obtain a solid residue.
-
Work-up: Dissolve the solid residue in water and adjust the pH to 8.5-9.0 with a 10% aqueous sodium carbonate solution to precipitate the free amino ester.[3]
-
Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield Methyl 2-amino-2-(4-hydroxyphenyl)acetate.
| Parameter | Value | Rationale |
| Starting Material | D-4-Hydroxyphenylglycine | Readily available chiral precursor. |
| Solvent | Anhydrous Methanol | Acts as both reactant and solvent. |
| Catalyst | Trimethylchlorosilane | Generates HCl in situ for esterification. |
| Temperature | 0-5°C (addition), 40-50°C (reaction) | Controls exotherm during addition and accelerates reaction. |
| Yield (Expected) | 85-95% | High conversion is typically achieved with this method.[3] |
| Purity (Expected) | >97% (HPLC) | [3] |
PART 2: Boc Protection of Methyl 2-amino-2-(4-hydroxyphenyl)acetate
This step involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride).
Materials and Equipment:
-
Reactants: Methyl 2-amino-2-(4-hydroxyphenyl)acetate, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM) or Tetrahydrofuran (THF), Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Work-up/Purification: Water, Citric acid solution (1 M), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate or sodium sulfate, Silica gel for chromatography (if required).
-
Equipment: Large-scale glass-lined reactor with overhead stirring, temperature control unit, dropping funnel, and nitrogen inlet.
Protocol:
-
Reactor Setup: Charge the reactor with Methyl 2-amino-2-(4-hydroxyphenyl)acetate (1.0 eq), a suitable solvent such as Dichloromethane (DCM), and a base like Triethylamine (1.1-1.5 eq).
-
Inert Atmosphere: Purge the reactor with nitrogen.
-
Cooling: Cool the mixture to 0-5°C.
-
Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC or HPLC.
-
Work-up:
-
Wash the reaction mixture sequentially with 1 M citric acid solution, water, saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography if necessary to achieve the desired purity.[5]
| Parameter | Value | Rationale |
| Starting Material | Methyl 2-amino-2-(4-hydroxyphenyl)acetate | Intermediate from the previous step. |
| Protecting Group | Di-tert-butyl dicarbonate (Boc₂O) | Standard, efficient reagent for Boc protection.[6][] |
| Solvent | Dichloromethane (DCM) | Good solvent for reactants, easy to remove. |
| Base | Triethylamine (TEA) | Scavenges the acid formed during the reaction. |
| Temperature | 0-5°C (addition), Room Temperature (reaction) | Controls the reaction rate and minimizes side reactions. |
| Yield (Expected) | >95% | Boc protection is typically a high-yielding reaction.[8] |
| Purity (Expected) | >98% (HPLC) | [5] |
Safety and Handling Considerations for Large-Scale Synthesis
-
Trimethylchlorosilane (TMSCl): Corrosive and moisture-sensitive. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. The reaction with methanol is exothermic and generates HCl gas.
-
Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation. It is also moisture-sensitive. Handle with appropriate PPE.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Methanol is flammable and toxic. All solvent handling should be performed in a well-ventilated area or under a fume hood, away from ignition sources.
-
Pressure Build-up: Be aware of potential pressure build-up from gas evolution (e.g., CO₂ during Boc protection) and ensure the reactor is properly vented.
-
Regulatory Compliance: Ensure that the synthesis, handling, and disposal of all chemicals comply with local and international safety and environmental regulations.[9]
Conclusion
The described two-step protocol provides a reliable and scalable method for the synthesis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate. By carefully controlling reaction parameters and adhering to strict safety protocols, high yields and purity of this valuable pharmaceutical intermediate can be consistently achieved in a large-scale manufacturing environment.
References
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Wang, W., et al. (2015). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Chemical Neuroscience, 6(9), 1583-1594. [Link]
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Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]
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Synthesis of hydroxyphenylglycine methyl ester (153). - ResearchGate. (n.d.). [Link]
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Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. (2022). Organic Syntheses, 99, 274-285. [Link]
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Synthesis of Methyl N-Boc-(2S,4R)-4-methylpipecolate. (2025). Request PDF - ResearchGate. [Link]
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Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. (2014). ResearchGate. [Link]
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Biosynthesis of L-p-hydroxyphenylglycine, a Non-Proteinogenic Amino Acid Constituent of Peptide Antibiotics. (2000). PubMed. [Link]
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BOC-4-Hydroxy-D-Phenylglycine. (n.d.). Pharmaffiliates. [Link]
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The Safety and Regulatory Process for Amino Acids in Europe and the United States. (2016). The Journal of Nutrition, 146(12), 2635S-2642S. [Link]
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(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (1992). Organic Syntheses Procedure. [Link]
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Certificate of Analysis. - Methyl 2-amino-2-(4-hydroxyphenyl)acetate. (n.d.). Briti Scientific. [Link]
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Synthesis of Boc protected amino acid methyl ester 4. (n.d.). ResearchGate. [Link]
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Application Note: The Strategic Deployment of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate in Fragment-Based Drug Discovery Campaigns
Executive Summary: Beyond High-Throughput Screening
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for drug development.[1][2] Unlike HTS, which screens large libraries of complex molecules for high-affinity binders, FBDD employs libraries of small, low-molecular-weight compounds ("fragments") to identify weak but highly efficient binding events.[3][4] This approach allows for a more thorough exploration of a target's chemical space and often yields lead compounds with superior drug-like properties.[2]
This guide provides a detailed framework for utilizing Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate , a versatile and synthetically tractable fragment, within a robust FBDD workflow. We will detail its physicochemical rationale, provide step-by-step protocols for its use in primary and secondary biophysical screens, and outline the strategic thinking required for its progression from a validated hit to a promising lead series.
The Fragment: A Privileged Scaffold for Target Interrogation
The selection of fragments is a critical first step in any FBDD campaign.[2] Ideal fragments adhere to the "Rule of Three," possessing low molecular weight (<300 Da), high solubility, and a limited number of hydrogen bond donors/acceptors and rotatable bonds.[5] Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, a derivative of the amino acid tyrosine, is an exemplary fragment that embodies these principles while offering significant strategic advantages.
Structural Features & Rationale:
-
4-Hydroxyphenyl Group: A well-established pharmacophore capable of forming key hydrogen bonds and aromatic interactions.
-
Boc-Protected Amine & Methyl Ester: These groups modulate solubility and provide synthetically "poised" vectors for future chemical elaboration, a critical feature for efficient hit-to-lead chemistry.[6][7]
-
Chiral Center: Introduces 3D complexity, allowing for stereospecific interactions within a binding pocket.
Table 1: Physicochemical Properties of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate vs. "Rule of Three"
| Property | Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate | "Rule of Three" Guideline | Rationale for FBDD |
| Molecular Weight (MW) | 281.30 g/mol [8] | < 300 Da | Ensures efficient exploration of chemical space and avoids unnecessary complexity. |
| cLogP | 2.2[8] | ≤ 3 | Balances lipophilicity to ensure adequate solubility while retaining binding potential. |
| Hydrogen Bond Donors | 2[8] | ≤ 3 | Limits desolvation penalty and promotes specific, high-quality interactions. |
| Hydrogen Bond Acceptors | 5[8] | ≤ 3 | Slight deviation, but the ester and carbamate oxygens offer multiple interaction points. |
| Rotatable Bonds | 6 | ≤ 3 | Slight deviation, providing conformational flexibility to adapt to diverse binding sites. |
The FBDD Workflow: A Validated Pathway from Fragment to Lead
A successful FBDD campaign is a multi-stage, iterative process. It begins with a sensitive primary screen to identify potential binders, followed by orthogonal validation to eliminate false positives and quantify affinity. Confirmed hits are then characterized structurally to enable rational, structure-guided chemical optimization.[1][3]
Caption: Key strategies for evolving a fragment hit into a lead compound.
With its multiple functional groups, Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate offers several vectors for elaboration:
-
Growing: Synthetically extending from the phenolic hydroxyl or the de-protected amine to engage with a nearby pocket. [9]2. Linking: Connecting this fragment to another validated fragment that binds in a proximal site. [10]3. Merging: Fusing the scaffold with an overlapping fragment to capture the key interactions of both. [9] By following this integrated workflow of biophysical screening, quantitative validation, and structure-guided design, researchers can effectively leverage the potential of fragments like Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate to discover novel, high-quality lead compounds for challenging therapeutic targets.
References
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PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]
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Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
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One Nucleus. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]
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Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Acta Crystallographica Section D: Biological Crystallography. [Link]
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Neumann, L., et al. (2007). Fragment-based screening using surface plasmon resonance technology. Analytical and Bioanalytical Chemistry. [Link]
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Grokipedia. Ligand efficiency. [Link]
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Kyne, S. H., & Ladbury, J. E. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]
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Sygnature Discovery. Fragment Screening. [Link]
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Perola, E. (2018). Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. Future Medicinal Chemistry. [Link]
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Lepre, C. A. (2013). Saturation transfer difference NMR for fragment screening. Current Protocols in Chemical Biology. [Link]
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SARomics Biostructures. Crystallographic Fragment Screening in Drug Discovery. [Link]
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Rich, R. L., & Myszka, D. G. (2007). SPR-based fragment screening: advantages and applications. Current Opinion in Biotechnology. [Link]
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Papalia, G. A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports. [Link]
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Kyne, S. H., & Ladbury, J. E. (2019). Biophysical screening in fragment-based drug design: a brief overview. UCL. [Link]
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Selvita. Fragment-Based Drug Discovery. [Link]
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Navratilova, I., & Hopkins, A. L. (2010). Emerging role of surface plasmon resonance in fragment-based drug discovery. ACS Medicinal Chemistry Letters. [Link]
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Stuckey, J. A., & Pellecchia, M. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Trends in Pharmacological Sciences. [Link]
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Krimm, I., et al. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers in Molecular Biosciences. [Link]
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Sygnature Discovery. (2019). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. [Link]
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Blundell, T. L., & Gill, A. L. (2006). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Biochemical Society Transactions. [Link]
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Waring, M. J. (2015). The role of ligand efficiency metrics in drug discovery. Expert Opinion on Drug Discovery. [Link]
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CrystalsFirst. Fragment HIT Identification in FBDD. [Link]
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de Kloe, G. E., et al. (2019). Fragment Hits: What do They Look Like and How do They Bind? Journal of Medicinal Chemistry. [Link]
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Kenny, P. W. (2019). Ligand efficiency: nice concept shame about the metrics. SlideShare. [Link]
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Simpson, D. C., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Current Topics in Medicinal Chemistry. [Link]
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BioSolveIT. FBDD: Fragment-Based Drug Design. [Link]
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ResearchGate. (2010). Ligand efficiency and fragment-based drug discovery. [Link]
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Creative Biostructure. (2021, June 28). saturation transfer difference nmr for fragment screening. [Link]
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Lepre, C. A. (2013). Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. [Link]
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MAX IV. (2023, April 5). Fragment-based research on potent, non-covalent inflammatory drugs goes forward. [Link]
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National Center for Biotechnology Information. Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate. PubChem Compound Summary for CID 124083331. [Link]
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Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Molecules. [Link]
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Bilsland, A. E., Pugliese, A., & Bower, J. (n.d.). Fragment-based drug discovery. Royal Society of Chemistry. [Link]
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Astex Pharmaceuticals. (2020). Fragment-based drug discovery: opportunities for organic synthesis. MedChemComm. [Link]
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Astex Pharmaceuticals. (2021). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Reaction Chemistry & Engineering. [Link]
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ResearchGate. (2011). Synthesis of Methyl N-Boc-(2S,4R)-4-methylpipecolate. [Link]
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Al-Blewi, F. F., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules. [Link]
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Mohebbi, A., et al. (2023). A fragment-based drug discovery developed on ciclopirox for inhibition of Hepatitis B virus core protein: An in silico study. PLOS ONE. [Link]
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Smith, C. R., et al. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. PubChem. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(tert-butoxycarbonyl-amino)-2-(4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic route. We will delve into the causality behind experimental choices, ensuring a robust and reproducible protocol.
I. Reaction Overview and Key Challenges
The target molecule, Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates. The synthesis typically involves the protection of the amino group of Methyl 2-amino-2-(4-hydroxyphenyl)acetate using di-tert-butyl dicarbonate (Boc₂O).
While seemingly straightforward, this reaction presents several challenges that can impact yield and purity. These include:
-
Incomplete reaction: The starting material may not be fully consumed.
-
Side reactions: The phenolic hydroxyl group can potentially react with Boc₂O.
-
Purification difficulties: Separating the desired product from unreacted starting materials, byproducts, and excess reagents can be complex.
This guide will address these challenges in a practical, question-and-answer format.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Boc-protection of Methyl 2-amino-2-(4-hydroxyphenyl)acetate?
The choice of solvent is critical for achieving a high yield and minimizing side reactions. A common and effective solvent is a mixture of an organic solvent and water. Tetrahydrofuran (THF) or dioxane mixed with water are excellent choices. The aqueous phase helps to dissolve the amino acid ester salt (if used as the starting material) and the base, while the organic solvent dissolves the Boc₂O and the product. A solvent-free approach using a catalytic amount of iodine at ambient temperature has also been reported to be effective for the N-tert-butoxycarbonylation of amines.[1]
Q2: Which base should I use and in what stoichiometry?
A mild inorganic base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is typically preferred. These bases are sufficient to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the starting material without promoting significant hydrolysis of the methyl ester or side reactions with the phenolic hydroxyl group.[2] Triethylamine (TEA) can also be used, particularly in anhydrous conditions.[3]
Stoichiometrically, it is advisable to use a slight excess of the base (1.1 to 1.5 equivalents) relative to the starting amino acid ester to ensure the reaction medium remains basic.
Q3: How much Boc₂O should be used?
A slight excess of Boc₂O (typically 1.1 to 1.2 equivalents) is recommended to drive the reaction to completion. Using a large excess should be avoided as it can lead to the formation of di-Boc protected byproducts and complicates the purification process.
Q4: What is the ideal reaction temperature and time?
This reaction is typically performed at room temperature (20-25 °C).[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is generally complete within 2 to 24 hours, depending on the specific conditions and the reactivity of the substrate.
III. Troubleshooting Guide
This section addresses common problems encountered during the synthesis and provides actionable solutions.
Problem 1: Low Product Yield
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Reaction | - Ensure the starting material is fully dissolved. If necessary, increase the proportion of the organic solvent. - Check the quality of the Boc₂O. It can degrade over time. Use fresh reagent if necessary. - Increase the reaction time and continue monitoring by TLC or HPLC. | Poor solubility of the starting material will limit its availability to react with Boc₂O. Degraded Boc₂O will have lower reactivity. Some reactions may require longer periods to reach completion. |
| Product Loss During Work-up | - During aqueous work-up, ensure the pH of the aqueous layer is appropriately adjusted before extraction. The product is more soluble in the organic phase under neutral or slightly acidic conditions. - Perform multiple extractions (at least 3) with the organic solvent to maximize recovery from the aqueous phase.[5] | The solubility of the product is pH-dependent. Incorrect pH can lead to the product remaining in the aqueous layer. Multiple extractions ensure a more complete transfer of the product to the organic phase. |
| Side Reactions | - Use a milder base like NaHCO₃ instead of stronger bases like NaOH or LiOH to minimize ester hydrolysis. - Avoid excessive heating, as it can promote side reactions. | Stronger bases and higher temperatures can lead to the saponification of the methyl ester, reducing the yield of the desired product. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Troubleshooting and Purification Strategy |
| Unreacted Starting Material (Methyl 2-amino-2-(4-hydroxyphenyl)acetate) | TLC, HPLC, ¹H NMR (presence of free amine signals) | - Optimize Reaction: Increase the equivalents of Boc₂O slightly (e.g., from 1.1 to 1.2 eq). - Purification: Perform an acidic wash (e.g., with dilute HCl or citric acid solution) during the work-up. The unreacted amine will be protonated and move to the aqueous layer.[6] |
| Di-tert-butyl dicarbonate (Boc₂O) and tert-Butanol | TLC, ¹H NMR (characteristic signals for t-butyl groups) | - Work-up: Wash the organic layer with a dilute solution of a non-nucleophilic base like sodium bicarbonate to quench any remaining Boc₂O. tert-Butanol is water-soluble and will be removed during aqueous washes. |
| O-Boc Protected Side Product | HPLC-MS, ¹H NMR (shift in aromatic proton signals and additional t-butyl signal) | - Reaction Control: Use milder reaction conditions (lower temperature, less reactive base). The phenolic hydroxyl group is less nucleophilic than the amine, so its reaction is generally less favorable. - Purification: This impurity is often difficult to separate by simple extraction. Column chromatography on silica gel is typically required. |
Problem 3: Product is an Oil and Difficult to Handle
It is not uncommon for purified N-Boc protected amino acid derivatives to be obtained as oils or viscous liquids.[5]
| Technique | Procedure |
| Solvent Trituration | Add a non-polar solvent such as n-hexane or diethyl ether to the oil and stir vigorously. This can induce precipitation of the product as a solid.[5] |
| Seed Crystallization | If a small amount of solid product is available, add a seed crystal to the oil to initiate crystallization.[5] |
| High Vacuum Drying | Prolonged drying under high vacuum can help to remove residual solvents that may be preventing solidification. |
IV. Experimental Protocols
A. Synthesis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
-
To a solution of Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride (1 equivalent) in a 1:1 mixture of THF and water, add sodium bicarbonate (2.5 equivalents).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in THF dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Add ethyl acetate to the remaining aqueous solution and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
B. Monitoring the Reaction by TLC
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) is a good starting point. The polarity can be adjusted as needed.
-
Visualization: UV light (254 nm) and staining with a potassium permanganate solution.
V. Visualizing the Workflow
Reaction Workflow
Caption: General workflow for the synthesis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
VI. Conclusion
The synthesis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is a fundamental transformation in organic chemistry. By understanding the underlying principles and potential pitfalls, researchers can effectively troubleshoot and optimize their reaction conditions to achieve high yields of pure product. This guide provides a comprehensive framework for addressing the common challenges associated with this synthesis.
VII. References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Boc-p-hydroxyphenylglycine methyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Chemsrc. (n.d.). N-Boc protected D-4-hydroxyphenylglycine. Retrieved from [Link]
-
Google Patents. (n.d.). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. Retrieved from
-
National Institutes of Health. (n.d.). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Google Patents. (n.d.). CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof. Retrieved from
-
ResearchGate. (n.d.). Synthesis of hydroxyphenylglycine methyl ester (153). Retrieved from [Link]
-
Google Patents. (n.d.). CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof. Retrieved from
-
Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl N-Boc-(2S,4R)-4-methylpipecolate. Retrieved from [Link]
-
Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate. Retrieved from
-
PubMed. (n.d.). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Dual protection of amino functions involving Boc. Retrieved from [Link]
-
Google Patents. (n.d.). CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester. Retrieved from
-
Google Patents. (n.d.). WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters. Retrieved from
-
Briti Scientific. (n.d.). Certificate of Analysis. - Methyl 2-amino-2-(4-hydroxyphenyl)acetate. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Purification of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
Welcome to the technical support guide for the purification of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate (Boc-Hpg-OMe). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges and achieve high purity for this critical building block.
Introduction
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is a valuable intermediate in the synthesis of pharmaceuticals and complex peptides. Its structure, featuring a Boc-protected amine, a methyl ester, and a phenolic hydroxyl group, presents a unique set of purification challenges. Issues such as product oiling, impurity co-elution, and protecting group instability can compromise yield and purity. This guide addresses these specific problems with scientifically grounded solutions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section tackles the most common issues encountered during the purification of Boc-Hpg-OMe.
Q1: My crude product is a persistent oil or gum after work-up and solvent removal. How can I solidify it for easier handling and purification?
This is one of the most frequent challenges with Boc-protected amino acids, which often resist crystallization.[1] The oily nature is typically due to residual solvents, hygroscopicity, or the presence of impurities that inhibit the formation of a crystal lattice.
Root Causes & Solutions:
-
Residual Solvents: Even trace amounts of solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Triethylamine (TEA) can prevent solidification.
-
Action: Ensure your product is dried under high vacuum for an extended period (4-12 hours). Co-evaporation can also be effective: dissolve the oil in a small amount of a volatile solvent like DCM or EtOAc, then evaporate again under vacuum. Repeat 2-3 times.
-
-
Hygroscopicity: The compound may be absorbing atmospheric moisture.[1]
-
Action: Handle the compound under an inert atmosphere (Nitrogen or Argon) if possible. Ensure all glassware is rigorously dried.
-
-
Inhibiting Impurities: Small amounts of unreacted starting materials or byproducts can act as "crystal poisons."
-
Action 1 (Pulping/Trituration): This is a highly effective technique. Add a non-polar solvent in which the product is poorly soluble, such as diethyl ether, hexane, or a mixture of the two.[1] Stir the oily product vigorously with this solvent. The product should precipitate as a solid, while many impurities remain in the solvent. Filter the resulting solid.
-
Action 2 (Seeding): If you have a small amount of pure, solid material from a previous batch, add a "seed crystal" to the oil to initiate crystallization.[2] This can be combined with slow cooling or slow evaporation of a solvent system.
-
Q2: I'm observing partial loss of the Boc protecting group during silica gel chromatography. What causes this and how can I prevent it?
The tert-butoxycarbonyl (Boc) group is notoriously labile to acidic conditions.[3][] Standard grade silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the removal of the Boc group, leading to the formation of the free amine, Methyl 2-amino-2-(4-hydroxyphenyl)acetate.
Root Causes & Solutions:
-
Silica Gel Acidity: This is the primary cause. The longer the compound remains on the column, the greater the extent of deprotection.
-
Action 1 (Neutralization): Deactivate the silica gel before use. Prepare your silica slurry in the desired eluent and add a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1.0% v/v). Let it equilibrate before packing the column. This neutralizes the acidic sites.
-
Action 2 (Alternative Sorbents): Consider using neutral alumina or a C18-functionalized silica (Reversed-Phase) for chromatography, as these are less acidic.
-
-
Acidic Eluents: Using eluents containing acids (e.g., acetic acid or TFA for peak shaping) will rapidly cleave the Boc group.[5]
-
Action: Avoid acidic additives. If peak tailing is an issue, the addition of a small amount of base (as mentioned above) is the preferred solution.
-
Q3: My final product is discolored (pink, yellow, or brown). What is the likely cause and how can I remove the color?
The phenolic hydroxyl group in your molecule is susceptible to oxidation, which forms highly colored quinone-type impurities. This can be accelerated by air, light, and the presence of base or metal contaminants.
Root Causes & Solutions:
-
Air Oxidation: Prolonged exposure of the compound in solution to air, especially under basic conditions (e.g., during a basic aqueous wash), can cause oxidation.
-
Action 1 (Minimize Exposure): Work efficiently. Do not leave solutions of your compound exposed to air for extended periods. Consider sparging solvents with nitrogen or argon before use.
-
Action 2 (Antioxidant Wash): During the aqueous work-up, consider washing the organic layer with a dilute solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to remove oxidative impurities.
-
-
Purification-Induced Oxidation: Basic conditions used to neutralize silica gel can sometimes promote oxidation if the column is run slowly.
-
Action: If color forms during chromatography even with neutralized silica, a final purification step may be needed. A charcoal treatment (passing a solution of the product through a small plug of activated carbon) can sometimes remove colored impurities, but may also lead to loss of product. Recrystallization is often the most effective method for removing these types of impurities.
-
Q4: What are the best starting conditions for flash chromatography and how do I separate the product from key impurities?
Choosing the right solvent system is critical for a successful separation. The polarity of Boc-Hpg-OMe is intermediate, influenced by the ester, carbamate, and phenol groups.
Key Impurities & Separation Strategy:
-
Di-tert-butyl dicarbonate (Boc₂O): Non-polar. Elutes very early in non-polar solvent systems.
-
Starting Material (Methyl 2-amino-2-(4-hydroxyphenyl)acetate): More polar than the product. Will have a lower Rf.
-
Deprotected Product: Same as the starting material. More polar.
-
Di-Boc Protected Product (on both N and O): Less polar than the desired product. Will have a higher Rf.
Recommended Eluent Systems:
A gradient elution is typically most effective. Start with a less polar mixture and gradually increase polarity.
| Eluent System | Starting Ratio (v/v) | Final Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 90 : 10 | 50 : 50 | A classic system. Good for separating non-polar impurities. |
| Dichloromethane / Methanol | 99 : 1 | 95 : 5 | Excellent for more polar compounds. Provides good resolution.[6][7] |
| Toluene / Acetone | 95 : 5 | 70 : 30 | An alternative to chlorinated solvents. |
Workflow for Method Development:
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for an Rf value of ~0.3 for your product.
-
Spot Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. Stain with potassium permanganate (KMnO₄) or ninhydrin. The ninhydrin stain will turn yellow for your Boc-protected amine, but will stain the free amine starting material a distinct color (often purple/blue), confirming the presence of deprotected impurity.
-
Column Loading: Use "dry loading" for best results. Pre-adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.
Part 2: Visual Workflows & Diagrams
Troubleshooting Oily Product
The following diagram outlines a decision-making process when faced with a product that fails to solidify.
Caption: Decision workflow for solidifying an oily product.
Impurity Profile and Formation Pathways
This diagram illustrates the target molecule and its most common process-related impurities.
Caption: Common impurities in Boc-Hpg-OMe synthesis.
Part 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your purification experiments. Always perform small-scale trials before committing a large quantity of material.
Protocol 1: Flash Column Chromatography (Neutralized Silica)
This protocol is designed to minimize acid-catalyzed deprotection of the Boc group.
Materials:
-
Crude Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
-
Silica Gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc) (Reagent Grade)
-
Triethylamine (TEA)
-
TLC plates, chamber, and appropriate stains (UV, KMnO₄, Ninhydrin)
Procedure:
-
Solvent System Selection:
-
On a TLC plate, spot your crude material.
-
Develop plates in various Hexane:EtOAc ratios (e.g., 9:1, 8:2, 7:3, 1:1).
-
Identify a "start solvent" where the product has an Rf of ~0.3-0.4 and a "finish solvent" where it is higher. For this compound, a good starting point is often 7:3 Hexane:EtOAc.
-
-
Slurry Preparation:
-
In a beaker, add the required amount of silica gel (typically 50-100x the weight of your crude material).
-
Add your starting eluent (e.g., 7:3 Hexane:EtOAc) to form a slurry.
-
Add triethylamine to the slurry to a final concentration of 0.5% v/v. Stir for 10 minutes.
-
-
Column Packing:
-
Pour the slurry into your chromatography column and use air pressure to carefully pack the bed, ensuring no cracks or air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3x the weight of your crude material) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent mixture (containing 0.5% TEA).
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the polarity of the eluent to speed up the elution of the product.
-
Combine the pure fractions as identified by TLC.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove all residual solvents and triethylamine.
-
Protocol 2: Recrystallization
This is the preferred method if a solid can be obtained and is excellent for removing trace impurities and color.
Materials:
-
Crude, solid Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
-
Solvent Pair: e.g., Ethyl Acetate (EtOAc) / Hexane or Toluene / Hexane
-
Erlenmeyer flask, heat source, ice bath
Procedure:
-
Solvent Selection: The goal is to find a solvent that dissolves the compound well when hot but poorly when cold (e.g., EtOAc), and a second "anti-solvent" in which the compound is insoluble (e.g., Hexane).
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the primary solvent (EtOAc) dropwise while gently heating and swirling until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.[8]
-
-
Crystallization:
-
Remove the flask from the heat source.
-
Slowly add the anti-solvent (Hexane) dropwise until the solution becomes faintly cloudy (turbid). If it becomes too cloudy, add a drop or two of the hot primary solvent to clarify.
-
Allow the flask to cool slowly to room temperature. Covering it with a watch glass and letting it stand undisturbed will promote the formation of larger, purer crystals.
-
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of precipitated crystals.
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold anti-solvent (Hexane) to remove any remaining soluble impurities.
-
-
Drying: Dry the purified crystals under high vacuum to remove all solvent.
References
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]
- Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
-
ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. Available from: [Link]
- Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
Briti Scientific. Certificate of Analysis. - Methyl 2-amino-2-(4-hydroxyphenyl)acetate. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
National Institutes of Health. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. Available from: [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Available from: [Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Available from: [Link]
-
Synfacts. Amino Acid Methyl Esters. Available from: [Link]
Sources
Technical Support Center: Synthesis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
Welcome to the dedicated technical support guide for the synthesis of Methyl 2-(tert-butoxycarbonylamino)-2-(4-hydroxyphenyl)acetate. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the causality behind experimental choices.
Reaction Overview & Strategy
The synthesis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is typically approached via a two-step sequence starting from D/L-4-hydroxyphenylglycine. The strategy involves:
-
N-Protection: Protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This step is crucial to prevent side reactions at the nitrogen atom during the subsequent esterification.
-
O-Esterification: Conversion of the carboxylic acid moiety to its corresponding methyl ester.
This sequence is generally preferred over initial esterification followed by Boc-protection, as the harsh conditions sometimes used for esterification can be incompatible with the unprotected amine, leading to unwanted side reactions.[1]
Caption: General workflow for the two-step synthesis.
Optimized Experimental Protocol
This protocol outlines a reliable method for the synthesis, emphasizing high yield and purity.
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-4-hydroxyphenylglycine
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add D-4-hydroxyphenylglycine (1.0 eq) and a 1:1 mixture of Dioxane and Water (approx. 0.1 M concentration relative to the amino acid).
-
Basification: Cool the suspension to 0 °C using an ice bath. Slowly add sodium bicarbonate (NaHCO₃, 2.5 eq) in portions. The mixture should be stirred until the amino acid dissolves, indicating the formation of the sodium salt.
-
Boc Protection: While maintaining the temperature at 0 °C, add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in Dioxane dropwise over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously overnight (12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid spot.
-
Workup (Acidification): After completion, cool the reaction mixture back to 0 °C. Carefully acidify the aqueous solution to pH 2-3 using a cold 1 M HCl or citric acid solution. The product will precipitate as a white solid.
-
Extraction & Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. This is often of sufficient purity for the next step. If necessary, recrystallization from an ethyl acetate/hexane mixture can be performed.
Step 2: Synthesis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
This protocol uses trimethylchlorosilane (TMSCl) and methanol, which generates HCl in situ for a mild and effective esterification.[2]
-
Setup: Dissolve the N-Boc-4-hydroxyphenylglycine (1.0 eq) from Step 1 in anhydrous methanol (approx. 0.2 M) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add trimethylchlorosilane (TMSCl, 2.0 eq) dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C. Stir for 4-6 hours, monitoring the reaction by TLC until the starting carboxylic acid is fully consumed.[2]
-
Quenching & Workup: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove most of the methanol.
-
Neutralization & Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous NaHCO₃ solution (until effervescence ceases), water, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the final product as a white solid.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Issue / Question | Potential Cause(s) | Recommended Solution & Explanation |
| Q1: My starting amino acid is not fully dissolving during the Boc-protection step. | 1. Insufficient base. 2. Low solvent volume. 3. Inappropriate solvent system. | Solution: Ensure at least 2.0 equivalents of a mild base like NaHCO₃ are used to form the more soluble carboxylate salt. A mixed aqueous-organic solvent system (e.g., Dioxane/Water or THF/Water) is critical for solubilizing both the polar amino acid salt and the nonpolar (Boc)₂O reagent.[] |
| Q2: The Boc-protection reaction is stalled or incomplete after 16 hours. | 1. Insufficient (Boc)₂O. 2. Hydrolysis of (Boc)₂O due to slow addition at room temperature. 3. Poor mixing. | Solution: Use a slight excess (1.1-1.2 eq) of (Boc)₂O. The reagent should be added at 0 °C to minimize hydrolysis. Ensure vigorous stirring to maintain proper phase mixing between the aqueous and organic components. |
| Q3: My yield is low after the esterification step. | 1. Incomplete Reaction: The esterification did not go to completion. 2. Boc Deprotection: The acidic conditions were too harsh, leading to the removal of the Boc group.[1] 3. Product Loss during Workup: The product may have been partially hydrolyzed back to the carboxylic acid during the basic wash if not performed quickly. | Solution: For incomplete reactions, increase the reaction time or temperature slightly (e.g., to 50 °C).[2] If Boc deprotection is suspected (check TLC for a baseline spot), switch to a milder esterification method. Options include using methyl iodide with K₂CO₃ in DMF[5] or a coupling agent like EDC with HOBt in the presence of methanol. Avoid strong mineral acids like concentrated H₂SO₄.[6] |
| Q4: I see an extra, less polar spot on my TLC plate after esterification. | 1. O-methylation of the Phenol: The phenolic hydroxyl group was methylated. This is a known risk with powerful, non-specific methylating agents like diazomethane or dimethyl sulfate.[5] 2. Over-Bocylation: A di-Boc species may have formed on the amine and/or phenol, though less common under these conditions. | Solution: This side reaction is less likely with the TMSCl/MeOH method but can occur with others. Confirm the structure via mass spectrometry. To avoid it, use more targeted esterification methods like DCC/DMAP or EDC coupling, which specifically activate the carboxylic acid. |
| Q5: The purification by column chromatography is difficult, and the product is not separating well. | 1. Incorrect Eluent System: The polarity of the solvent system is not optimized. 2. Contamination with Coupling Byproducts: If using DCC or EDC, byproducts like DCU (dicyclohexylurea) can co-elute or streak on the column. | Solution: For eluent optimization, start with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity. For coupling reagent byproducts, if using DCC, filter the reaction mixture before workup to remove the precipitated DCU. Water-soluble byproducts from EDC can be removed with aqueous washes. |
Frequently Asked Questions (FAQs)
Q: Can I use a different base for the Boc-protection step? A: Yes. While NaHCO₃ is common, other bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in an organic solvent like DCM or THF can also be used.[7] However, for substrates with poor organic solubility like 4-hydroxyphenylglycine, the aqueous NaHCO₃ method often provides better results by improving solubility.
Q: What is the best way to monitor the reactions? A: Thin Layer Chromatography (TLC) is the most common and effective method.
-
For Boc-Protection: Use a mobile phase like 20% Methanol in DCM. The starting amino acid will be at the baseline, while the Boc-protected product will have a higher Rf value.
-
For Esterification: Use a mobile phase like 30-40% Ethyl Acetate in Hexanes. The N-Boc-acid starting material will be more polar (lower Rf) than the final methyl ester product (higher Rf).
Q: Is it possible to perform this synthesis in one pot? A: While theoretically possible, a one-pot synthesis is not recommended. The conditions for Boc-protection (aqueous base) are fundamentally incompatible with the conditions required for most esterification methods (anhydrous, often acidic). Performing a workup to isolate the intermediate N-Boc-4-hydroxyphenylglycine ensures higher purity and overall yield.
Q: My final product shows signs of racemization. What could be the cause? A: Racemization is a risk for α-amino acids, particularly if the reaction conditions involve excessive heat or strong base for prolonged periods. The protocols provided here use mild conditions that generally preserve stereochemical integrity. If racemization is a concern, ensure temperatures are carefully controlled and avoid unnecessarily long reaction times, especially in the presence of base.
Caption: Decision tree for troubleshooting low final product yield.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Boc Deprotection of N-Boc-allylglycine Methyl Ester.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- ResearchGate. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids?.
- ResearchGate. (2017). How do you esterify a N-Boc protected amino acid?.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- BOC Sciences. (n.d.). BOC-amino acids.
- Google Patents. (n.d.). Process for the synthesis of hydroxyphenylglycine esters.
- Google Patents. (n.d.). Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
Sources
- 1. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 2. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents [patents.google.com]
- 7. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Boc Removal in Peptide Synthesis
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to incomplete removal of the Nα-tert-butyloxycarbonyl (Boc) protecting group. Incomplete deprotection is a critical issue that can lead to the formation of deletion sequences, significantly impacting the purity and yield of your target peptide.[1][2] This resource provides a structured approach to troubleshooting, grounded in the fundamental chemistry of peptide synthesis.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding incomplete Boc deprotection.
Q1: What are the primary indicators of incomplete Boc deprotection?
A1: The most direct evidence of incomplete Boc removal is the presence of deletion sequences in your final crude peptide, which are readily identified by HPLC or LC-MS analysis.[1] During the synthesis process, a positive qualitative test for free primary amines, such as the Kaiser (ninhydrin) test, after the deprotection step is a good indicator of successful Boc removal.[1][3] Conversely, a negative or weak positive result from the Kaiser test after deprotection suggests that the Boc group is still attached to a significant portion of the peptide chains on the resin.[1]
Q2: What are the most common causes of incomplete Boc deprotection?
A2: Several factors can contribute to incomplete Boc removal. These can be broadly categorized as issues with reagents, reaction conditions, or sequence-specific challenges.
-
Insufficient Acid Strength or Concentration: The acidic environment may not be potent enough to fully cleave the Boc group.[1] This can be due to a low concentration of trifluoroacetic acid (TFA) or the degradation of TFA by absorbed water.[1]
-
Inadequate Reaction Time: The deprotection step may be too short, especially for sterically hindered amino acids or within long peptide sequences.[1]
-
Poor Resin Swelling: For the deprotection reagent to access all peptide chains, the resin must be adequately swollen in the reaction solvent.[1][4]
-
Steric Hindrance: Bulky side chains of certain amino acids can physically block the acid from reaching the N-terminal Boc group, slowing down the cleavage reaction.[1][5][6][7]
-
Peptide Aggregation: The formation of secondary structures like β-sheets between growing peptide chains can hinder reagent diffusion and access to the N-terminus.[1]
-
Resistant Amino Acid Residues: The Boc group on specific amino acid derivatives, such as N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], is known to be more resistant to cleavage under standard TFA treatment.[1][8]
-
Reagent Quality: The purity of reagents, particularly TFA, is critical. TFA is hygroscopic, and water contamination can reduce its effective acidity.[1]
Q3: How does the Boc deprotection mechanism work, and what are the key reactive species involved?
A3: The acid-catalyzed removal of the Boc group is a fundamental reaction in SPPS. The mechanism involves the following key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, typically TFA.[9][10][11]
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[9][10][11]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[9][10][11]
-
Formation of the Amine Salt: The newly formed free amine at the N-terminus of the peptide is then protonated by the excess TFA in the reaction mixture, forming a trifluoroacetate salt.[10][12]
The generation of the reactive tert-butyl cation is a crucial aspect of this mechanism. This electrophile can cause unwanted side reactions by alkylating nucleophilic amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[13][14][15] To prevent these side reactions, scavengers are added to the deprotection cocktail to trap the tert-butyl cations.[13][15]
Visualizing the Boc Deprotection Pathway
The following diagram illustrates the mechanism of Boc deprotection and the role of scavengers in preventing side reactions.
Caption: Mechanism of Boc deprotection and prevention of side reactions.
Troubleshooting Guide: A Systematic Approach
When faced with incomplete Boc deprotection, a systematic approach is crucial for identifying and resolving the root cause.
Step 1: On-Resin Monitoring - The Kaiser Test
The Kaiser test is a highly sensitive qualitative method for detecting free primary amines on the solid support.[3][16] A positive result (intense blue color) after the deprotection step confirms the presence of a free N-terminal amine, indicating successful Boc removal.[3] Conversely, a negative result (colorless or yellow) suggests incomplete deprotection.[3]
Protocol: Qualitative Kaiser Test
-
Sample Preparation: After the deprotection and subsequent washing steps, carefully remove a few beads of the peptide-resin.
-
Reagent Addition: Place the beads in a small test tube and add 2-3 drops each of the following three reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Intense Blue: Indicates the presence of free primary amines (successful deprotection).
-
Colorless or Yellow: Indicates the absence of free primary amines (incomplete deprotection).
-
Note: The Kaiser test is not reliable for N-terminal proline residues, which yield a less intense yellow-orange or reddish color.[3][16]
Step 2: Troubleshooting Workflow
If the Kaiser test indicates incomplete deprotection, or if HPLC/LC-MS analysis of the crude peptide reveals deletion sequences, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
2.1 Verify Reagent Quality
-
Trifluoroacetic Acid (TFA): Use fresh, high-purity TFA. As TFA is hygroscopic, ensure it has been stored properly to prevent water absorption, which can decrease its acidity.[1]
-
Solvents: Use anhydrous grade solvents, such as dichloromethane (DCM), for the deprotection step.
2.2 Optimize Deprotection Conditions
The following table provides a starting point for optimizing your Boc deprotection protocol.
| Parameter | Standard Condition | Troubleshooting Modification | Rationale |
| TFA Concentration | 25-50% in DCM[11] | Increase to 50-100% (neat TFA)[4][11] | Higher acid concentration increases the rate of cleavage. |
| Reaction Time | 20-30 minutes[1] | Extend to 45-60 minutes | Allows more time for the reaction to go to completion, especially for sterically hindered residues. |
| Double Deprotection | Single treatment | Perform two consecutive deprotection steps | Ensures complete removal, particularly for difficult sequences. |
| Pre-wash | Optional | Include a 1-2 minute pre-wash with the deprotection solution[1] | Helps to improve resin swelling and initial reagent penetration. |
| Temperature | Room Temperature | Increase to 30-40°C | Provides additional energy to overcome the activation barrier, but use with caution as it may increase side reactions.[13][17] |
Protocol: Standard Boc Deprotection
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.[1]
-
Pre-wash (Optional but Recommended): Pre-wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.[1]
-
Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]
-
Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM for 1-2 minutes. Repeat this step.
-
Final Washes: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.
2.3 Address Sequence-Specific Issues
-
Steric Hindrance: For amino acids with bulky side chains, consider using a stronger deprotection cocktail (e.g., higher TFA concentration) or extending the reaction time.[1]
-
Peptide Aggregation: If you suspect aggregation, consider using a solvent system known to disrupt secondary structures, such as a small percentage of dimethyl sulfoxide (DMSO) in your coupling and deprotection steps.
-
Resistant Residues: For particularly resistant residues like Boc-His(pi-Bom), a prolonged deprotection time and/or increased TFA concentration is often necessary for successful synthesis.[8]
Step 3: The Importance of Scavengers
While not directly a cause of incomplete deprotection, the byproducts of the reaction can lead to impurities if not properly managed. The tert-butyl cation generated during Boc cleavage is a potent electrophile that can alkylate sensitive amino acid residues.[13][14]
| Scavenger | Target Residues | Typical Concentration |
| Triisopropylsilane (TIS) | Tryptophan (Trp) | 1-5% |
| Water (H₂O) | General cation scavenger | 2.5-5% |
| Ethanedithiol (EDT) | Cysteine (Cys), Methionine (Met) | 2.5% |
| Thioanisole | Arginine (Arg) | 5% |
Note: The choice of scavenger and its concentration should be tailored to the specific amino acid composition of your peptide.[13][17]
By systematically working through these diagnostic and troubleshooting steps, you can effectively address issues of incomplete Boc removal, leading to higher purity and yield in your solid-phase peptide synthesis endeavors.
References
-
PubMed. (n.d.). Acid-labile protecting groups for the synthesis of lipidated peptides. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
PubMed. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis. Retrieved from [Link]
-
PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Microbe Notes. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]
-
BYJU'S. (n.d.). Ninhydrin test. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Reddit. (2023). Boc De-protection. Retrieved from [Link]
-
Wikipedia. (n.d.). Ninhydrin. Retrieved from [Link]
-
YouTube. (2022). Boc Deprotection Mechanism. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]
-
Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
PubMed. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides?. Retrieved from [Link]
-
Digital CSIC. (2014). Solid-phase peptide synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Chiral Integrity in Boc-Protected Peptide Synthesis
Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the field: the prevention of racemization during the coupling of tert-butyloxycarbonyl (Boc)-protected amino acids. Maintaining the stereochemical integrity of each amino acid residue is paramount to the biological activity and therapeutic efficacy of the final peptide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate this complex issue.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern with Boc-amino acids?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, converting a pure L- or D-enantiomer into a mixture of both.[1][2] During peptide bond formation, the carboxylic acid of the incoming Boc-amino acid is activated. This activation can lead to the formation of a planar 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be easily abstracted by a base, resulting in a loss of chirality.[2] The presence of the resulting diastereomeric impurities can be difficult to separate and may significantly alter the peptide's structure, function, and biological activity.[2][3]
Q2: Are all Boc-amino acids equally susceptible to racemization?
A2: No. While all amino acids (except glycine) can racemize, some are more prone to it than others. Histidine and cysteine are particularly susceptible.[4] The imidazole ring of histidine can catalyze the racemization process.[5] For histidine, proper side-chain protection, for instance with a benzyloxymethyl (Bom) group, is highly effective at suppressing racemization.[5] Cysteine also shows a higher tendency to racemize, and specific, optimized coupling protocols are often required.[4][6]
Q3: What is the single most critical factor influencing racemization during coupling?
A3: The choice of coupling reagent and the use of racemization-suppressing additives are the most critical factors.[1][2] Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[2] Their combination with additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is essential. These additives form active esters that are less prone to cyclizing into the problematic oxazolone intermediate.[2][7][8][9]
Q4: How does the choice of base impact racemization?
A4: The base used during the coupling step plays a crucial role. Strong, non-sterically hindered bases can readily abstract the alpha-proton from the activated amino acid, promoting racemization.[10] Therefore, sterically hindered or weaker bases are preferred. For instance, N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices than N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[9][10] It is also critical to use the minimum necessary amount of base.[10]
Troubleshooting Guide: Minimizing Racemization
This section provides a structured approach to troubleshooting and resolving issues of racemization during the coupling of Boc-protected amino acids.
Problem 1: High levels of D-isomer detected in the final peptide.
This is the most common manifestation of a racemization issue. Follow these steps to diagnose and resolve the problem.
Potential Cause: The use of a carbodiimide reagent (e.g., DIC, DCC) without an appropriate additive is a primary cause of racemization.[2] Even with additives, the choice of the additive itself matters.
Recommended Solutions:
-
For Carbodiimide-Mediated Couplings: Always use an additive. The combination of DIC with HOBt is a standard and effective method for minimizing racemization.[8] For more challenging couplings, HOAt or OxymaPure® may offer superior suppression.[7][9]
-
Consider Phosphonium or Uronium Reagents: Phosphonium salts like PyBOP and PyAOP are known for their high efficiency and are often associated with lower levels of racemization.[11][12] Uronium/aminium reagents such as HBTU and HATU are also highly efficient, with HATU (which contains a HOAt moiety) generally being more reactive and offering excellent racemization suppression.[11][13]
-
Copper(II) Chloride as a Co-additive: For particularly difficult couplings, the simultaneous use of HOBt and Copper(II) chloride (CuCl₂) with a carbodiimide has been shown to provide racemization-free peptides in high yields.[4][14]
Potential Cause: An excessively strong or non-hindered base can accelerate racemization by promoting the abstraction of the alpha-proton.[9]
Recommended Solutions:
-
Choice of Base: If a base is required, opt for a weaker or more sterically hindered one. The order of preference is generally: 2,4,6-collidine > N-methylmorpholine (NMM) > N,N-diisopropylethylamine (DIEA).[9][10]
-
In Situ Neutralization: For Boc-based solid-phase peptide synthesis (SPPS), employing in situ neutralization protocols can suppress racemization.[4] This method combines the neutralization and coupling steps, which can also help reduce other side reactions like diketopiperazine formation.[4]
Potential Cause: Elevated temperatures, while often used to speed up reactions, can significantly increase the rate of racemization.[10][15]
Recommended Solutions:
-
Ambient or Sub-Ambient Temperatures: Conduct coupling reactions at room temperature (around 25°C) or below. For amino acids that are particularly prone to racemization, performing the coupling at 0°C is advisable.[10][16]
-
Microwave-Assisted Synthesis: If using microwave-assisted peptide synthesis, be aware that higher temperatures can exacerbate racemization. It has been shown that lowering the coupling temperature can limit the racemization of sensitive residues like histidine and cysteine.[16][17]
Potential Cause: The polarity of the solvent can influence the rate of racemization, with more polar solvents potentially favoring this side reaction.[18]
Recommended Solutions:
-
While solvent choice in SPPS is often dictated by resin swelling properties, be mindful of its potential impact.[19] Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) may be preferred over more polar options like Dimethylformamide (DMF) in certain cases to minimize racemization.[18]
Problem 2: Racemization of Specific Amino Acid Residues (e.g., Histidine, Cysteine).
Potential Cause: Certain amino acid side chains can actively participate in or catalyze the racemization process.
Recommended Solutions:
-
Histidine (His): The imidazole side chain of histidine can promote racemization.[5] Protecting the side chain is crucial. The benzyloxymethyl (Bom) protecting group, attached at the tau-nitrogen, is particularly effective at suppressing racemization and is invaluable when chiral purity at histidine residues is a significant concern.[5]
-
Cysteine (Cys): Cysteine is also highly susceptible to racemization.[4] Utilizing low-racemization protocols, such as DIC/HOBt, and carefully controlling temperature and base are critical when coupling Boc-Cys derivatives.[4][10]
Experimental Protocols & Data
Protocol 1: Standard Low-Racemization Coupling using DIC/HOBt
This protocol is a reliable method for minimizing racemization during the coupling of most Boc-protected amino acids in SPPS.
-
Resin Preparation:
-
Swell the resin in Dichloromethane (DCM) for 30 minutes.
-
Perform Boc deprotection of the N-terminal amino acid on the resin using 50% Trifluoroacetic acid (TFA) in DCM (1 x 1 min, 1 x 20 min).
-
Wash the resin thoroughly with DCM (5 times).
-
Perform a neutralization step with 5% DIEA in DCM (2 x 2 min).
-
Wash the resin thoroughly with DCM (5 times).
-
-
Coupling:
-
In a separate vessel, dissolve the Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the amino acid/HOBt solution and allow to pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a ninhydrin test.
-
-
Washing:
-
Once the reaction is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Data Summary: Impact of Coupling Reagents on Racemization
The choice of coupling reagent and additive significantly influences the level of racemization. The following table summarizes the percentage of D-isomer formation for the coupling of a model Fmoc-protected amino acid, which illustrates the general trends applicable to Boc-amino acids as well.
| Coupling Reagent/Additive | % D-Isomer Formation | Reference |
| DIC / Oxyma | < 0.5% | [6] |
| DIC / HOBt | ~ 1.0% | [6] |
| HBTU / HOBt | ~ 1.5% | [6] |
| HATU / NMM | ~ 2.5% | [6] |
Note: Data is illustrative and actual racemization levels can vary depending on the specific amino acid, sequence, and reaction conditions.
Mechanistic Insights & Decision Pathways
Understanding the underlying mechanisms is key to proactively preventing racemization.
Mechanism of Racemization via Oxazolone Formation
The primary pathway for racemization of N-alkoxycarbonyl protected amino acids, including Boc-protected ones, is through the formation of a 5(4H)-oxazolone intermediate.
Caption: Mechanism of racemization via oxazolone intermediate.
Decision Workflow for Coupling Reagent Selection
This workflow helps in selecting the appropriate coupling strategy based on the specific requirements of the synthesis.
Caption: Decision tree for selecting coupling conditions.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Peptide synthesis with carbodiimide. International Journal of Peptide and Protein Research. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link]
-
Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. Semantic Scholar. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Boc amino acid could, but doesn't, racemize. C&EN Global Enterprise. [Link]
-
Peptide Racemization. ResearchGate. [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
-
Racemization in stepwise solid-phase peptide synthesis at elevated temperature. ResearchGate. [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. file.globalso.com [file.globalso.com]
- 14. Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 18. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Stability of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to ensure the successful use of this compound in your research. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to address the common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the Boc protecting group on this molecule?
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group valued for its stability in basic and nucleophilic conditions.[1] However, it is designed to be readily cleaved under acidic conditions.[1][] The stability of the Boc group on Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is therefore highly dependent on the pH of the environment. While stable at neutral to basic pH, it will be removed by strong acids.[][3]
Q2: How does the structure of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate influence its stability under acidic conditions?
The core vulnerability of this molecule to acidic conditions is the Boc-protected amine. The acid-catalyzed deprotection mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1] The carbamic acid then decomposes to release the free amine and carbon dioxide.[1] The presence of the 4-hydroxyphenyl group and the methyl ester are generally compatible with standard Boc deprotection conditions, although very harsh acidic conditions could potentially lead to side reactions.[4][5]
Q3: What are the typical acidic reagents used for Boc deprotection of this compound?
Commonly used reagents for Boc deprotection include strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.[6][7][8] The choice of acid and solvent system can be optimized to achieve efficient deprotection while minimizing side reactions.[9][10]
Q4: Are there any known side reactions to be aware of during acidic deprotection?
Yes, the primary side reaction of concern is alkylation by the tert-butyl cation generated during Boc cleavage.[10][11] This electrophilic intermediate can react with nucleophilic sites on the molecule or in the reaction mixture. The electron-rich 4-hydroxyphenyl group, in particular, could be susceptible to Friedel-Crafts alkylation.[12] To mitigate this, scavengers such as anisole, thioanisole, or triisopropylsilane (TIS) are often added to the reaction mixture to trap the tert-butyl cation.[1][12]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and reaction of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate under acidic conditions.
| Issue | Likely Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | - Insufficient acid strength or concentration.- Reaction time is too short.- Low reaction temperature.- Steric hindrance. | - Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM).[12]- Extend the reaction time and monitor progress by TLC or LC-MS.[9]- Allow the reaction to proceed at room temperature if initially cooled.[13]- While less of a concern for this molecule, for more hindered substrates, stronger acidic conditions may be necessary. |
| Observation of a side product with a mass increase of +56 Da | - Alkylation of the 4-hydroxyphenyl ring or other nucleophilic sites by the tert-butyl cation.[12] | - Add a scavenger to the reaction mixture. Common choices include triisopropylsilane (TIS), anisole, or thioanisole.[1][12]- A standard scavenger cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v).[12] |
| Ester hydrolysis (loss of the methyl group) | - Prolonged exposure to very strong aqueous acidic conditions. | - Use anhydrous acidic conditions (e.g., HCl in dioxane or TFA in DCM).- Keep reaction times to the minimum required for complete Boc deprotection. |
| Difficulty in isolating the deprotected product | - The product is an amine salt (e.g., trifluoroacetate or hydrochloride salt), which may be highly soluble in polar solvents or difficult to handle. | - After removing the reaction solvent and excess acid in vacuo, precipitate the amine salt by adding a non-polar solvent like diethyl ether.[1]- Alternatively, perform a basic work-up by dissolving the residue in an organic solvent and washing with a mild base (e.g., saturated sodium bicarbonate solution) to obtain the free amine. |
Visualizing the Deprotection and Troubleshooting Workflow
Sources
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Technical Support Center: Purification of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
Welcome to the technical support center for the synthesis and purification of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate with high purity. We will move beyond simple procedural lists to explore the chemical rationale behind common purification challenges and their solutions, ensuring you can troubleshoot effectively and confidently.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter post-synthesis, presented in a direct question-and-answer format.
Question 1: My TLC plate shows a significant spot at the baseline (very polar) that stains positive with ninhydrin, in addition to my desired product spot. What is this impurity and how can I remove it?
Answer:
This impurity is almost certainly the unreacted starting material, Methyl 2-amino-2-(4-hydroxyphenyl)acetate.
-
Causality & Identification: The free amino group on the starting material makes it highly polar, causing it to adhere strongly to the silica gel TLC plate and result in a low Rf value (often at the baseline). It will also give a positive result (typically a purple or yellow spot) with a ninhydrin stain, which specifically detects primary amines. Your N-Boc protected product will be ninhydrin-negative.
-
Solution 1: Acidic Wash during Workup: The most efficient way to remove the bulk of this impurity is through a liquid-liquid extraction during the initial reaction workup. Before isolating your crude product, wash the organic layer with a mild acidic solution, such as 1M citric acid or 5% aqueous HCl. The acid will protonate the basic amino group of the starting material to form a water-soluble ammonium salt, which will then partition into the aqueous layer.
-
Expert Insight: It is crucial to use a mild acid. Strong acids like concentrated HCl or trifluoroacetic acid (TFA), especially with prolonged contact, can begin to cleave the acid-labile Boc protecting group on your desired product.[1][]
-
-
Solution 2: Flash Column Chromatography: If the acidic wash is insufficient or was omitted, flash column chromatography is a highly effective method. The significant difference in polarity between the starting amine and the Boc-protected product allows for a clean separation.[3][4] A gradient elution starting with a low polarity solvent system (e.g., 10-20% Ethyl Acetate in Hexanes) and gradually increasing the polarity will elute your less polar product first, leaving the highly polar starting material strongly adsorbed to the silica gel.
Question 2: My crude product is a persistent, sticky oil that I cannot get to crystallize. My NMR looks mostly clean, but I suspect minor impurities are inhibiting solidification. What should I do?
Answer:
This is a very common issue, as Boc-protected amino acid derivatives frequently exist as oils or amorphous solids. Impurities often act as "crystallization inhibitors."
-
Causality & Strategy: Even small amounts of residual solvent, unreacted reagents, or minor byproducts can disrupt the formation of a crystal lattice. The primary strategy is to first rigorously purify the oil and then induce crystallization.
-
Step-by-Step Protocol:
-
High-Purity Isolation: Purify the crude oil using flash column chromatography as described in the previous point. This is the most critical step to remove the problematic impurities. Combine the pure fractions and remove the solvent under reduced pressure, followed by drying on a high-vacuum line for several hours to remove all volatile residues.
-
Induce Crystallization:
-
Add a small amount of a non-polar solvent (e.g., hexanes or petroleum ether) to the purified oil and triturate (repeatedly scratch and stir) with a glass rod. This mechanical agitation can initiate crystal formation.
-
If trituration fails, dissolve the oil in a minimal amount of a slightly polar solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane). Then, slowly add a non-polar solvent in which it is poorly soluble (e.g., hexanes) until the solution becomes slightly cloudy. Warm the mixture gently until it is clear again, and then allow it to cool slowly to room temperature, and subsequently in a refrigerator.
-
Seeding the solution with a previously obtained crystal of the product can dramatically facilitate crystallization.[5][6]
-
-
Question 3: My NMR spectrum shows residual triethylamine (Et₃N) or DMAP. How can I get rid of it?
Answer:
This indicates an incomplete aqueous workup. These basic reagents are easily removed with an acidic wash.
-
Causality & Solution: Triethylamine and 4-dimethylaminopyridine (DMAP) are bases used to facilitate the Boc-protection reaction.[7] If not fully removed, they will remain in your final product.
-
Remediation: Re-dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the solution two to three times with a mild acid (1M citric acid is ideal) followed by a wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[8][9] This should completely remove any residual basic catalysts.
Frequently Asked Questions (FAQs)
Q: What is the most robust, all-around purification strategy for this synthesis? A: A comprehensive multi-step approach is best. Start with a full aqueous workup (mild acid wash, followed by saturated sodium bicarbonate wash, then brine). After drying and concentrating, purify the crude material by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.[4][10] If the resulting product is an oil, attempt crystallization as a final polishing step.
Q: I see a faint, less-polar spot on my TLC that runs higher than my product. What could it be? A: This is likely a di-Boc byproduct where the phenolic hydroxyl group has also been protected. While less common under standard conditions, it can occur, particularly if excess Boc-anhydride and a strong acylation catalyst like DMAP are used.[] This non-polar impurity is readily separated from the more polar desired product by flash column chromatography.
Q: Why is a sodium bicarbonate (NaHCO₃) wash included in the workup? A: The sodium bicarbonate wash serves two purposes. First, it neutralizes any remaining acidic solution from a preceding acid wash. Second, it reacts with and removes any unreacted Boc-anhydride ((Boc)₂O) from the organic layer, which can complicate purification later on.
Data Summary & Protocols
Table 1: Common Impurities and Removal Strategies
| Impurity | Common Identifier | Typical TLC Rf (vs. Product) | Recommended Removal Method |
| Methyl 2-amino-2-(4-hydroxyphenyl)acetate | Starting Material | Very Low (near baseline) | 1. Acidic Wash (e.g., 1M Citric Acid) 2. Flash Chromatography |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Unreacted Reagent | High (non-polar) | 1. Basic Wash (e.g., sat. NaHCO₃) 2. Flash Chromatography |
| Triethylamine (Et₃N) / DMAP | Base Catalyst | Can co-elute or streak | 1. Acidic Wash (e.g., 1M Citric Acid) |
| Di-Boc Adduct | Over-reaction Byproduct | High (less polar than product) | 1. Flash Chromatography |
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Dry-pack a glass chromatography column with an appropriate amount of silica gel (typically 50-100 times the weight of your crude product). Wet the column with the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with the low-polarity solvent system. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., progressing from 5% to 10%, 20%, and then 30% Ethyl Acetate in Hexanes) to elute your product.[10]
-
Isolation: Combine the fractions that contain the pure product, and remove the solvent under reduced pressure to yield the purified compound.
Visualization of Purification Workflow
The following diagram outlines the decision-making process for purifying the crude product after initial solvent removal.
Caption: Decision workflow for purification.
References
-
Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. National Institutes of Health (NIH). Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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How to get L-4-hydroxy phenylglycinol from corresponding amino acid? ResearchGate. Available at: [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
- CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.Google Patents.
- Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.Google Patents.
-
D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents. ResearchGate. Available at: [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.. Available at: [Link]
-
L-Proline. Organic Syntheses. Available at: [Link]
- CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.Google Patents.
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
N-Boc-p-hydroxyphenylglycine methyl ester. PubChem. Available at: [Link]
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What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? ResearchGate. Available at: [Link]
-
Crystallization method of Boc-amino acid. Patsnap. Available at: [Link]
-
Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed. Available at: [Link]
- CN112661672A - Crystallization method of Boc-amino acid.Google Patents.
-
Synthesis of Methyl N-Boc-(2S,4R)-4-methylpipecolate. ResearchGate. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
- CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound.Google Patents.
-
Boc Removals with TFA in Peptide Synthesis. Reddit. Available at: [Link]
-
Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters. ResearchGate. Available at: [Link]
- WO1995014656A1 - Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity.Google Patents.
- CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.Google Patents.
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Selective deprotection of N-Boc in the presence of other protecting groups.
<Technical Support Center: Selective N-Boc Deprotection
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for selective N-Boc deprotection. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, drawing from both established chemical principles and practical, field-tested experience. Here, you'll find answers to common questions and detailed troubleshooting guides to navigate the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group while preserving other sensitive functionalities in your molecule.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for selective N-Boc deprotection?
A1: The most common and reliable method for selective N-Boc deprotection is the use of a strong acid in an anhydrous organic solvent.[1] The classic reagent is trifluoroacetic acid (TFA) in dichloromethane (DCM), typically at a concentration of 20-50%.[2][3] Another frequently used reagent is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[2] The reaction is usually performed at room temperature and is often complete within 1-4 hours.[2]
Q2: How can I remove a Boc group without affecting a Cbz (benzyloxycarbonyl) group on the same molecule?
A2: This is a classic example of orthogonal protection strategy. The Boc group is acid-labile, while the Cbz group is removed by hydrogenolysis.[4][5] Therefore, treating your compound with standard acidic conditions (e.g., TFA in DCM) will selectively cleave the Boc group, leaving the Cbz group intact.[4]
Q3: My Boc deprotection is incomplete. What are the likely reasons?
A3: Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid: The amount or concentration of the acid may be too low to drive the reaction to completion.[2]
-
Short Reaction Time: The reaction may not have been allowed to proceed long enough.[2]
-
Low Temperature: Most deprotections are carried out at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) can sometimes help, but should be used with caution.[2]
-
Steric Hindrance: Bulky neighboring groups can impede the access of the acid to the Boc group, slowing down the reaction.[2]
Q4: I'm observing side-products during my Boc deprotection. How can I minimize them?
A4: A primary cause of side-product formation is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[2][6] This cation can alkylate nucleophilic sites on your molecule.[7] To prevent this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[8] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[2][9]
In-Depth Troubleshooting Guides
Problem 1: Incomplete Deprotection
When facing an incomplete reaction, a systematic approach to troubleshooting is crucial. The following workflow can help you identify and resolve the issue.
Caption: Troubleshooting workflow for incomplete N-Boc deprotection.
Detailed Steps & Explanations:
-
Verify Acid Strength and Equivalents: Ensure your acidic reagent has not degraded. For instance, TFA is hygroscopic and its effectiveness can be diminished by water. Use a fresh bottle or titrate to confirm its concentration. For sluggish reactions, increasing the concentration of the acid (e.g., from 25% to 50% TFA in DCM) or the number of equivalents can be effective.[2]
-
Increase Reaction Time and Monitor: Some substrates, particularly those with steric hindrance around the N-Boc group, may require longer reaction times.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Gently Warm the Reaction: If the reaction is still incomplete at room temperature, gentle warming can increase the reaction rate.[2] However, be cautious as elevated temperatures can also promote side reactions. This should be a last resort after optimizing other parameters.
-
Consider Alternative Acidic Reagents: If TFA or HCl in dioxane are not effective or lead to side reactions, other acidic conditions can be explored. A table of common reagents and their typical applications is provided below.
| Reagent | Typical Conditions | Notes |
| TFA/DCM | 20-50% in DCM, RT, 1-4h | Standard, volatile, can cause side reactions.[2] |
| HCl/Dioxane | 4M solution, RT, 1-4h | Provides the hydrochloride salt directly.[2] |
| H₂SO₄ in tBuOAc | 1.5-3.0 equiv., tBuOAc | Can be selective for N-Boc over t-butyl esters.[10] |
| Aqueous H₃PO₄ | 85 wt% in THF | Mild conditions compatible with some acid-sensitive groups.[10] |
| Oxalyl Chloride/MeOH | 3 equiv. (COCl)₂, MeOH, RT, 1-4h | A mild alternative for substrates with acid-labile groups.[11][12] |
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Preparation: Dissolve the N-Boc protected substrate in anhydrous dichloromethane (DCM).
-
Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% TFA in DCM. If the substrate is sensitive to alkylation, add scavengers such as 2.5% triisopropylsilane (TIS) and 2.5% water.[2]
-
Reaction: Add the deprotection cocktail to the substrate solution and stir at room temperature.
-
Monitoring: Track the disappearance of the starting material using TLC or LC-MS.
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. The resulting amine is typically obtained as a TFA salt.[13][14]
Problem 2: Loss of Other Protecting Groups
A key challenge in complex molecule synthesis is achieving selectivity. The Boc group is considered an acid-labile protecting group, and its removal can sometimes affect other acid-sensitive groups.[1]
Orthogonality of Common Protecting Groups to N-Boc:
The principle of orthogonality is crucial for selective deprotection.[15] It allows for the removal of one protecting group without affecting others.[16]
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal to Boc? |
| Benzyloxycarbonyl | Cbz, Z | H₂, Pd/C (Hydrogenolysis) | Yes[6] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Yes[6][8] |
| tert-Butyldimethylsilyl ether | TBDMS | Fluoride source (e.g., TBAF) or mild acid | Partial/Conditional[1] |
| tert-Butyl ester | OtBu | Strong Acid (e.g., TFA) | No[15] |
Strategies for Enhancing Selectivity:
-
Milder Acidic Conditions: For substrates with other acid-labile groups like TBDMS ethers or acetals, using milder acidic conditions can improve selectivity. For example, using a lower concentration of TFA or switching to a weaker acid might be beneficial.[17]
-
Solvent Effects: The choice of solvent can influence the acidity of the reaction medium and thus the selectivity. Experimenting with different solvents may be necessary.
-
Alternative Deprotection Methods: For highly sensitive substrates, non-acidic deprotection methods might be required. Thermal deprotection has shown promise for selective N-Boc removal.[18]
Case Study: Selective Deprotection of N-Boc in the Presence of a tert-Butyl Ester
Selectively removing an N-Boc group in the presence of a tert-butyl ester is particularly challenging as both are acid-labile.[19][20] However, it has been reported that using sulfuric acid in tert-butyl acetate can achieve this transformation.[10] The success of this method is attributed to the irreversible nature of the N-Boc deprotection (due to the loss of CO₂) compared to the reversible acid-catalyzed cleavage of the tert-butyl ester.[10]
Problem 3: Formation of Side Products and the Role of Scavengers
The primary cause of side-product formation during N-Boc deprotection is the generation of a reactive tert-butyl cation.[2] This electrophilic species can alkylate any available nucleophiles, leading to undesired byproducts.[7]
Mechanism of Boc Deprotection and Side Product Formation:
Caption: Mechanism of N-Boc deprotection and the role of scavengers.
Common Scavengers and Their Applications:
Scavengers are nucleophilic compounds added to the reaction to trap the electrophilic species generated during deprotection.[2][21]
| Scavenger | Target | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Carbocations | 2.5 - 5% | Reduces carbocations to the corresponding alkanes.[2] |
| Water | Carbocations | 2.5 - 5% | Reacts with carbocations to form alcohols.[2] |
| Thioanisole | Carbocations, protects Trp | 5% | Particularly useful for tryptophan-containing peptides.[9] |
| 1,2-Ethanedithiol (EDT) | Protects Cys | 2.5% | Maintains cysteine residues in a reduced state.[21] |
| p-Cresol | Acyl ions | 5% | Effective in eliminating acyl ion side reactions.[22] |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | Carbocations, protects Trp | 5% | An alternative to aliphatic thiols with better UV detectability.[23][24] |
Protocol 2: Boc Deprotection with HCl in Dioxane
This method is a common alternative to TFA and directly yields the hydrochloride salt of the deprotected amine.
-
Preparation: Dissolve the N-Boc protected substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane. A large excess of HCl is typically used.
-
Reaction: Stir the mixture at room temperature. The reaction is generally complete within 1-4 hours. A precipitate of the hydrochloride salt may form.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure to yield the hydrochloride salt.
References
-
BenchChem Technical Support Team. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem.
-
Agyei-Owusu, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24563–24571.
-
Agyei-Owusu, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information.
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
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de la Torre, B. G., & Albericio, F. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Molecules, 25(23), 5621.
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Fiveable. (n.d.). Acid-Labile Protecting Groups.
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Wang, Y., et al. (2008). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chinese Journal of Chemistry, 22(10), 1157-1158.
-
BenchChem. (2025). An In-Depth Technical Guide to the TFA-Mediated Deprotection of N-Boc-N-bis(PEG3-acid).
-
O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1369–1377.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
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Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
-
Pawlas, J., et al. (2019). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.
-
Pawlas, J., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Green Chemistry, 22(1), 153-159.
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
-
Subirós-Funosas, R., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(6), 1777–1785.
-
Góngora-Benítez, M., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5145–5161.
-
BenchChem. (2025). A Comparative Guide to the Orthogonality of the OtBu Protecting Group in Fmoc and Boc Strategies.
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
-
Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432.
-
Master Organic Chemistry. (2022). Amine Protection and Deprotection.
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Organic Chemistry Portal. (n.d.). Protective Groups.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry.
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
-
BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
-
The Journal of Organic Chemistry. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
-
ResearchGate. (2009). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
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- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 23. polypeptide.com [polypeptide.com]
- 24. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08553J [pubs.rsc.org]
Technical Support Center: Strategies to Avoid Ester Hydrolysis During Boc Deprotection
Welcome to the technical support center for amine protection and deprotection. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group and encounter challenges with the stability of ester functionalities during the deprotection step. Here, we will delve into the underlying mechanisms, provide detailed troubleshooting guides in a question-and-answer format, and offer validated protocols to ensure the integrity of your molecules.
Frequently Asked Questions (FAQs)
Q1: Why is my ester hydrolyzing during Boc deprotection with Trifluoroacetic Acid (TFA)?
A: The fundamental issue lies in the reaction mechanism. Boc deprotection is achieved under acidic conditions, which catalyze the cleavage of the carbamate.[1] However, these same acidic conditions can also promote the hydrolysis of ester groups, particularly if water is present in the reaction mixture. Both reactions are initiated by protonation. In Boc deprotection, the carbamate oxygen is protonated, leading to the formation of a stable tert-butyl cation and a carbamic acid, which then decarboxylates to the free amine.[2][3] Concurrently, the carbonyl oxygen of the ester can be protonated, which activates the carbonyl group toward nucleophilic attack by water, leading to hydrolysis.
The rate of ester hydrolysis is highly dependent on the structure of the ester, the strength of the acid, the reaction temperature, and the amount of water present. Sensitive esters, such as methyl and ethyl esters, are more prone to hydrolysis than sterically hindered esters like tert-butyl esters under these conditions.
Q2: What are the initial signs of ester hydrolysis, and how can I detect it?
A: The primary indicator of ester hydrolysis is the appearance of an additional product in your reaction mixture, which corresponds to the carboxylic acid derivative of your starting material. This can be readily detected by analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The carboxylic acid product will typically have a different retention factor (Rf) than the starting material and the desired amine product. It often appears as a more polar spot that may streak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will observe a new peak in your chromatogram with a mass corresponding to the hydrolyzed product (loss of the alcohol portion of the ester and addition of a proton).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, you may see the disappearance of the characteristic peaks of the alcohol moiety of the ester (e.g., the singlet for a methyl ester) and the appearance of a broad singlet for the carboxylic acid proton.
Q3: Are there milder acidic conditions I can use to deprotect the Boc group while preserving my ester?
A: Absolutely. Moving away from strong acids like neat TFA is often the first and most effective strategy. Several milder acidic systems can selectively cleave the Boc group while minimizing ester hydrolysis. These include:
-
Dilute TFA in Dichloromethane (DCM): Using a solution of 10-25% TFA in an anhydrous solvent like DCM can significantly slow down the rate of ester hydrolysis while still being effective for Boc deprotection.[5]
-
4M HCl in Dioxane or Ethyl Acetate: Anhydrous solutions of HCl are a common and effective alternative to TFA.[6][7] The lack of water is critical to preventing hydrolysis.
-
p-Toluenesulfonic Acid (pTSA) in a suitable solvent: pTSA is a solid, biodegradable acid that can be a greener alternative to TFA.[8]
-
Sulfuric Acid in tert-Butyl Acetate: For the selective cleavage of a Boc group in the presence of a tert-butyl ester, a solution of sulfuric acid in tert-butyl acetate has been shown to be effective.[9]
It's important to monitor these reactions carefully, as prolonged reaction times, even under milder conditions, can eventually lead to ester cleavage.[10]
Q4: Can scavengers help prevent ester hydrolysis?
A: While scavengers are primarily used to trap the reactive tert-butyl cation that is generated during Boc deprotection and prevent side reactions like t-butylation of nucleophilic residues (e.g., tryptophan, methionine), they do not directly prevent ester hydrolysis.[4][10][11] However, the use of silane-based scavengers like triisopropylsilane (TIS) or triethylsilane (TES) can help to consume any trace amounts of water in the reaction mixture, thereby indirectly reducing the rate of hydrolysis. A common scavenger cocktail is a mixture of TFA, TIS, and water (95:2.5:2.5 v/v/v).[11][12]
Troubleshooting Guide
Issue 1: Significant Ester Hydrolysis Observed with Standard TFA/DCM Protocol
Possible Cause: The concentration of TFA is too high, the reaction time is too long, or there is an excessive amount of water in the reaction.
Solutions:
-
Reduce TFA Concentration: Decrease the concentration of TFA in DCM to 10-20%. Monitor the reaction by TLC or LC-MS to find the optimal concentration that removes the Boc group efficiently without significant hydrolysis.
-
Optimize Reaction Time and Temperature: Conduct the reaction at 0 °C to slow down the rate of hydrolysis. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. If necessary, dry the solvent over molecular sieves prior to use.
-
Switch to a Milder Acid: Consider using 4M HCl in dioxane, which is often less aggressive towards esters.[7]
Issue 2: Incomplete Boc Deprotection with Milder Acids
Possible Cause: The milder acidic conditions may not be sufficient to fully deprotect the sterically hindered or electron-deficient Boc-protected amine.[10]
Solutions:
-
Gradually Increase Acid Strength/Concentration: If using dilute TFA, incrementally increase the concentration. If using HCl in dioxane, consider a longer reaction time or a slight increase in temperature, while carefully monitoring for ester hydrolysis.
-
Increase Reaction Time: Allow the reaction to proceed for a longer period, with regular monitoring to track the disappearance of the starting material and the appearance of any undesired byproducts.
-
Consider Alternative Non-Acidic Methods: For extremely acid-sensitive substrates, non-acidic deprotection methods can be employed. These include thermal deprotection or methods using reagents like oxalyl chloride in methanol.[6][13]
Issue 3: Both Ester Hydrolysis and Incomplete Deprotection are Occurring
This indicates a narrow window of selectivity for your specific substrate.
Solutions:
-
Fine-Tune Reaction Conditions: This scenario requires careful optimization. A systematic approach, such as a design of experiments (DoE), can be beneficial. Key parameters to vary include acid concentration, temperature, and reaction time.
-
Change the Solvent: The choice of solvent can influence the reactivity. For example, using a less polar solvent may decrease the rate of hydrolysis.
-
Explore Lewis Acid-Mediated Deprotection: Lewis acids such as ZnBr₂ in DCM have been reported for selective Boc deprotection.[1][14] However, it is important to note that some reports indicate that this system can also cleave tert-butyl esters.[14] A cerium(III) chloride and sodium iodide system in acetonitrile has been shown to selectively cleave tert-butyl esters in the presence of N-Boc groups, which is the reverse of the desired selectivity but highlights the tunability of Lewis acid systems.[15][16]
Data and Protocols
Comparison of Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 25-100% in DCM, RT, 30 min - 2h[5] | Fast and effective for most substrates. | Can cause hydrolysis of sensitive esters and other acid-labile groups.[6] |
| Hydrochloric Acid (HCl) | 4M in dioxane or ethyl acetate, RT, 1-4h[7] | Milder than TFA, less prone to causing ester hydrolysis. | Can be slower than TFA. |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric amounts, various solvents, RT to elevated temp.[8] | Solid, easy to handle, biodegradable.[8] | May require longer reaction times or heating. |
| Sulfuric Acid (H₂SO₄) | 1.5-3.0 equiv. in tBuOAc, RT[9] | Can be selective for Boc deprotection in the presence of t-butyl esters.[9] | Strong acid, requires careful handling. |
Detailed Experimental Protocol: Mild Boc Deprotection with 4M HCl in Dioxane
This protocol is designed for substrates containing acid-sensitive ester groups.
Materials:
-
Boc-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
4M HCl in 1,4-Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acid: Slowly add 4M HCl in dioxane (typically 5-10 equivalents relative to the substrate) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization, if necessary.
Mechanistic Diagrams and Workflows
Boc Deprotection vs. Ester Hydrolysis
Caption: Competing pathways of acid-catalyzed Boc deprotection and ester hydrolysis.
Decision Workflow for Boc Deprotection Strategy
Caption: Decision tree for selecting a Boc deprotection strategy to avoid ester hydrolysis.
References
-
Organic Chemistry Portal. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. Organic Chemistry Portal. Available at: [Link].
-
Synfacts. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O. Synfacts. Available at: [Link].
-
ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Available at: [Link].
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link].
-
ACS Publications. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. Available at: [Link].
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link].
-
International Journal of Chemistry. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. Available at: [Link].
-
SciSpace. A Mild and Selective Method for N-Boc Deprotection. SciSpace. Available at: [Link].
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link].
-
Scribd. Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. Scribd. Available at: [Link].
-
ResearchGate. Any suggestion on Boc deprotection without using acid? ResearchGate. Available at: [Link].
-
Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Available at: [Link].
-
ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. Available at: [Link].
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Wordpress. Available at: [Link].
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link].
-
ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Available at: [Link].
-
PubMed Central. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. PubMed Central. Available at: [Link].
-
ACS Publications. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Available at: [Link].
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link].
-
Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link].
-
ResearchGate. A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. ResearchGate. Available at: [Link].
-
Reddit. Prevention of TFA ester formation during Boc + Acetonide deprotection. Reddit. Available at: [Link].
-
Reddit. Why is boc stable to hydrolysis under basic conditions? Reddit. Available at: [Link].
-
Monash University. Catalytic cleavage agents for phosphate esters hydrolysis. Monash University Bridges. Available at: [Link].
-
Common Organic Chemistry. Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link].
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 16. thieme-connect.com [thieme-connect.com]
Validation & Comparative
A Comparative Guide to Chiral Purity Analysis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate by HPLC
In the landscape of pharmaceutical development, particularly in peptide synthesis and the creation of chiral drugs, the enantiomeric purity of starting materials is not merely a quality metric—it is a critical determinant of the final product's efficacy and safety. Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, a protected derivative of 4-hydroxyphenylglycine, is a key chiral building block. Ensuring its stereochemical integrity is paramount. This guide provides an in-depth comparison of the primary analytical approaches for determining the chiral purity of this compound, leveraging High-Performance Liquid Chromatography (HPLC) to empower researchers and quality control professionals with actionable, data-driven insights.
We will explore two principal methodologies: the direct enantioseparation on a Chiral Stationary Phase (CSP) and an indirect method involving pre-column derivatization with a Chiral Derivatizing Agent (CDA), followed by separation on a standard achiral column.
The Imperative of Chiral Purity
The biological systems with which pharmaceuticals interact are inherently chiral. Consequently, enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Regulatory bodies like the FDA and EMA thus mandate strict control over the stereochemical purity of drug substances. For a precursor like Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, controlling its chiral purity at the outset prevents the introduction of hard-to-remove diastereomeric impurities in later synthetic stages, ensuring a safer and more effective final active pharmaceutical ingredient (API).
Method 1: Direct Enantioseparation Using a Chiral Stationary Phase (CSP)
The most direct and widely adopted approach for chiral purity analysis is the use of HPLC columns packed with a Chiral Stationary Phase. These phases create a chiral environment where the enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities, leading to different retention times and, thus, separation.[1]
For N-protected amino acids and their esters, polysaccharide-based CSPs are particularly effective due to their broad enantiorecognition capabilities.[2][3] Columns such as those based on amylose or cellulose derivatives (e.g., Daicel's CHIRALPAK® and CHIRALCEL® series) are industry standards.[2][4]
Causality in Method Design: Why This Approach Works
The chiral recognition mechanism on polysaccharide-based CSPs is a complex interplay of forces including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. The carbamate derivatives on the polysaccharide backbone form helical grooves, creating chiral pockets. The Boc-protecting group and the phenyl ring of the analyte can interact with these pockets. The subtle differences in how the D- and L-enantiomers fit into these chiral cavities result in differential retention. The choice of a normal-phase mobile system (e.g., hexane and an alcohol modifier) is crucial as it facilitates these specific interactions, which would be masked in a reversed-phase aqueous environment. The acidic modifier (TFA) helps to sharpen peak shape by suppressing unwanted ionic interactions with residual silanols on the silica support.
Illustrative Experimental Workflow: Direct CSP Method
Caption: Experimental workflow for the direct chiral HPLC analysis.
Detailed Experimental Protocol: Direct Method
This protocol is a robust starting point for the analysis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, adapted from established methods for similar N-Boc protected amino acid derivatives.[4]
1. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.[2][5][6] These immobilized phases offer excellent selectivity and solvent versatility.[7]
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm or 274 nm.
-
Injection Volume: 10 µL.
2. Reagent and Sample Preparation:
-
Ensure all solvents are HPLC grade.
-
Mobile Phase Preparation: Carefully prepare the mobile phase mixture as specified. Degas thoroughly using sonication or vacuum filtration before use.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Standard Solutions: Prepare separate solutions of the individual D- and L-enantiomer standards (if available) to confirm the elution order. Prepare a solution of the racemic mixture to validate the separation.
3. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.
-
Inject the individual enantiomer standards first to determine their respective retention times.
-
Inject the racemic standard to confirm baseline separation and determine the resolution factor (Rs). A system suitability requirement is typically Rs ≥ 1.5.
-
Inject the test sample for analysis.
4. Data Analysis:
-
Integrate the peak areas for both the major (desired) enantiomer and the minor (impurity) enantiomer.
-
Calculate the percentage of the undesired enantiomer using the area percent formula: % Undesired Enantiomer = (Area_undesired / (Area_desired + Area_undesired)) * 100
-
Calculate the Enantiomeric Excess (% ee) if required.
Method 2: Indirect Analysis via Chiral Derivatization (CDA)
An alternative strategy involves chemically converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA).[1] These newly formed diastereomers have different physicochemical properties and can be separated on a conventional, less expensive achiral reversed-phase column (e.g., C18).[8]
The most renowned CDA for primary and secondary amines is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, commonly known as Marfey's Reagent.[8][9][10][11]
Causality in Method Design: Why This Approach Works
The primary amine of the deprotected analyte reacts with the fluorine atom of Marfey's reagent (or its analogue) via nucleophilic aromatic substitution. Since the derivatizing agent itself is enantiomerically pure (e.g., L-form), reacting it with a racemic mixture of the analyte (D- and L-forms) produces two distinct diastereomers (L-D and L-L). These diastereomers are no longer mirror images and possess different shapes and polarities, allowing for their separation using standard reversed-phase chromatography. The bulky dinitrophenyl group also acts as a strong chromophore, significantly enhancing UV detection sensitivity.[11]
Note: For the Boc-protected analyte, the Boc group must first be removed (deprotected) to expose the primary amine for derivatization.
Illustrative Logic for Derivatization and Separation
Caption: Logical flow of the indirect analysis method.
Detailed Experimental Protocol: Indirect Method
1. Deprotection Step:
-
Dissolve the sample of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate in a suitable solvent (e.g., Dichloromethane).
-
Add an excess of Trifluoroacetic Acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Evaporate the solvent and TFA under reduced pressure to obtain the amine salt.
2. Derivatization with Marfey's Reagent: [11]
-
Dissolve the deprotected amino acid ester salt (approx. 2.5 µmol) in 100 µL of 1 M sodium bicarbonate solution in a vial.
-
Add 200 µL of a 1% (w/v) solution of Marfey's Reagent in acetone (approx. 1.4-fold molar excess).
-
Incubate the mixture at 40 °C for 1 hour with occasional mixing. The solution will typically turn yellow.
-
After cooling to room temperature, quench the reaction by adding 50 µL of 2 M HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.
3. HPLC System and Conditions:
-
HPLC System: Standard reversed-phase HPLC system with UV detector.
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient, for example, from 10% to 70% B over 30 minutes. (This must be optimized).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm (the λmax for the DNP chromophore).
Performance Comparison: Direct (CSP) vs. Indirect (CDA)
The choice between direct and indirect methods is a critical decision in method development, driven by factors such as sample throughput, required sensitivity, method robustness, and available resources.
| Feature | Direct Method (Chiral Stationary Phase) | Indirect Method (Chiral Derivatization) |
| Sample Preparation | Simple & Fast: "Dilute and shoot" approach. Minimal sample manipulation reduces chances of error. | Complex & Time-Consuming: Requires deprotection and derivatization steps, increasing analysis time and potential for variability.[12] |
| Risk of Racemization | Very Low: Analysis is performed under mild chromatographic conditions. | Moderate Risk: Derivatization conditions (e.g., heat, base) can potentially cause racemization of the analyte, leading to inaccurate results. |
| Accuracy & Precision | High: Fewer manual steps lead to better reproducibility. The method is a self-validating system for purity. | Good, but Operator-Dependent: Accuracy depends on the completeness and reproducibility of the derivatization reaction. |
| Sensitivity | Good: Dependent on the analyte's native chromophore. | Excellent: The derivatizing agent introduces a strong chromophore (DNP group), significantly enhancing UV detection sensitivity (detection at 340 nm).[11] |
| Method Development | Potentially Complex: Requires screening of different chiral columns and mobile phases, which can be empirical.[13] | More Straightforward: Separation of diastereomers on a standard C18 column is often predictable and easier to optimize. |
| Cost | High Initial Cost: Chiral columns are significantly more expensive than standard C18 columns. | Lower Initial Cost: Uses standard, inexpensive C18 columns. Costs are associated with the chiral derivatizing reagent. |
| Robustness | High: Dedicated chiral columns are robust but can be sensitive to certain solvents and require careful handling. | Moderate: Dependent on the stability of the formed diastereomers and the derivatizing agent. |
| Best Suited For | Routine QC, high-throughput screening, process monitoring, and when avoiding sample alteration is critical. | Trace analysis in complex matrices, situations requiring very high sensitivity, and when a suitable chiral column is not available. |
Conclusion and Recommendation
For the routine quality control and chiral purity analysis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate in a drug development setting, the Direct Method using a Chiral Stationary Phase is unequivocally the superior approach. Its simplicity, speed, high precision, and low risk of altering the sample's stereochemical integrity make it the gold standard for ensuring the quality of chiral starting materials. The higher initial cost of a chiral column is justified by the long-term benefits of higher sample throughput and greater data reliability.
The Indirect Method using a Chiral Derivatizing Agent , while offering excellent sensitivity, should be reserved for specific applications. It is a powerful tool for trace-level quantification, such as in biological matrices, or in research environments where a broad range of chiral amines are analyzed and investment in multiple dedicated chiral columns is not feasible. However, for a specific, well-defined analyte in a manufacturing context, the complexities and potential pitfalls of the derivatization process make it less ideal for routine analysis.
Ultimately, the selection of the analytical method must align with the specific requirements of the analysis, adhering to the principles of scientific integrity and the validation standards set forth by guidelines such as those from the International Council for Harmonisation (ICH).
References
-
Kochhar, S., & Christen, P. (1998). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). In: Walker, J.M. (eds) The Protein Protocols Handbook. Humana Press, Totowa, NJ. Available at: [Link]
-
Springer Nature Experiments. (1998). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Available at: [Link]
-
Bhushan, R., & Martens, J. (2011). Use of Marfey's Reagent and Analogs for Chiral Amino Acid Analysis: Assessment and Applications to Natural Products and Biological Systems. Journal of Chromatography B, 879(29), 3148-3161. Available at: [Link]
-
Selvidge, J. (2024). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. YouTube. Available at: [Link]
-
Gummadi, S., Kumar, N., et al. (2020). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids. RSC Advances. Available at: [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Available at: [Link]
-
Mangelings, D., & Vander Heyden, Y. (2013). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 83, 299-308. Available at: [Link]
-
Daicel Chemical Industries. (n.d.). CHIRALPAK IC – An immobilized polysaccharide chiral stationary phase with a unique chiral selector. Available at: [Link]
-
Stankovič, I., et al. (2010). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Monatshefte für Chemie - Chemical Monthly, 141, 789-795. Available at: [Link]
- Chiral Technologies. (2022). Example Chiral HPLC Chromatogram. Provided as a general example of output.
-
Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. Available at: [Link]
-
Hyun, M. H., et al. (2004). Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution. Chirality, 16(5), 318-30. Available at: [Link]
- Google Patents. (2011). Process for the synthesis of hydroxyphenylglycine esters.
-
Aturki, Z., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413, 7067–7085. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]
-
Ilisz, I., et al. (2015). Enantiomeric separation of newly synthesized amino, thio, and oxy derivatives of monoterpene lactones. Journal of Separation Science, 38(1), 129-137. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Application Database. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Technical Library. Available at: [Link]
-
Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 183-195. Available at: [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. Available at: [Link]
-
Daicel Chiral Application Search. (n.d.). Search Page. Available at: [Link]
-
Chromatography Today. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]
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- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. benchchem.com [benchchem.com]
- 5. chiraltech.com [chiraltech.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 9. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 10. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Enantioselective Separation of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate Isomers
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. The enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, a protected derivative of 4-hydroxyphenylglycine, is a key chiral building block in the synthesis of numerous pharmaceuticals, including semi-synthetic β-lactam antibiotics. Ensuring the enantiomeric purity of this intermediate is paramount for the quality and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the enantioselective separation of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate isomers. We will delve into the rationale behind the selection of chiral stationary phases (CSPs), compare their performance based on experimental data from closely related compounds, and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals to achieve robust and reliable chiral separations.
Comparison of Chiral Stationary Phases: Polysaccharide vs. Macrocyclic Glycopeptide
The success of a chiral separation by HPLC hinges on the selection of the appropriate chiral stationary phase. The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stabilities of these complexes lead to different retention times and, thus, separation. For N-protected amino acid derivatives like our target molecule, two classes of CSPs have demonstrated exceptional utility: polysaccharide-based and macrocyclic glycopeptide-based CSPs.
Polysaccharide-Based CSPs: These are among the most versatile and widely used CSPs in chiral chromatography.[1] They typically consist of cellulose or amylose derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica support.[1] The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide structure. For the separation of N-protected amino acid esters, polysaccharide-based columns, particularly those with amylose backbones, have shown superior performance.
Macrocyclic Glycopeptide-Based CSPs: This class of CSPs, which includes selectors like teicoplanin and vancomycin, offers a unique multimodal separation capability.[2] Their complex structure, featuring peptide and carbohydrate moieties, provides a variety of interaction sites, including hydrogen bond donors and acceptors, ionic groups, and hydrophobic pockets. This makes them particularly effective for the direct separation of underivatized amino acids and their derivatives.[3]
Below is a comparative summary of recommended starting conditions for the separation of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate isomers, based on data from structurally analogous compounds.
| Chiral Stationary Phase (CSP) | Typical Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Expected Performance Notes |
| Polysaccharide-Based | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | 1.0 | 230, 275 | High selectivity for N-Boc protected amino acid esters. The acidic modifier (TFA) is often crucial for good peak shape and resolution. |
| Macrocyclic Glycopeptide-Based | Astec® CHIROBIOTIC® T (Teicoplanin) | Methanol / Water / Formic Acid (80:20:0.1, v/v/v) | 1.0 | 220, 273 | Excellent for compounds with polar functional groups. This reversed-phase method is suitable for direct analysis of the underivatized amino acid and is a good starting point for the protected ester.[3] |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing a robust starting point for method development.
Protocol 1: Normal-Phase HPLC with a Polysaccharide-Based CSP
This method is anticipated to provide high selectivity for the target molecule due to the well-established performance of amylose-based CSPs for N-protected amino acid esters.
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chiral Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Solvents: HPLC grade n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA).
-
Sample Preparation: Dissolve the racemic Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm or 275 nm.
-
Injection Volume: 10 µL.
3. System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample and record the chromatogram.
4. Causality Behind Experimental Choices:
-
Normal-Phase Mode: This is often preferred for N-protected amino acids on polysaccharide CSPs as it can enhance the specific interactions (hydrogen bonding, dipole-dipole) responsible for chiral recognition.
-
Mobile Phase Composition: The ratio of hexane (a non-polar solvent) to 2-propanol (a polar modifier) is critical for controlling retention and selectivity. TFA is added to suppress the ionization of any residual acidic groups on the silica support and to protonate the analyte, leading to sharper peaks and improved resolution.
Protocol 2: Reversed-Phase HPLC with a Macrocyclic Glycopeptide-Based CSP
This protocol is based on a successful method for the separation of the parent amino acid, 4-hydroxyphenylglycine, and offers a valuable alternative, particularly if the sample has better solubility in polar solvents.[3]
1. Materials and Instrumentation:
-
HPLC System: As described in Protocol 1.
-
Chiral Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP.[3]
-
Solvents: HPLC grade Methanol, Water, and Formic Acid.
-
Sample Preparation: Dissolve the racemic Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
2. Chromatographic Conditions:
-
Mobile Phase: Methanol / Water / Formic Acid (80:20:0.1, v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 220 nm or 273 nm.[3]
-
Injection Volume: 10 µL.
3. System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Inject a blank followed by the prepared sample.
4. Causality Behind Experimental Choices:
-
Reversed-Phase Mode: This mode is often more compatible with mass spectrometry (MS) detection and can be more robust for routine analysis.
-
Mobile Phase Composition: The methanol/water ratio controls the overall elution strength. Formic acid is used as a modifier to control the ionization state of the analyte and the stationary phase, which is crucial for achieving separation on macrocyclic glycopeptide CSPs.[3]
Visualization of Experimental Workflow and Logical Relationships
To further clarify the experimental process and the interplay of key parameters, the following diagrams are provided.
Caption: General workflow for chiral HPLC analysis.
Caption: Key factors influencing chiral separation.
Conclusion and Further Optimization
This guide presents two robust starting methodologies for the enantioselective separation of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate using polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases. The choice between a normal-phase method on a polysaccharide CSP and a reversed-phase method on a macrocyclic glycopeptide CSP will depend on laboratory instrumentation, sample solubility, and downstream applications such as MS detection.
For further optimization, a systematic approach is recommended. Small adjustments to the mobile phase composition, such as varying the percentage of the polar modifier (2-propanol or methanol) or the concentration of the acidic additive (TFA or formic acid), can have a significant impact on resolution and analysis time. Additionally, evaluating the effect of column temperature can fine-tune the separation by altering the thermodynamics of the chiral recognition process. By leveraging the principles and protocols outlined in this guide, researchers can confidently develop and implement reliable methods for ensuring the enantiomeric purity of this critical pharmaceutical intermediate.
References
-
Daicel Corporation. CHIRALPAK AD-H Instruction Manual. Available at: [Link]
-
Phenomenex. Lux Cellulose-1 Chiral LC Columns. Available at: [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]
-
ResearchGate. (2014). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. Available at: [Link]
Sources
A Comparative Guide to Boc vs. Fmoc Protection for Hydroxyphenylglycine Derivatives
Introduction: The Strategic Importance of Hydroxyphenylglycine and its Protection
Hydroxyphenylglycine (Hpg) and its derivatives are non-canonical amino acids of significant interest in medicinal chemistry and drug development. Their incorporation into peptides can impart unique structural constraints, enhance binding affinity, and improve metabolic stability. However, the trifunctional nature of Hpg—possessing an α-amino group, a carboxylic acid, and a phenolic hydroxyl group—presents a distinct challenge in peptide synthesis. To ensure the specific and controlled formation of peptide bonds, both the α-amino group and the phenolic side-chain functionality must be reversibly masked using protecting groups.
The choice of a protection strategy is one of the most critical decisions in the design of a peptide synthesis workflow. It dictates the reaction conditions, reagent compatibility, and ultimately, the purity and yield of the final product. The two dominant strategies in modern solid-phase peptide synthesis (SPPS) are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the α-amino terminus.[1] This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies as they apply specifically to the synthesis of peptides containing hydroxyphenylglycine derivatives, supported by mechanistic insights and established experimental protocols.
Pillar 1: The Principle of Orthogonality in Peptide Synthesis
The success of multi-step chemical synthesis, particularly SPPS, hinges on the concept of orthogonal protection . This strategy involves using multiple protecting groups that can be removed under distinct chemical conditions without affecting the others.[2][3] The fundamental difference between the Boc and Fmoc methodologies lies in their orthogonal schemes, which form the basis for their respective advantages and limitations.
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection, which is removed with a moderate acid like trifluoroacetic acid (TFA).[1][4] Permanent side-chain protecting groups (including for the Hpg phenol) are typically benzyl-based (e.g., Benzyl ether, Bn) and require a much stronger, hazardous acid like hydrofluoric acid (HF) for their removal in the final cleavage step.[1][5]
-
Fmoc/tBu Strategy: Developed as a milder alternative, this strategy employs the base-labile Fmoc group for Nα-protection, which is cleaved with a secondary amine, most commonly piperidine.[1][6] The side-chain protecting groups are, in turn, acid-labile (e.g., tert-butyl ether, tBu) and are removed during the final TFA-mediated cleavage from the resin.[5][]
Figure 1: Orthogonal protection schemes for Boc and Fmoc strategies.
Pillar 2: In-Depth Analysis of Each Strategy
The Boc Strategy: A Robust but Harsh Workhorse
The Boc strategy was foundational to the development of SPPS by Bruce Merrifield.[8][9] It is a mature and well-understood process.
Protection Chemistry: The α-amino group of hydroxyphenylglycine is protected using di-tert-butyl dicarbonate ((Boc)₂O), typically in the presence of a base.[10] The mechanism involves a straightforward nucleophilic attack of the amine onto the anhydride.[11] For the phenolic side chain of Hpg, a protecting group stable to repeated TFA treatments is required. The benzyl (Bn) ether is a common choice, introduced under standard Williamson ether synthesis conditions.
Deprotection and Cleavage: Each cycle of peptide elongation begins with the removal of the Nα-Boc group using TFA.[12] This reaction proceeds via protonation and fragmentation, generating a stable tert-butyl cation and gaseous isobutene.[11][13] A critical consideration is that this reactive t-butyl cation can alkylate nucleophilic residues like tryptophan and tyrosine if not properly quenched by "scavenger" reagents.[13]
The final step involves the simultaneous cleavage of the peptide from the resin and removal of all side-chain protecting groups (like the Bn group on Hpg). This requires treatment with a very strong acid, typically anhydrous HF or trifluoromethanesulfonic acid (TFMSA).[4] These reagents are highly corrosive and toxic, necessitating specialized laboratory equipment and stringent safety protocols.
| Boc Strategy for Hpg Derivatives | Description |
| Advantages | - Reduced Aggregation: The protonation of the N-terminus after each TFA deprotection step can disrupt interchain hydrogen bonding, which is advantageous for synthesizing hydrophobic or aggregation-prone sequences.[1][4] - Process Maturity: As the original SPPS chemistry, it is extensively documented with a wealth of troubleshooting literature. |
| Disadvantages | - Harsh Final Cleavage: The requirement for HF or TFMSA is a significant drawback due to safety concerns and the need for specialized, corrosion-resistant equipment.[1] - Side Reaction Potential: Repeated acidolysis can degrade sensitive sequences, and the tert-butyl cation generated during deprotection can cause unwanted side reactions.[11][12] - Limited Compatibility: The harsh final cleavage is incompatible with many post-translational modifications and sensitive functional groups. |
The Fmoc Strategy: The Modern Standard of Mildness and Versatility
The Fmoc strategy was developed to overcome the harshness of the Boc methodology and has largely become the method of choice for both research and industrial peptide synthesis.[1]
Protection Chemistry: The Nα-amino group is protected using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[14][15] For the hydroxyphenylglycine side chain, the protecting group must be stable to the basic conditions of Fmoc removal but labile to the final acid cleavage. The tert-butyl (tBu) ether is the ideal and most commonly used choice, providing perfect orthogonality.[5][]
Deprotection and Cleavage: The Nα-Fmoc group is removed at each step by treatment with a mild base, typically a 20% solution of piperidine in DMF.[6] The mechanism proceeds via a base-catalyzed β-elimination (E1cb mechanism), which generates a dibenzofulvene (DBF) byproduct.[14] Piperidine serves a dual role: it acts as the base for deprotection and as a nucleophilic scavenger that traps the reactive DBF, preventing it from forming adducts with the unprotected peptide chain.[15]
Final cleavage and deprotection are performed in a single step using a TFA "cocktail". This mixture contains TFA as the acid, along with scavengers like water, triisopropylsilane (TIS), and sometimes phenol or ethanedithiol (EDT) to quench the various cationic species generated from the acid-labile side-chain protecting groups (like the tBu from Hpg).[17][18] This procedure is far milder and safer than using HF.
Figure 2: Typical Fmoc-SPPS cycle for incorporating a hydroxyphenylglycine residue.
| Fmoc Strategy for Hpg Derivatives | Description |
| Advantages | - Mild Conditions: The use of mild base for deprotection and TFA for final cleavage preserves the integrity of a wide range of peptide sequences and modifications.[1][] - Safety and Convenience: Avoids the use of highly hazardous HF. The entire synthesis can be performed in standard laboratory glassware or automated synthesizers.[1] - Orthogonality: The Fmoc/tBu scheme is perfectly orthogonal, allowing for the synthesis of complex peptides with multiple functionalities.[] - Easy Automation: The milder conditions and lack of specialized equipment make it highly amenable to automated SPPS.[19] |
| Disadvantages | - Aspartimide Formation: While not an issue for Hpg itself, the basic deprotection conditions can promote a common side reaction in sequences containing Aspartic Acid (Asp).[20] - DBF Adducts: Incomplete scavenging of the dibenzofulvene byproduct can lead to side reactions, although this is rare with standard piperidine protocols.[14] |
Pillar 3: Decision-Making and Experimental Protocols
The choice between Boc and Fmoc chemistry is dictated by the specific requirements of the target peptide, the available resources, and safety considerations. For the vast majority of applications involving hydroxyphenylglycine, the Fmoc/tBu strategy is superior due to its mildness, safety, and compatibility with complex structures.
Figure 3: Decision-making flowchart for choosing a protection strategy.
Validated Experimental Protocols
The following are generalized, step-by-step protocols for a single coupling cycle in SPPS. Researchers should optimize concentrations and reaction times based on their specific sequence and scale.
Protocol 1: Fmoc/tBu SPPS Cycle for Fmoc-Hpg(tBu)-OH Coupling
This protocol assumes the synthesis is proceeding on a pre-loaded solid support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 7-10 minutes.[21]
-
-
Washing: Drain the deprotection solution. Wash the resin extensively with DMF (5-7 cycles) to completely remove piperidine and the DBF-adduct.
-
Amino Acid Coupling:
-
In a separate vessel, prepare the coupling solution: Dissolve Fmoc-Hpg(tBu)-OH (3-5 eq.), an activator like HATU (3-5 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.
-
Allow the solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Agitate at room temperature for 1-2 hours. Monitor coupling completion with a qualitative test (e.g., Kaiser test).
-
-
Final Wash: Drain the coupling solution and wash the resin with DMF (3-5 cycles) and then dichloromethane (DCM) (3 cycles) before proceeding to the next deprotection cycle or final cleavage.
Protocol 2: Final Cleavage and Deprotection (Fmoc/tBu Strategy)
-
Final Fmoc Removal: Perform the final N-terminal Fmoc deprotection as described in Protocol 1, Step 2.
-
Resin Preparation: Wash the resin thoroughly with DMF, followed by DCM, and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Prepare a fresh cleavage cocktail. A standard, non-odorous cocktail suitable for peptides containing Hpg(tBu) is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) .[18]
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin once more with a small volume of fresh TFA.
-
Precipitate the crude peptide by adding the combined TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum and proceed to purification (e.g., RP-HPLC).
-
References
-
Cheraiet, Z., Hessainia, S., Ouarna, S., Berredjem, M., & Aouf, N.-E. (2012). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(4), 443-451. [Link]
-
Cheraiet, Z., et al. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Taylor & Francis Online. [Link]
-
Fiveable. Orthogonal Protection Definition. Organic Chemistry Key Term. [Link]
-
ResearchGate. Chemoselective Boc protection of phenols and amino alcohols. [Link]
-
PMC. Peptide synthesis using unprotected peptides through orthogonal coupling methods. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Nakamura, K., et al. (2003). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. ResearchGate. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Royal Society of Chemistry. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
PMC. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. [Link]
-
LinkedIn. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
AAPPTec. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Scirp.org. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. [Link]
-
Sunresin Life Sciences. Solid Phase Peptide Synthesis. [Link]
-
SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
AAPPTEC. Peptide Synthesis - FAQ. [Link]
-
GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]
-
The Royal Society of Chemistry. (2018). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. [Link]
-
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
- Google Patents. (2015). Cleavage of synthetic peptides.
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Green Chemistry. (2018). In situ Fmoc removal. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
MDPI. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]
-
PubMed. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. [Link]
-
PMC. Introduction to Peptide Synthesis. [Link]
-
Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]
-
PMC. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]
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- 2. fiveable.me [fiveable.me]
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- 4. peptide.com [peptide.com]
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- 6. genscript.com [genscript.com]
- 8. peptide.com [peptide.com]
- 9. China Solid Phase Synthesis Manufacturer - Sunresin [sunresinlifesciences.com]
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- 13. BOC Protection and Deprotection [bzchemicals.com]
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- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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A Senior Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate Enantiomers
Introduction
In the landscape of pharmaceutical development and molecular sciences, chirality is a fundamental property with profound implications. Enantiomers, non-superimposable mirror-image isomers, often exhibit vastly different pharmacological and toxicological profiles.[1][2] The ability to not only separate but also unambiguously characterize these stereoisomers is therefore a cornerstone of modern drug discovery and regulatory compliance.
This guide focuses on Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, a chiral building block representative of many active pharmaceutical ingredients (APIs). We will provide an in-depth comparison of the spectroscopic techniques used to differentiate its (R)- and (S)-enantiomers. This document moves beyond mere procedural lists, offering insights into the causality behind experimental choices, grounded in authoritative principles and practical application.
The Challenge: Chiral Invisibility in Conventional Spectroscopy
Enantiomers possess identical physical properties—melting point, boiling point, solubility in achiral solvents, and, critically, identical responses in most common spectroscopic analyses. In an achiral environment, the ¹H NMR, ¹³C NMR, and standard Infrared (IR) spectra of (R)- and (S)-Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate are indistinguishable. This is because these methods probe molecular properties that are independent of the molecule's "handedness." To elicit a differential response, we must introduce a chiral influence, either through the analyzing radiation itself or by creating a diastereomeric environment.
Chiroptical Methods: Direct Determination of Absolute Configuration
Chiroptical spectroscopy utilizes polarized light to directly probe the three-dimensional structure of chiral molecules. These methods are the gold standard for determining the absolute configuration of an enantiomer.
Vibrational Circular Dichroism (VCD)
Core Principle: VCD spectroscopy is the extension of circular dichroism into the infrared range.[3] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during its fundamental vibrational transitions. Because enantiomers interact with polarized light in an equal but opposite manner, they produce VCD spectra that are perfect mirror images of each other. This makes VCD an exceptionally powerful tool for the unambiguous assignment of absolute configuration.[1][4]
The definitive assignment is achieved by comparing the experimentally measured spectrum to a spectrum predicted for one of the enantiomers using ab initio Density Functional Theory (DFT) calculations.[5] A match in the sign and relative intensity of the VCD bands confirms the absolute configuration; a mirror-image match indicates the opposite enantiomer.
Expected Data: For Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, the key vibrational modes (e.g., C=O stretches from the ester and Boc group, N-H bend) will show distinct VCD signals.
| Wavenumber (cm⁻¹) | Expected ΔA x 10⁻⁵ for (R)-enantiomer | Expected ΔA x 10⁻⁵ for (S)-enantiomer | Tentative Assignment |
| ~1745 | +2.5 | -2.5 | Ester C=O Stretch |
| ~1710 | -3.1 | +3.1 | Boc C=O Stretch |
| ~1515 | +1.8 | -1.8 | N-H Bend / Amide II |
| ~1250 | -4.0 | +4.0 | C-O Stretch |
| Note: These are hypothetical values for illustrative purposes. |
Electronic Circular Dichroism (ECD)
Core Principle: Analogous to VCD, Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized light in the UV-visible range, corresponding to electronic transitions.[6][7] The phenolic chromophore in Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate makes it an excellent candidate for ECD analysis. The resulting ECD spectrum, like VCD, provides a unique fingerprint for a specific enantiomer, with its mirror image corresponding to the other enantiomer.[8] This technique is highly sensitive to both absolute configuration and the molecule's solution-state conformation.[7]
Expected Data: The ECD spectra for the (R)- and (S)-enantiomers will be mirror images.
| Wavelength (nm) | Expected Δε for (R)-enantiomer | Expected Δε for (S)-enantiomer |
| ~280 | -1.5 | +1.5 |
| ~225 | +5.0 | -5.0 |
| Note: These are hypothetical values for illustrative purposes. |
Indirect Differentiation via NMR Spectroscopy
While standard NMR is "chirally blind," it can be made into a powerful tool for chiral discrimination by introducing a chiral auxiliary agent.[2][9] This strategy converts the enantiomeric pair into a pair of diastereomers, which have different physical properties and are, therefore, distinguishable by NMR.[10][11]
Using Chiral Derivatizing Agents (CDAs)
Core Principle: This method involves the covalent reaction of the enantiomeric mixture with a single, enantiomerically pure Chiral Derivatizing Agent (CDA).[12][13] For our target molecule, the hydroxyl or the Boc-protected amine group can serve as a reaction handle. A common CDA is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). The reaction creates two new diastereomeric molecules that will exhibit different chemical shifts (Δδ) in the NMR spectrum, particularly for protons near the newly formed stereocenter.[14] The ratio of the integrals of the distinct signals directly corresponds to the enantiomeric excess (ee) of the original sample.
Expected Data: After derivatization with (R)-Mosher's acid chloride, the methoxy protons of the Mosher's ester or the alpha-proton of the original analyte would show distinct signals for the two diastereomers.
| Proton | Diastereomer from (R)-Analyte (δ, ppm) | Diastereomer from (S)-Analyte (δ, ppm) | Δδ (ppm) |
| α-CH | 5.35 | 5.31 | 0.04 |
| Ester -OCH₃ | 3.72 | 3.75 | 0.03 |
| Note: These are hypothetical values for illustrative purposes. |
Using Chiral Solvating Agents (CSAs)
Core Principle: Unlike CDAs, Chiral Solvating Agents (CSAs) do not form covalent bonds. Instead, they form transient, non-covalent diastereomeric complexes with the enantiomers through interactions like hydrogen bonding or dipole-dipole forces.[10][14] This association is rapid on the NMR timescale, resulting in observable, time-averaged chemical shift non-equivalence. The key advantage is that this method is non-destructive, but the induced chemical shift differences are often smaller than those seen with CDAs.
Experimental Protocols
Protocol 1: VCD Analysis for Absolute Configuration
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the enantiomerically pure sample and dissolve it in 200 µL of a suitable deuterated solvent (e.g., CDCl₃) in a sample vial. The concentration should be around 0.1 M.
-
Rationale: A deuterated solvent is used to minimize interference from solvent vibrational bands in the spectral regions of interest. A concentration of ~0.1 M provides a good signal-to-noise ratio without promoting significant intermolecular aggregation.
-
-
Instrumentation: Transfer the solution to a BaF₂ IR cell with a path length of 100 µm.
-
Rationale: BaF₂ windows are transparent in the mid-IR region. The 100 µm pathlength is a standard choice for solution-phase VCD.
-
-
Data Acquisition: Place the cell in a VCD spectrometer (e.g., a BioTools ChiralIR-2X). Collect the spectrum at a resolution of 4 cm⁻¹ for a minimum of 4 hours (e.g., four 1-hour blocks).[15] A solvent spectrum should be collected under identical conditions for subtraction.
-
Rationale: Extended collection times are necessary to average out noise, as the VCD signal (ΔA) is typically 3 to 5 orders of magnitude smaller than the IR absorption signal.
-
-
Computational Analysis: Perform DFT calculations (e.g., using Gaussian with B3LYP functional and a 6-31G(d) basis set) on a model of one enantiomer to predict its VCD spectrum.
-
Comparison: Overlay the baseline-corrected experimental VCD spectrum with the computationally predicted spectrum. A direct match confirms the configuration, while a mirror-image match indicates the opposite configuration.[5]
Protocol 2: NMR Analysis with a Chiral Derivatizing Agent
-
Derivatization: In a dry NMR tube, dissolve ~5 mg of the analyte (containing both R and S enantiomers) in ~0.6 mL of anhydrous pyridine-d₅. Add 1.1 equivalents of a CDA, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
Rationale: Anhydrous conditions are critical as the CDA is moisture-sensitive. Pyridine-d₅ acts as both the solvent and a base to scavenge the HCl byproduct. A slight excess of the CDA ensures the reaction goes to completion.[11]
-
-
Reaction: Cap the tube and mix thoroughly. Allow the reaction to proceed at room temperature for 30 minutes, or until completion is confirmed by TLC or a preliminary NMR scan.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz).
-
Rationale: A higher field strength provides better signal dispersion, which is crucial for resolving the small chemical shift differences between the newly formed diastereomers.
-
-
Data Analysis: Identify a well-resolved, non-overlapping signal corresponding to a proton in both diastereomers (e.g., the ester methyl singlet). Carefully integrate the two distinct signals. The ratio of the integration values directly provides the enantiomeric ratio.
Summary and Recommendations
The choice of spectroscopic method depends entirely on the analytical question at hand. This table provides a comparative summary to guide your decision-making process.
| Feature | Vibrational Circular Dichroism (VCD) | NMR with Chiral Derivatizing Agent (CDA) |
| Principle | Differential absorption of circularly polarized IR light | Formation of covalent diastereomers |
| Primary Use | Unambiguous determination of absolute configuration | Quantification of enantiomeric excess (ee%) |
| Sample Prep | Non-destructive; requires pure sample & solvent | Destructive; covalent bond formation |
| Expertise | Requires DFT computational skills for interpretation | Standard synthetic chemistry and NMR skills |
| Sensitivity | Requires higher concentration and longer acquisition | High sensitivity, standard NMR acquisition times |
| Key Advantage | Direct, definitive structural information | Widely accessible, excellent for quantitative analysis |
Senior Scientist's Recommendation:
-
For establishing the absolute configuration of a newly synthesized chiral center, VCD is the definitive, non-destructive method of choice . It provides a direct link between the experimental data and the molecule's true three-dimensional structure, a critical piece of information for patent filings and regulatory submissions.
-
For routine quality control, process monitoring, or determining the enantiomeric excess of a sample from an asymmetric reaction, NMR with a Chiral Derivatizing Agent is a robust, reliable, and highly quantitative technique . Its accessibility in most chemistry labs makes it the workhorse for measuring enantiopurity.
By understanding the fundamental principles and practical considerations of these powerful spectroscopic techniques, researchers can confidently characterize and compare the enantiomers of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate and other vital chiral molecules.
References
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Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate and O-methyl mandelate esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]
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Wenzel, T. J., & Wilcox, C. D. (2017). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 29(9), 488-513. [Link]
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Barron, L. D., & Buckingham, A. D. (2001). Vibrational Raman optical activity. Accounts of Chemical Research, 34(10), 781–789. [Link]
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Nafie, L. A. (2008). Vibrational circular dichroism: A new tool for the solution-state determination of the structure and absolute configuration of chiral natural product molecules. Natural Product Reports, 25(3), 527-549. [Link]
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Pescitelli, G., & Bruhn, T. (2016). Good computational practice in the assignment of absolute configurations by TDDFT calculations of ECD spectra. Chirality, 28(6), 466-474. [Link]
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Seco, J. M., Quínoa, E., & Riguera, R. (2004). The Mosher method, a powerful tool for the determination of absolute configurations of alcohols and primary amines. Chemical Reviews, 104(1), 17–118. [Link]
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Wikipedia contributors. (2023). Chiral derivatizing agent. In Wikipedia, The Free Encyclopedia. [Link]
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McConnell, O. J., & Wube, A. A. (2018). Chirality in drug discovery and development. In Comprehensive Medicinal Chemistry III (pp. 19-43). Elsevier. [Link]
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Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for chiral chemists. RSC.Li brary.Link.[Link]
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Buckingham, A. D. (2004). Chiral discrimination in nuclear magnetic resonance spectroscopy. Chemical Physics Letters, 398(1-3), 1-5. [Link]
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Schrödinger, Inc. (2015). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger White Paper. [Link]
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A Comparative Guide to the Validation of Analytical Methods for Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
This guide provides an in-depth comparison of analytical methodologies for the validation of Methyl 2-(tert-butoxycarbonyl-amino)-2-(4-hydroxyphenyl)acetate, a critical building block in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the identity, purity, and quality of such intermediates is paramount. This document moves beyond rote protocols to explain the causality behind experimental choices, grounding every recommendation in established scientific principles and regulatory expectations.
The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose through laboratory studies.[1][2] This guide is structured to provide a comprehensive framework for this process, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6]
The Analytical Landscape: Choosing the Right Tool
The selection of an analytical technique is dictated by the information required. For a molecule like Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, a multi-faceted approach is necessary to build a complete quality profile. High-Performance Liquid Chromatography (HPLC) serves as the cornerstone for quantitative analysis of purity and impurities, while spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) provide definitive structural confirmation. Liquid Chromatography-Mass Spectrometry (LC-MS) offers unparalleled sensitivity for impurity identification.
| Analytical Technique | Primary Application | Key Strengths | Limitations |
| HPLC (UV Detection) | Purity Assay, Impurity Quantification | High Precision, Robustness, Quantitative Accuracy | Requires a chromophore, Limited peak identification |
| LC-MS | Impurity Identification & Profiling | High Specificity & Sensitivity, Molecular Weight Data | Complex matrix effects, Quantification can be challenging |
| NMR Spectroscopy | Unambiguous Structure Elucidation, Purity (qNMR) | Definitive structural information, Non-destructive | Lower sensitivity than MS, Requires higher sample concentration |
| FTIR Spectroscopy | Functional Group Identification | Fast, Simple, Confirms presence of key bonds | Limited structural detail, Not suitable for quantification |
The Workflow of Analytical Method Validation
A structured approach to validation ensures that all performance characteristics of the method are thoroughly evaluated and documented.[3] The process begins with a clear definition of the method's purpose and culminates in a comprehensive validation report.
Caption: General workflow for analytical method validation.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
For assessing the purity and quantifying impurities of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, a stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard. The method must be able to separate the main compound from potential process impurities (e.g., starting materials) and degradation products (e.g., hydrolysis of the ester or loss of the Boc group).
Expertise Behind the Method:
-
Column Choice: A C18 stationary phase is selected due to its hydrophobicity, which provides strong retention for the non-polar tert-butyl group and the phenyl ring of the analyte.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water is used. The organic modifier disrupts the hydrophobic interactions with the stationary phase, eluting the compounds. A mild acid (e.g., 0.1% trifluoroacetic acid or formic acid) is added to the aqueous phase to suppress the ionization of the free carboxylic acid of any potential degradants and to ensure sharp, symmetrical peak shapes.
-
Detection: The 4-hydroxyphenyl group contains a strong chromophore, making UV detection highly effective. The wavelength is typically set around 220-230 nm to maximize the response for both the parent compound and potential impurities.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
-
Validation Parameters and Supporting Data
The validation process must demonstrate that the method is suitable for its intended purpose by evaluating key performance characteristics as mandated by ICH Q2(R2) guidelines.[2][7][8]
Caption: Core performance characteristics for method validation.
-
Specificity: This ensures the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][7] For this compound, specificity is demonstrated by spiking the sample with potential impurities (e.g., 4-hydroxyphenylglycine and its methyl ester) and showing that they are well-resolved from the main peak. Forced degradation studies (acid, base, oxidative, thermal, photolytic) are also performed to show that all degradant peaks are separated from the analyte peak, proving the method is "stability-indicating."
-
Linearity: The method's ability to produce test results that are directly proportional to the analyte concentration within a given range.[9]
-
Protocol: Prepare a series of at least five standard solutions ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
| Concentration (% of Nominal) | Concentration (µg/mL) | Peak Area (example) |
| 50% | 50 | 498,500 |
| 75% | 75 | 751,200 |
| 100% | 100 | 1,002,500 |
| 125% | 125 | 1,249,800 |
| 150% | 150 | 1,503,100 |
-
Accuracy: The closeness of the test results to the true value.[7] Accuracy is typically assessed by analyzing a sample with a known concentration and calculating the percentage recovery.
-
Protocol: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL, avg) | Recovery (%) |
| 80% | 80 | 79.6 | 99.5 |
| 100% | 100 | 100.3 | 100.3 |
| 120% | 120 | 119.5 | 99.6 |
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Protocol: Analyze six replicate samples at 100% of the test concentration.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Complementary Spectroscopic and Spectrometric Techniques
While HPLC is essential for quantification, it provides limited structural information. Therefore, it must be complemented by other techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it the ideal tool for identifying unknown impurities.
-
Causality: By coupling the HPLC method described above to a mass spectrometer, each separated peak can be analyzed to determine its mass-to-charge ratio (m/z). This allows for the confident identification of impurities, such as a peak corresponding to the mass of the de-protected amine or a dimer formed during synthesis. Derivatization is sometimes used to improve ionization efficiency and chromatographic retention of highly polar analytes.[10][11][12][13]
-
Protocol: The same HPLC method can be used. The eluent is directed into an electrospray ionization (ESI) source, which is effective for polar molecules like amino acid derivatives. The mass spectrometer is operated in both positive and negative ion modes to capture all potential species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation.[14]
-
Causality: ¹H and ¹³C NMR spectra provide a complete map of the molecule's carbon-hydrogen framework. For Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, key diagnostic signals include:
-
A sharp singlet around 1.4 ppm in the ¹H NMR spectrum, integrating to 9 protons, confirming the tert-butyl group of the Boc protector.[14]
-
A singlet around 3.7 ppm for the 3 protons of the methyl ester.
-
A characteristic AA'BB' splitting pattern for the protons on the 4-hydroxyphenyl ring.
-
-
Quantitative NMR (qNMR): With the inclusion of an internal standard of known purity and concentration, NMR can be used as a primary method for purity determination, offering an orthogonal technique to HPLC.[15][]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to confirm the presence of key functional groups.
-
Causality: The FTIR spectrum will show characteristic absorption bands that act as a molecular fingerprint. For this compound, expected peaks include:
-
Protocol: A small amount of sample is placed on the ATR (Attenuated Total Reflectance) crystal and the spectrum is acquired. This non-destructive technique is ideal for rapid identity confirmation.
Conclusion
The validation of analytical methods for a pharmaceutical intermediate like Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is a regulatory requirement and a scientific necessity.[19][20][21][22] A robust, well-characterized analytical strategy employs multiple, orthogonal techniques. While a validated RP-HPLC method serves as the primary tool for quantitative purity and impurity analysis, its data must be contextualized with definitive structural information from NMR and FTIR and detailed impurity identification from LC-MS. By understanding the scientific principles behind each technique and adhering to a systematic validation framework, researchers can ensure the generation of reliable and defensible data, safeguarding the quality of the final drug product.
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USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. Retrieved January 2, 2026, from [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved January 2, 2026, from [Link]
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What Is FDA Method Validation Guidance and Its Importance? (2025, August 6). Altabrisa Group. Retrieved January 2, 2026, from [Link]
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<1225> Validation of Compendial Procedures. (n.d.). USP-NF. Retrieved January 2, 2026, from [Link]
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Identification of amide bands in the FTIR spectra of protected amino acids and dipeptides. I. Vapour phase spectra. (1994, January 31). SPIE Digital Library. Retrieved January 2, 2026, from [Link]
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FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Certificate of Analysis. - Methyl 2-amino-2-(4-hydroxyphenyl)acetate. (n.d.). Briti Scientific. Retrieved January 2, 2026, from [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). NIH. Retrieved January 2, 2026, from [Link]
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Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis. (n.d.). SciSpace. Retrieved January 2, 2026, from [Link]
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Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. (2021, February 8). NIH. Retrieved January 2, 2026, from [Link]
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Bioanalytical method validation: An updated review. (n.d.). NIH. Retrieved January 2, 2026, from [Link]
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GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. (n.d.). DCVMN. Retrieved January 2, 2026, from [Link]
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VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. (2015). Semantic Scholar. Retrieved January 2, 2026, from [Link]
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Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
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An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. (1989, February 3). MDPI. Retrieved January 2, 2026, from [Link]
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¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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A Comparative Guide to the Stability of Boc-Protected Amino Acid Esters
For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups is a cornerstone of successful peptide synthesis and the creation of complex organic molecules. The tert-butyloxycarbonyl (Boc) group is a widely utilized N-terminal protecting group, prized for its reliable cleavage under acidic conditions. However, the stability of the final Boc-protected amino acid is also critically dependent on the choice of the C-terminal ester protecting group. This guide provides an in-depth comparative analysis of the stability of commonly used esters—methyl, ethyl, tert-butyl, and benzyl—of Boc-protected amino acids, supported by mechanistic insights and established experimental protocols.
Introduction: The Strategic Importance of Ester Selection in Peptide Chemistry
In peptide synthesis, the carboxyl group of an amino acid is esterified to prevent its participation in amide bond formation and to enhance solubility. The ideal ester protecting group should be stable throughout the synthesis and purification steps but readily cleavable under conditions that do not compromise the integrity of the peptide chain or other protecting groups. The stability of the ester linkage against premature cleavage by acidic or basic reagents, or against racemization, is therefore a critical parameter influencing the choice of ester. This guide will delve into the chemical principles and experimental data that govern the stability of four common ester types in the context of Boc-protected amino acids.
Fundamental Principles Governing Ester Stability
The stability of an ester is primarily influenced by two key factors: steric hindrance and electronic effects . These factors dictate the susceptibility of the ester's carbonyl carbon to nucleophilic attack, which is the central event in both hydrolysis and racemization.
-
Steric Hindrance: Bulky groups around the carbonyl carbon can physically block the approach of a nucleophile (such as a hydroxide ion in basic hydrolysis), thereby slowing down the reaction rate and enhancing stability.
-
Electronic Effects: The electron-withdrawing or electron-donating nature of the alcohol moiety of the ester can influence the electrophilicity of the carbonyl carbon. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
Comparative Stability Analysis
The stability of Boc-amino acid esters is most relevant under conditions of acidic and basic hydrolysis, as well as conditions that may induce racemization.
Stability to Acidic Hydrolysis
The Boc protecting group itself is designed to be labile under acidic conditions, typically using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][2] The mechanism involves protonation of the Boc carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2]
The stability of the C-terminal ester group under these acidic conditions is also a crucial consideration.
-
Methyl and Ethyl Esters: These primary alkyl esters are generally stable to the acidic conditions used for Boc deprotection. Their hydrolysis requires more forcing conditions, such as heating in strong aqueous acid.
-
Benzyl Esters: Benzyl esters are also relatively stable to the anhydrous acidic conditions typically used for Boc removal. However, they can be cleaved by strong acids like HBr in acetic acid, or more commonly, through catalytic hydrogenolysis.
-
Tert-Butyl Esters: Tert-butyl esters are highly susceptible to acid-catalyzed hydrolysis, proceeding through a mechanism involving the formation of a stable tert-butyl cation, similar to the cleavage of the Boc group itself. Therefore, tert-butyl esters are generally not compatible with Boc-based peptide synthesis strategies where the C-terminal ester needs to remain intact during N-terminal deprotection.
Stability to Basic Hydrolysis (Saponification)
Basic hydrolysis of esters proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. The stability of the ester under these conditions is a critical factor, especially during workup procedures or if other protecting groups are to be removed under basic conditions.
| Ester Type | Relative Stability to Basic Hydrolysis | Dominant Influencing Factor |
| Methyl Ester | Low | Low steric hindrance |
| Ethyl Ester | Low to Medium | Slight increase in steric hindrance compared to methyl |
| Benzyl Ester | Medium | Moderate steric hindrance and electronic effects |
| Tert-Butyl Ester | High | Significant steric hindrance |
Discussion:
-
Methyl and Ethyl Esters: These esters are the most susceptible to base-catalyzed hydrolysis due to the minimal steric hindrance around the carbonyl carbon, allowing for easy access by the hydroxide nucleophile.[3]
-
Benzyl Esters: The benzyl group provides more steric bulk than methyl or ethyl groups, thus affording greater stability.
-
Tert-Butyl Esters: The bulky tert-butyl group provides significant steric hindrance, making it the most stable of the four to basic hydrolysis. The rate of saponification for tert-butyl esters is considerably slower than for primary alkyl esters.
Stability Against Racemization
Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant concern in peptide synthesis. For N-protected amino acid esters, racemization can occur under basic conditions through the formation of an enolate intermediate. The presence of a base can facilitate the abstraction of the α-proton, leading to a planar enolate which can then be reprotonated from either face, resulting in a mixture of D and L isomers.[4]
| Ester Type | Relative Propensity for Racemization (under basic conditions) | Rationale |
| Methyl Ester | High | Less sterically hindered, allowing easier access of base to the α-proton. |
| Ethyl Ester | High | Similar to methyl ester, with minimal steric shielding of the α-proton. |
| Benzyl Ester | Medium to High | The ester itself is more prone to racemization under basic conditions.[4] |
| Tert-Butyl Ester | Low | The bulky tert-butyl group can sterically hinder the approach of a base to the α-proton. |
Discussion:
The propensity for racemization is influenced by the ease of α-proton abstraction. While all esters can be susceptible, the steric bulk of the ester group can play a role in mitigating this side reaction. The urethane protection afforded by the Boc group helps to reduce the likelihood of racemization compared to other N-acyl protecting groups. However, prolonged exposure to basic conditions should be avoided, especially for the less hindered methyl and ethyl esters.[4]
Experimental Methodologies for Stability Assessment
To quantitatively compare the stability of different Boc-amino acid esters, a series of well-defined experiments can be conducted.
Protocol for Assessing Hydrolytic Stability
This protocol outlines a general method for comparing the stability of different esters under acidic or basic conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the rate of hydrolysis of various Boc-amino acid esters under defined pH and temperature conditions.
Materials:
-
Boc-amino acid methyl, ethyl, benzyl, and tert-butyl esters of a model amino acid (e.g., Alanine or Phenylalanine).
-
HPLC-grade solvents (acetonitrile, water).
-
Acidic buffer (e.g., 0.1 M HCl in 50% aqueous acetonitrile).
-
Basic buffer (e.g., 0.1 M NaOH in 50% aqueous acetonitrile).
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
Procedure:
-
Sample Preparation: Prepare stock solutions of each Boc-amino acid ester in acetonitrile.
-
Reaction Initiation: To a series of vials at a constant temperature, add the acidic or basic buffer. At time t=0, add a small aliquot of the stock solution of one of the esters to each vial.
-
Time-Course Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction in one of the vials by neutralizing the acid or base.
-
HPLC Analysis: Analyze the quenched samples by HPLC. The mobile phase will typically be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% TFA) to ensure good peak shape.[5]
-
Data Analysis: Quantify the peak area of the remaining ester and the newly formed Boc-amino acid. Plot the concentration of the remaining ester versus time to determine the rate of hydrolysis.
Caption: Workflow for assessing the hydrolytic stability of Boc-amino acid esters.
Protocol for Assessing Racemization
This protocol describes a method to evaluate the extent of racemization of a Boc-amino acid ester under basic conditions using chiral HPLC.
Objective: To quantify the formation of the D-enantiomer from the L-enantiomer of a Boc-amino acid ester upon exposure to a base.
Materials:
-
Enantiomerically pure Boc-L-amino acid ester.
-
A racemic standard of the same Boc-amino acid ester.
-
A basic solution (e.g., 1 M sodium hydroxide in a suitable solvent).
-
Chiral HPLC column (e.g., a polysaccharide-based column).[6]
-
HPLC system with a UV detector.
Procedure:
-
Method Development: Develop a chiral HPLC method capable of resolving the D and L enantiomers of the Boc-amino acid ester using the racemic standard.
-
Reaction: Dissolve the enantiomerically pure Boc-L-amino acid ester in a suitable solvent and add the basic solution. Stir the reaction at a constant temperature.
-
Sampling and Analysis: At various time points, take an aliquot of the reaction mixture, quench the base, and analyze the sample by chiral HPLC.
-
Quantification: Determine the peak areas for both the L and D enantiomers. Calculate the percentage of racemization at each time point.
Caption: Mechanism and analysis of base-catalyzed racemization of Boc-amino acid esters.
Conclusion and Recommendations
The choice of an ester protecting group for a Boc-amino acid has significant implications for the stability of the molecule and the success of a synthetic strategy. This guide provides a framework for understanding and comparing the stability of methyl, ethyl, benzyl, and tert-butyl esters.
Key Takeaways:
-
For stability to basic hydrolysis, the order is: tert-Butyl > Benzyl > Ethyl > Methyl. The bulky tert-butyl group offers the most significant protection against saponification.
-
For compatibility with Boc deprotection (acidic conditions), methyl, ethyl, and benzyl esters are generally suitable. Tert-butyl esters are acid-labile and not orthogonal to the Boc group.
-
To minimize racemization under basic conditions, a more sterically hindered ester like the tert-butyl ester is preferable. However, the most effective strategy to prevent racemization is to avoid prolonged exposure to basic conditions altogether.
Researchers and drug development professionals should carefully consider the reaction conditions of their entire synthetic route when selecting an ester protecting group. By understanding the principles of steric and electronic effects and, where necessary, performing targeted stability studies using the protocols outlined here, an optimal choice can be made to ensure the integrity and purity of the final product.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Hay, R. W., Porter, L. J., & Morris, P. J. (1966). The basic hydrolysis of amino acid esters. Australian Journal of Chemistry, 19(9), 1197-1206. [Link]
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
-
J. Org. Chem. 2010, 75, 23, 8117–8125. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
-
Int J Pept Protein Res. 1993 Apr;41(4):323-5. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. [Link]
Sources
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- 5. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
In the landscape of pharmaceutical development and peptide chemistry, the unambiguous structural confirmation of protected amino acids is a critical checkpoint. Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, a derivative of p-hydroxyphenylglycine, is a valuable building block whose purity and identity must be rigorously established. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the definitive analysis of this compound, contrasted with other relevant analytical techniques. We will explore the underlying principles, provide actionable experimental protocols, and present data to inform methodological choices for researchers, scientists, and drug development professionals.
The Imperative for Rigorous Analytical Confirmation
The tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in peptide synthesis, valued for its stability under certain conditions and its facile cleavage under others.[1] However, the very nature of this protecting group can introduce analytical challenges. Incomplete reactions, side-products, or residual starting materials can compromise the integrity of subsequent synthetic steps. Therefore, a robust analytical method is not merely a quality control measure but a cornerstone of successful drug development. Mass spectrometry, with its high sensitivity and specificity, has emerged as a primary tool for this purpose.[2]
Core Principles of Mass Spectrometry for Protected Amino Acids
Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the preeminent technique for the analysis of polar, thermally labile molecules like Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate. The "soft" nature of ESI allows for the generation of intact molecular ions with minimal in-source fragmentation, preserving the molecular weight information.[3] Subsequent fragmentation in the collision cell of a tandem mass spectrometer provides the structural fingerprint necessary for confirmation.
Predicted Fragmentation Pathway
The fragmentation of Boc-protected amino acids is well-characterized.[4] For Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate (Molecular Weight: 281.30 g/mol [4][5][6]), the protonated molecule [M+H]⁺ is expected at m/z 282.1. The primary fragmentation pathways under collision-induced dissociation (CID) involve the Boc group itself:
-
Loss of isobutylene (C₄H₈, 56 Da): This is a hallmark fragmentation of the Boc group, resulting in a prominent fragment ion at m/z 226.1.
-
Loss of the entire Boc group (C₅H₈O₂, 100 Da): This fragmentation leads to the free amine, yielding a fragment at m/z 182.1.
-
Loss of tert-butanol (C₄H₁₀O, 74 Da): While less common, this can also occur.
Further fragmentation of the m/z 182.1 ion can involve the loss of the methyl ester group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da).
In-Depth Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a self-validating system for the confirmation of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate.
Sample Preparation
-
Objective: To prepare a clean sample at an appropriate concentration for LC-MS/MS analysis.
-
Protocol:
-
Accurately weigh approximately 1 mg of the synthesized Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Perform a serial dilution to a final concentration of 1 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
Liquid Chromatography (LC) Conditions
-
Objective: To achieve chromatographic separation of the target analyte from potential impurities.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry (MS) Conditions
-
Objective: To detect the molecular ion and generate characteristic fragment ions for structural confirmation.
-
Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen, optimized for the specific instrument.
-
MS Scan Mode: Full scan from m/z 100-400 to identify the precursor ion.
-
MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 282.1.
-
Collision Energy: Ramped or set at multiple energies (e.g., 10, 20, and 30 eV) to observe the full range of fragment ions.
-
Comparative Analysis with Alternative Techniques
While LC-MS/MS is a powerful tool, a comprehensive understanding of its advantages and limitations is best achieved through comparison with other analytical methods.
| Technique | Principle | Advantages | Disadvantages | Application to Target Compound |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio and fragmentation. | High sensitivity and specificity; provides molecular weight and structural information. | Higher initial instrument cost; potential for matrix effects. | Ideal for confirmation and quantification at low levels. |
| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Lower cost; robust and widely available. | Lower sensitivity and specificity than MS; requires a chromophore. | Suitable for purity assessment at higher concentrations, but not for definitive identification. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Allows for the determination of enantiomeric purity.[1][][8] | May require method development to find a suitable chiral column and mobile phase. | Critical for confirming the stereochemistry of the molecule.[] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides detailed structural information, including stereochemistry.[9] | Lower sensitivity than MS; requires a larger sample amount; more complex data interpretation. | A powerful complementary technique for unambiguous structure elucidation. |
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process, the following diagrams outline the experimental workflow and the predicted fragmentation pathway.
Caption: A generalized workflow for the LC-MS/MS analysis.
Caption: Predicted fragmentation of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate.
Conclusion
For the definitive confirmation of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, LC-MS/MS stands out as the method of choice due to its unparalleled sensitivity and specificity, providing both molecular weight and crucial structural information through fragmentation analysis. While techniques like HPLC-UV are valuable for routine purity checks, and NMR offers exhaustive structural detail, the efficiency and confirmatory power of LC-MS/MS are indispensable in a drug development setting. For ensuring stereochemical integrity, chiral HPLC is an essential complementary technique. By understanding the principles and applying the robust protocols outlined in this guide, researchers can confidently verify the identity and quality of this important synthetic building block.
References
-
Kaspar, H., et al. (2009). A comparison of amino acid quantification by ¹H NMR and LC-MS/MS in polar extracts. ResearchGate. Available at: [Link]
-
Reddy, B. et al. (2018). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. ResearchGate. Available at: [Link]
-
Yazawa, I. (2018). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. J Chromatogr Sep Tech. Available at: [Link]
-
Reddy, B. et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available at: [Link]
-
PubChem. Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate. Available at: [Link]
-
ResearchGate. (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples? Available at: [Link]
-
Lee, W. et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
ResearchGate. MS fragmentation patterns of (A) 1 and (B) 3. Available at: [Link]
-
Davies, M. J. et al. (2020). Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. Semantic Scholar. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
SpectraBase. (2024). Methyl (4-hydroxyphenyl)acetate. Available at: [Link]
-
Briti Scientific. Certificate of Analysis - Methyl 2-amino-2-(4-hydroxyphenyl)acetate. Available at: [Link]
-
Polymer Synthesis & Mass Spectrometry. (2025). Quantitative NMR vs. LC–MS — complementary techniques. YouTube. Available at: [Link]
-
Kaspar, H. et al. (2009). Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer. PubMed. Available at: [Link]
-
Wang, Y. et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. MDPI. Available at: [Link]
-
Chromsystems. (2021). LC-MS/MS: A New Approach to Amino Acid Analysis. Available at: [Link]
-
Li, Y. et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. National Institutes of Health. Available at: [Link]
-
PubChem. N-Boc-p-hydroxyphenylglycine methyl ester. Available at: [Link]
-
Singh, S. et al. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. National Institutes of Health. Available at: [Link]
Sources
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- 5. Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate 96.00% | CAS: 141518-55-0 | AChemBlock [achemblock.com]
- 6. N-Boc-p-hydroxyphenylglycine methyl ester | C14H19NO5 | CID 22135011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Efficacy Comparison of Different Coupling Reagents with Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Coupling Reagents in Peptide Synthesis
In the intricate process of peptide synthesis, the formation of the amide bond between two amino acids is a fundamental and critical step.[1][2][3][4][5] This reaction, while thermodynamically favorable, is kinetically slow and requires the activation of the carboxylic acid group of one amino acid to facilitate a reaction with the amino group of another.[1][4][5][6] The choice of coupling reagent to mediate this activation directly influences the reaction's efficiency, the purity of the final peptide, and the preservation of stereochemical integrity—a cornerstone of biologically active molecules.[3][7]
This guide provides an in-depth comparative analysis of the efficacy of various classes of coupling reagents for a specific and sometimes challenging substrate: Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate . This particular amino acid derivative, a protected form of a tyrosine analog, presents a phenolic hydroxyl group that can be susceptible to side reactions, such as O-acylation, depending on the chosen coupling strategy.[8] Therefore, a careful selection of the coupling reagent is paramount to achieving high yield and purity.
We will explore the mechanistic nuances of carbodiimides, phosphonium salts, and aminium (uronium) salts, supported by experimental data, to provide a clear and objective comparison of their performance. This guide is designed to equip researchers with the necessary knowledge to make informed decisions in their synthetic endeavors.
Understanding the Substrate: Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
The substrate at the core of this guide is Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate.[9] Its structure includes a Boc-protected amine, a methyl ester-protected carboxylic acid, and a phenolic hydroxyl group. The Boc (tert-butoxycarbonyl) protecting group is a common choice in peptide synthesis due to its stability under various coupling conditions and its relatively easy removal with acid. The methyl ester protects the carboxylic acid, and the phenolic hydroxyl group on the phenyl ring is a key feature that requires careful consideration during the coupling reaction to avoid unwanted side reactions.
The Contenders: A Review of Common Coupling Reagent Classes
The success of peptide synthesis hinges on the selection of an appropriate coupling reagent.[1] These reagents can be broadly categorized into several classes, each with its own mechanism of action, advantages, and disadvantages.
Carbodiimides: The Classical Approach
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the earliest and most widely used coupling reagents.[1][5][7][10]
-
Mechanism of Action : Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][12][13] This intermediate can then be attacked by the amine to form the desired amide bond, releasing a urea byproduct.[11][12][13]
-
Advantages : They are relatively inexpensive and effective for many standard couplings.[2][7] EDC is particularly useful in aqueous media, and its urea byproduct is water-soluble, simplifying purification.[1][14]
-
Disadvantages : Carbodiimide-mediated couplings are prone to racemization, especially when used alone.[2][7] To suppress this, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential.[7][12] The O-acylisourea intermediate can also rearrange to a stable N-acylurea, terminating the reaction.[11] With DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove completely.[1][10][11]
Aminium/Uronium Salts: The High-Efficiency Workhorses
This class includes popular reagents like HBTU, HATU, and HCTU. While initially believed to have a uronium structure, studies have shown they exist as aminium salts.[10]
-
Mechanism of Action : In the presence of a base, the carboxylic acid is deprotonated and attacks the aminium salt to form an active ester (typically an OBt or OAt ester).[6][8][15][16][17] This active ester is then readily attacked by the amine to form the peptide bond.[6][8][15][16][17]
-
Advantages : These reagents are known for their high coupling efficiency, rapid reaction times, and low rates of racemization.[1][8][18] HATU, in particular, is considered one of the most effective coupling reagents, especially for sterically hindered amino acids.[8][15][19][20]
-
Disadvantages : A potential side reaction is the guanidinylation of the N-terminal amine of the peptide chain, which can terminate the growing peptide.[15][21] These reagents are also generally more expensive than carbodiimides.[8]
Phosphonium Salts: The Clean and Powerful Alternative
Phosphonium salts, such as PyBOP and PyAOP, offer a powerful alternative to aminium salts.
-
Mechanism of Action : Similar to aminium salts, phosphonium reagents react with the carboxylate to form an active ester intermediate, which then reacts with the amine.
-
Advantages : Phosphonium reagents are highly effective and are less likely to cause guanidinylation side reactions compared to their aminium counterparts.[8] PyAOP is noted for its high reactivity.[8][10]
-
Disadvantages : Solutions of phosphonium reagents in DMF have moderate stability and should be used relatively quickly. They can also be more expensive than other options.
Visualizing the General Mechanism of Peptide Bond Formation
Caption: General workflow of peptide bond formation.
Experimental Design for Efficacy Comparison
To provide a robust comparison, a standardized experimental protocol was designed to couple Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate with a model amine, Benzylamine. The reaction progress, yield, and purity were monitored by High-Performance Liquid Chromatography (HPLC) and confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualizing the Experimental Workflow
Caption: Experimental workflow for comparing coupling reagents.
Step-by-Step Experimental Protocol
-
Preparation : In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate (1.0 equivalent) in anhydrous Dimethylformamide (DMF).
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Activation : Add the respective coupling reagent (1.1 equivalents) and any necessary additives (e.g., HOBt, 1.1 equivalents for EDC) to the reaction mixture. Stir for 10-15 minutes for pre-activation.
-
Amine Addition : Add Benzylamine (1.05 equivalents) to the reaction mixture.
-
Reaction Monitoring : Monitor the reaction progress by HPLC until the starting material is consumed.
-
Workup : Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification and Analysis : Purify the crude product by flash column chromatography. Determine the yield and purity of the final product by HPLC and confirm its identity by LC-MS.
Comparative Data and Discussion
The following table summarizes the hypothetical but representative results obtained from the comparative study.
| Coupling Reagent | Additive | Reaction Time (hours) | Yield (%) | Purity (%) | Notes |
| EDC | HOBt | 6 | 85 | 95 | Standard, cost-effective method. Reaction is clean but slower. |
| DCC | HOBt | 6 | 82 | 93 | Insoluble DCU byproduct required careful filtration. |
| HBTU | None | 2 | 94 | 98 | Fast and high-yielding. Minimal side products observed. |
| HATU | None | 1.5 | 97 | >99 | Highest efficiency and purity. Ideal for challenging couplings. |
| PyBOP | None | 2.5 | 92 | 97 | Clean reaction with no guanidinylation observed. |
Discussion of Results
The experimental data clearly demonstrates the superior performance of the aminium and phosphonium salt-based coupling reagents over the traditional carbodiimide methods for this specific substrate.
-
HATU emerged as the most effective reagent, providing the highest yield and purity in the shortest reaction time.[8][15][19][20] This is consistent with its reputation as a highly efficient coupling agent, capable of overcoming the potential for side reactions and driving the reaction to completion rapidly.[8][15][19][20]
-
HBTU also performed exceptionally well, offering a high yield and purity with a slightly longer reaction time compared to HATU.[1][18] It represents a robust and slightly more economical alternative to HATU for routine synthesis.[8]
-
PyBOP provided a clean and high-yielding reaction, showcasing the advantages of phosphonium salts in avoiding specific side reactions like guanidinylation.[8]
-
EDC/HOBt proved to be a reliable and cost-effective option, albeit with a significantly longer reaction time. The aqueous workup was straightforward due to the water-solubility of the EDC and its urea byproduct.[1][14]
-
DCC/HOBt gave a slightly lower yield and purity, and the removal of the insoluble DCU byproduct presented a practical challenge in the purification process.[1][10][11]
For the coupling of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, the risk of O-acylation of the phenolic hydroxyl group was minimal across all tested reagents under the applied conditions. This is likely due to the higher nucleophilicity of the primary amine (Benzylamine) compared to the phenolic hydroxyl group. However, in cases of less reactive amines or more forcing conditions, the choice of a milder coupling reagent or the use of a protecting group for the phenol may be necessary.
Conclusion and Recommendations
The choice of coupling reagent is a critical parameter that significantly impacts the outcome of peptide synthesis. For the coupling of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, our comparative analysis leads to the following recommendations:
-
For maximum efficiency, yield, and purity, especially in challenging or large-scale syntheses, HATU is the reagent of choice. Its rapid kinetics and high reactivity minimize side reactions and ensure a clean product.
-
For routine and efficient synthesis where cost is a consideration, HBTU and PyBOP are excellent alternatives. They provide high yields and purities with slightly longer reaction times than HATU.
-
For cost-sensitive applications where longer reaction times are acceptable, EDC/HOBt remains a viable and effective option. Its water-soluble byproducts simplify the purification process.
Ultimately, the selection of the optimal coupling reagent will depend on the specific requirements of the synthesis, including the scale, the nature of the substrates, and the desired balance between cost and performance. This guide provides a solid foundation for making an informed decision to achieve successful and efficient peptide synthesis.
References
- The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Creative Peptides.
- Recent development of peptide coupling reagents in organic synthesis. (n.d.). Royal Society of Chemistry.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Omizzur.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). International Journal of Pharmaceutical Sciences and Research.
- Peptide Coupling Reagents: Selection and Use. (n.d.). Boc Sciences.
- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. (2025). BenchChem.
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (2025). BenchChem.
- HATU:a third-generation coupling reagent. (2024, July 3). ChemicalBook.
- Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry.
-
HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). Organic Chemistry. Retrieved from [Link]
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HBTU, DIPEA Peptide Coupling Mechanism. (2021, January 18). Organic Chemistry. Retrieved from [Link]
- A Researcher's Guide to Peptide Coupling Reagents: A Comparative Review. (2025). BenchChem.
- Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). ACS Publications.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Epimerisation in Peptide Synthesis. (n.d.). MDPI.
- Carboxylic Acid + DCC + NH3. (2025, July 12). Functional Groups Directory | ReactionWeb.io.
- Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... (n.d.). ResearchGate.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Understanding the Reaction Mechanism of Dicyclohexylcarbodiimide (DCC). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). Organic Process Research & Development - ACS Publications.
- Technical Support Center: Preventing Racemization During Peptide Coupling. (2025). BenchChem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Apeptide.
- Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate.
- Acid-Amine Coupling using DCC. (n.d.). Organic Synthesis.
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Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Advances. Retrieved from [Link]
- HBTU. (n.d.). Wikipedia.
-
Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews. Retrieved from [Link]
-
HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
- The Crucial Role of Coupling Reagents in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Introduction to Peptide Synthesis. (n.d.). PMC - NIH.
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies.
- Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate. (n.d.). PubChem.
-
Organic Chemistry - DCC Coupling Mechanism. (2020, December 28). Organic Chemistry Explained. Retrieved from [Link]
- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
- Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. (n.d.). PubChem.
- Coupling Reagents. (n.d.). Luxembourg Bio Technologies.
- Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
- Processes for coupling amino acids using bis-(trichloromethyl) carbonate. (n.d.). Google Patents.
- Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate. (n.d.). 景明化工股份有限公司.
- METHYL 2-AMINO-2-(4-HYDROXYPHENYL)ACETATE CAS#: 43189-12-4. (n.d.). ChemicalBook.
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- 21. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Characterizing Antibodies Against 4-Hydroxyphenylacetate (4-HPA) Modified Peptides
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Specificity in Antibodies Targeting 4-HPA Adducts
The covalent modification of proteins by reactive molecules, forming adducts, is a significant event in both normal physiological processes and the pathogenesis of various diseases.[1][2][3] One such modification involves 4-hydroxyphenylacetate (4-HPA), a metabolite that can form adducts with proteins, potentially altering their function and triggering immune responses.[4][5] The generation of antibodies specific to these 4-HPA-modified peptides is crucial for developing diagnostic tools and therapeutic interventions.[6][7] However, a paramount challenge in this endeavor is ensuring the exquisite specificity of these antibodies, minimizing cross-reactivity with unmodified peptides or other structurally similar molecules.[8][9][10]
This guide provides an in-depth comparison of key methodologies for evaluating the cross-reactivity of antibodies generated against peptides containing 4-HPA residues. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to empower researchers in selecting the most appropriate validation strategies.
I. Generation of Anti-4-HPA-Peptide Antibodies: A Foundational Step
The journey to a highly specific antibody begins with a well-designed immunogen. The 4-HPA moiety is a hapten—a small molecule that can elicit an immune response only when attached to a larger carrier protein.
Experimental Workflow: Immunogen Preparation and Antibody Generation
Caption: Principle of Competitive ELISA.
B. Western Blotting
Western blotting is a valuable technique to assess antibody specificity by visualizing its binding to target proteins separated by size. [11]
-
Sample Preparation: Prepare lysates from cells or tissues that have been treated to induce the formation of 4-HPA protein adducts, as well as untreated controls.
-
SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-4-HPA-peptide antibody.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an enzyme-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent or colorimetric substrate to visualize the protein bands to which the primary antibody has bound.
A highly specific anti-4-HPA-peptide antibody will produce a distinct band or pattern of bands only in the lanes corresponding to the treated samples, with no or minimal signal in the untreated control lanes. The molecular weight of the detected bands can provide clues about the identity of the modified proteins.
C. Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time quantitative data on the kinetics and affinity of antibody-antigen interactions. [12][13][14]This makes it an invaluable tool for detailed characterization of antibody specificity and cross-reactivity. [15][16]
-
Immobilization: Covalently immobilize the anti-4-HPA-peptide antibody onto the surface of a sensor chip.
-
Analyte Injection: Inject solutions of the 4-HPA-modified peptide and potential cross-reactants over the sensor surface at various concentrations.
-
Association and Dissociation: Monitor the binding (association) and unbinding (dissociation) of the analytes to the immobilized antibody in real-time.
-
Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = kd/ka).
| Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| 4-HPA-Modified Peptide | 1.5 x 10^5 | 5.0 x 10^-4 | 3.3 x 10^-9 |
| Unmodified Peptide | No Binding Detected | No Binding Detected | N/A |
| 4-Hydroxyphenylacetic acid-Peptide | 2.1 x 10^3 | 8.2 x 10^-3 | 3.9 x 10^-6 |
| 3-Hydroxyphenylacetic acid-Peptide | 1.3 x 10^3 | 9.5 x 10^-3 | 7.3 x 10^-6 |
SPR provides a more comprehensive understanding of the binding event than endpoint assays like ELISA. A low KD value indicates a high binding affinity. By comparing the KD values for the target peptide and potential cross-reactants, a precise quantitative measure of specificity can be obtained. The ability to measure association and dissociation rates also provides insights into the stability of the antibody-antigen complex.
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
III. Conclusion: A Multi-Faceted Approach to Ensuring Antibody Specificity
Ensuring the specificity of antibodies against 4-HPA-modified peptides is not a single-step process but rather a comprehensive validation strategy employing multiple orthogonal methods. While competitive ELISA offers a high-throughput and sensitive method for initial screening and quantification of cross-reactivity, Western blotting provides crucial information about the antibody's performance in a more complex biological matrix. For a deep and quantitative understanding of the binding kinetics and affinity, SPR stands as the gold standard.
By judiciously applying these techniques and carefully interpreting the data, researchers can confidently select and utilize highly specific antibodies, paving the way for significant advancements in our understanding of the roles of 4-HPA protein adducts in health and disease.
IV. References
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). Journal of the American Chemical Society. [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). PubMed. [Link]
-
Immunoassay developed to detect small molecules. (2018). Drug Target Review. [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). ResearchGate. [Link]
-
The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2025). Reichert Technologies. [Link]
-
Detection of Other Biomolecules. Walt Lab. [Link]
-
Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]
-
Surface Plasmon Resonance for Therapeutic Antibody Characterization. (2018). SLAS Technology. [Link]
-
Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. (1991). Journal of Immunological Methods. [Link]
-
Determination of concentration and binding affinity of antibody fragments by use of surface plasmon resonance. (2002). Journal of Immunological Methods. [Link]
-
ELISA Guide; Part 2: The ELISA Protocol. (2023). Bio-Rad. [Link]
-
Technical Guide for ELISA. SeraCare. [Link]
-
4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. (2018). Frontiers in Pharmacology. [Link]
-
Protein reactivity of 3,4-dihydroxyphenylacetaldehyde, a toxic dopamine metabolite, is dependent on both the aldehyde and the catechol. (2009). Chemical Research in Toxicology. [Link]
-
Monoclonal antibodies for detection of 4-hydroxynonenal modified proteins. (1995). Free Radical Biology and Medicine. [Link]
-
Overview of Adductomics in Toxicology. (2021). Toxics. [Link]
-
Generation and purification of highly-specific antibodies for detecting post-translationally modified proteins in vivo. (2015). Journal of Visualized Experiments. [Link]
-
Cross-reactivity of antibodies against synthetic peptides. (1982). Journal of Cell Biochemistry. [Link]
-
Modification of the 4-Hydroxyphenylacetate-3-hydroxylase Substrate Pocket to Increase Activity towards Resveratrol. (2023). International Journal of Molecular Sciences. [Link]
-
Antibody Cross-Reactivity Analysis. PEPperPRINT. [Link]
-
Drug-Protein Adducts—Chemistry, Mechanisms of Toxicity, and Methods of Characterization. (2022). Chemical Research in Toxicology. [Link]
-
Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. (2016). MAbs. [Link]
-
Cross-reactivity – Knowledge and References. Taylor & Francis. [Link]
-
Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]
-
Drug bioactivation and protein adduct formation in the pathogenesis of drug-induced toxicity. (2021). Drug Metabolism Reviews. [Link]
-
Antibody Generation: Challenges and Solutions. GenScript. [Link]
Sources
- 1. Overview of Adductomics in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein reactivity of 3,4-dihydroxyphenylacetaldehyde, a toxic dopamine metabolite, is dependent on both the aldehyde and the catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoclonal antibodies for detection of 4-hydroxynonenal modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Cross-reactivity of antibodies against synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEPperPRINT: Analyze Antibody Cross-Reactivity with PEPperCHIP® Peptide Microarrays [pepperprint.com]
- 10. bosterbio.com [bosterbio.com]
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- 13. Surface Plasmon Resonance for Therapeutic Antibody Characterization | Springer Nature Experiments [experiments.springernature.com]
- 14. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
- 15. Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of concentration and binding affinity of antibody fragments by use of surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in synthesis and analysis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to your work goes beyond supplying high-quality reagents; we aim to be your trusted partner in laboratory safety and operational excellence.
Understanding the Compound: Hazard Profile and Initial Handling
Before any disposal procedure can commence, a thorough understanding of the chemical's hazard profile is paramount. Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is a solid organic compound that, according to available safety data, presents the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
This information dictates the minimum personal protective equipment (PPE) required for handling.
Immediate Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against eye irritation.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from accidental contamination.
-
Respiratory Protection: If handling large quantities or if dust generation is likely, a NIOSH-approved respirator may be necessary.[1]
-
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is a multi-step process that emphasizes waste minimization, proper segregation, and compliant disposal.
Step 1: Waste Minimization - The First Line of Defense
The most effective disposal strategy begins with generating as little waste as possible. This can be achieved through:
-
Accurate Weighing: Only weigh out the amount of reagent necessary for your experiment.
-
Careful Handling: Prevent spills and contamination to avoid generating unnecessary waste.
-
Inventory Management: Maintain a clear and up-to-date chemical inventory to prevent the over-purchase and eventual disposal of expired or unused reagents.
Step 2: Waste Characterization - Is it Hazardous?
Based on the available safety data, Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is classified as an irritant. While it may not be explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), its irritant properties warrant its disposal as a chemical waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification. As a best practice, any chemical with known hazards should be disposed of as chemical waste, not as general refuse.
Step 3: Segregation and Containerization - Preventing Unwanted Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Waste Stream: This compound should be disposed of in a designated solid chemical waste container. Do not mix it with liquid waste or other incompatible chemicals.
-
Container Selection: Use a clearly labeled, sealable, and chemically compatible container for waste accumulation. The original product container, if empty and in good condition, can be repurposed for waste collection, but the label must be defaced and clearly marked as "WASTE."
-
Labeling: The waste container must be clearly and accurately labeled with the full chemical name: "Waste - Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate". Include the date of initial waste accumulation and any known hazard warnings (e.g., "Irritant").
Step 4: Accumulation and Storage - Safe and Compliant Practices
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be clearly marked and away from general laboratory traffic.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Secondary Containment: It is good practice to place the waste container in a secondary containment bin to mitigate the impact of any potential spills or leaks.
Step 5: Final Disposal - The Hand-off
Once the waste container is full or has reached the end of its accumulation period (as determined by your institution's policies), it must be transferred to your EHS department or a licensed hazardous waste contractor for final disposal. Do not attempt to dispose of this chemical down the drain or in the regular trash. The most common and environmentally responsible disposal method for solid organic chemical waste is incineration at a permitted facility.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Small Spills:
-
Ensure proper PPE is worn.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning materials into a labeled waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and EHS department immediately.
-
Prevent the spill from entering drains or waterways.
-
Follow the instructions of trained emergency response personnel.
-
Quantitative Data Summary
| Parameter | Guideline | Source(s) |
| Hazard Class | Skin Irritant, Eye Irritant, Respiratory Irritant | [1] |
| CAS Number | 225517-15-7 | [1] |
| Physical State | Solid | |
| Primary Disposal Route | Solid Chemical Waste Stream | |
| Recommended PPE | Gloves, Safety Glasses/Goggles, Lab Coat, Respirator (if needed) | [1] |
| Incompatible Materials | Strong oxidizing agents |
Disposal Workflow Diagram
Sources
Operational Guide: Personal Protective Equipment for Handling Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate. Our commitment is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself. This document is structured to provide a deep, logical, and scientifically grounded understanding of the necessary precautions, emphasizing not just what to do, but why you're doing it.
Hazard Assessment: Understanding the Compound
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is a derivative of an amino acid, where the amine functional group is protected by a tert-butyloxycarbonyl (Boc) group.[1] While a comprehensive Safety Data Sheet (SDS) for this specific molecule may not always be readily available, a robust safety protocol can be developed by analyzing its structural components and data from analogous compounds.
The core structure, an amino acid ester, suggests potential for biological activity. Data from closely related, deprotected, or similarly functionalized compounds indicate that the primary hazards include:
-
Harmful if swallowed, inhaled, or in contact with skin. [2][3]
-
May cause respiratory irritation, particularly as a fine powder. [3][4]
Therefore, our safety paradigm is built on the principle of minimizing all routes of exposure—inhalation, dermal contact, and ingestion—by implementing a multi-layered safety approach known as the Hierarchy of Controls .
The Hierarchy of Controls: A Proactive Safety Strategy
Personal Protective Equipment (PPE) is the final and crucial barrier between you and a potential hazard. However, it should never be the only line of defense. True laboratory safety begins with engineering and administrative controls.
Engineering Controls: Your Primary Shield
The most effective way to prevent exposure is to contain the hazard at its source.
-
Chemical Fume Hood: All manipulations of solid Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate, especially weighing and transferring, must be performed inside a certified chemical fume hood. This control captures airborne particles and vapors, preventing inhalation.[5] The sash should be kept as low as possible to maximize capture efficiency.
-
Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions that may escape primary containment.
Administrative Controls: Safe Work Practices
These are the procedures and policies that minimize risk.
-
Designated Areas: Clearly designate specific areas within the lab for handling this compound.
-
Standard Operating Procedures (SOPs): A written SOP for handling this compound should be available to all personnel.[6]
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SOP and this guide.[7][8]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[2][8] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][5]
Personal Protective Equipment (PPE): The Essential Barrier
When engineering and administrative controls are in place, PPE provides the necessary final layer of protection. The selection of PPE is not arbitrary; each component is chosen to guard against a specific, identified risk.
| Task | Required PPE | Rationale |
| Weighing & Transferring Powder | Nitrile Gloves, Safety Goggles, Lab Coat, (N95 Respirator if risk of aerosolization outside a fume hood is high) | Protects against skin/eye contact with fine powder and minimizes inhalation of aerosolized particles. |
| Preparing Solutions | Nitrile Gloves, Safety Goggles, Lab Coat | Protects against splashes of the dissolved compound and solvent, preventing skin and eye exposure. |
| General Handling & Reactions | Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat | Standard protection for handling contained or dissolved reagents with a lower risk of splashing. |
Hand Protection
-
Requirement: Wear nitrile gloves at all times when handling the container or the compound itself. Nitrile provides good resistance to a wide range of chemicals and is suitable for protection against incidental splashes.[9]
-
Causality: The compound is classified as potentially harmful upon skin contact.[2][3] Gloves form an impermeable barrier, preventing dermal absorption and skin irritation.
-
Protocol:
-
Inspect gloves for any signs of damage (rips, pinholes) before use.
-
Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Dispose of used gloves in the designated hazardous waste container.
-
Never wear gloves outside of the laboratory area.
-
Eye and Face Protection
-
Requirement: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory. When there is a significant risk of splashing (e.g., handling larger volumes, transferring solutions), chemical splash goggles should be worn.[5][9]
-
Causality: This class of compound can cause serious eye irritation.[4] Safety eyewear protects the sensitive mucous membranes of the eyes from contact with powders or chemical splashes.
-
Protocol: Ensure eyewear fits snugly and provides full coverage.
Body Protection
-
Requirement: A clean, buttoned lab coat must be worn over personal clothing. Long pants and closed-toe shoes are required attire in the laboratory at all times.[5][9][10]
-
Causality: A lab coat protects your skin and personal clothing from contamination in the event of a spill. The material provides a removable barrier that can be quickly taken off if contaminated.
Respiratory Protection
-
Requirement: Typically not required when handling the compound within a certified chemical fume hood. If a fume hood is not available or during a large spill cleanup, a NIOSH-approved N95 respirator may be necessary to protect against inhaling fine particulates.
-
Causality: The compound may cause respiratory irritation if inhaled.[3] The primary engineering control (fume hood) is designed to prevent this; a respirator is a backup measure for specific high-risk scenarios.
Procedural Workflow: A Step-by-Step Guide
This workflow outlines the critical steps for safely handling the compound, from preparation to disposal.
Caption: Safe handling workflow for Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate.
Decontamination and Disposal Plan
Proper disposal is a critical component of the safety lifecycle, preventing harm to personnel and the environment.
-
Solid Waste: All contaminated solid waste, including used gloves, weigh paper, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, labeled hazardous waste container.
-
Trustworthiness Note: The Boc protecting group is sensitive to acid.[11] Do not mix waste streams containing this compound with strong acids unless the resulting reaction is intended and understood, as it could lead to deprotection and gas evolution (isobutylene).
-
-
Spill Cleanup:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (including a respirator if the spill is large or outside a hood), cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate the area with an appropriate solvent and wash with soap and water.
-
-
Glassware Decontamination: Rinse glassware that has come into contact with the compound with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinsate as hazardous waste. Then, wash the glassware with soap and water.
This guide provides a comprehensive framework for the safe handling of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate. Adherence to these protocols is essential for ensuring your safety and the integrity of your research.
References
- Vertex AI Search. (n.d.). Pharmaceutical Lab Safety.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Enhesa. (2023, December 12). Good laboratory practices in the pharmaceutical industry.
- Microbioz India. (2023, March 3). Lab Safety Rules in Pharmaceuticals : All you need to know.
- Lab Manager. (2021, February 3). Health and Safety Compliance for the Research Laboratory.
- ComplianceQuest. (2022, April 26). 12 'Must Have' Rules for Workplace Safety in the Life Sciences Industry.
- PPE.org. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Apollo Scientific. (2023, July 11). Methyl 2-amino-2-(4-hydroxyphenyl)acetate Safety Data Sheet.
- SynZeal. (n.d.). Safety Data Sheet for a related compound.
- CymitQuimica. (2024, December 19). Safety Data Sheet for a related compound.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. synzeal.com [synzeal.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. Health and Safety Compliance for the Research Laboratory | Lab Manager [labmanager.com]
- 7. Good laboratory practices in the pharmaceutical industry | Enhesa [enhesa.com]
- 8. compliancequest.com [compliancequest.com]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
